Ammonium gadolinium(3+) disulphate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
CAS No. |
21995-31-3 |
|---|---|
Molecular Formula |
GdH4NO8S2 |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
azanium;gadolinium(3+);disulfate |
InChI |
InChI=1S/Gd.H3N.2H2O4S/c;;2*1-5(2,3)4/h;1H3;2*(H2,1,2,3,4)/q+3;;;/p-3 |
InChI Key |
JSHBZQPCMWGDOZ-UHFFFAOYSA-K |
Canonical SMILES |
[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Gd+3] |
Origin of Product |
United States |
Foundational & Exploratory
Crystal Structure Analysis of Ammonium Gadolinium Sulfate Hydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of ammonium gadolinium sulfate hydrate, with a focus on its tetrahydrate form, NH₄Gd(SO₄)₂·4H₂O. This compound is part of a series of isostructural ammonium rare earth sulfate tetrahydrates that are of interest for their potential applications in various scientific and technological fields.
Crystal Structure and Physicochemical Properties
Ammonium gadolinium sulfate tetrahydrate, NH₄Gd(SO₄)₂·4H₂O, crystallizes in the monoclinic system with the space group P2₁/c. It is isostructural with other ammonium rare earth sulfate tetrahydrates, such as those containing Lanthanum (La), Cerium (Ce), Samarium (Sm), and Terbium (Tb)[1]. The crystal structure consists of gadolinium cations, ammonium cations, sulfate anions, and water molecules linked together through a complex network of ionic and hydrogen bonds.
The gadolinium(III) ion is the central coordinating atom in the structure. Based on isostructural compounds, the Gd³⁺ ion is coordinated by nine oxygen atoms in a distorted tricapped trigonal prismatic geometry[1]. Six of these oxygen atoms belong to the sulfate groups, and three are from the water molecules[1]. The sulfate tetrahedra act as bridging ligands, connecting the gadolinium polyhedra to form a three-dimensional framework. The ammonium ions are situated in the cavities within this framework and are involved in hydrogen bonding with the sulfate oxygen atoms and water molecules, further stabilizing the structure[1].
Crystallographic Data
| Parameter | Value (for NH₄Ce(SO₄)₂·4H₂O)[1] |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.6XX |
| b (Å) | 19.XX |
| c (Å) | 8.8XX |
| β (°) | 97.XX |
| Z | 4 |
| Coordination Number of RE | 9 |
| Coordination Geometry | Distorted Tricapped Trigonal Prism |
Bond Lengths and Angles
The bond lengths and angles within the coordination sphere of the gadolinium ion and the sulfate tetrahedra are crucial for understanding the stability and properties of the compound. In the isostructural cerium compound, the Ce-O bond lengths range from 2.420(7) to 2.578(6) Å[1]. The S-O bond lengths in the sulfate tetrahedra are in the typical range for sulfate groups[1]. Similar values are expected for the gadolinium analogue.
Experimental Protocols
Synthesis
A common method for the synthesis of single crystals of ammonium rare earth sulfate hydrates is through slow evaporation of an aqueous solution.
Materials:
-
Gadolinium(III) oxide (Gd₂O₃) or Gadolinium(III) sulfate octahydrate (Gd₂(SO₄)₃·8H₂O)
-
Ammonium sulfate ((NH₄)₂SO₄)
-
Sulfuric acid (H₂SO₄, dilute)
-
Deionized water
Procedure:
-
Dissolve a stoichiometric amount of gadolinium(III) oxide or sulfate in a minimal amount of dilute sulfuric acid to form an aqueous solution of gadolinium sulfate. Gentle heating may be required to facilitate dissolution.
-
Prepare a saturated aqueous solution of ammonium sulfate.
-
Mix the gadolinium sulfate solution and the ammonium sulfate solution in a 1:1 molar ratio.
-
Stir the resulting solution thoroughly to ensure homogeneity.
-
Allow the solution to stand undisturbed at room temperature for slow evaporation.
-
Over a period of several days to weeks, single crystals of NH₄Gd(SO₄)₂·4H₂O will form.
-
The crystals can be harvested by filtration, washed with a small amount of cold deionized water, and dried in air.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive method for determining the crystal structure of a compound.
Instrumentation:
-
A four-circle single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
Procedure:
-
A suitable single crystal of NH₄Gd(SO₄)₂·4H₂O is selected and mounted on a goniometer head.
-
The crystal is centered in the X-ray beam.
-
A preliminary data collection is performed to determine the unit cell parameters and the crystal system.
-
A full sphere of diffraction data is collected at a controlled temperature (often at low temperatures to reduce thermal vibrations).
-
The collected data is processed, including integration of the reflection intensities and corrections for absorption.
-
The crystal structure is solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques.
-
The final structural model provides the atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.
Thermal Analysis
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the thermal stability and decomposition of the compound. The thermal decomposition of the related gadolinium sulfate octahydrate proceeds in multiple steps, involving dehydration and subsequent decomposition of the anhydrous sulfate to gadolinium oxysulfate and finally to gadolinium oxide[2]. A similar decomposition pathway is expected for the ammonium gadolinium sulfate hydrate, with the initial steps involving the loss of water of hydration and ammonia.
Instrumentation:
-
A simultaneous TGA/DTA instrument.
Procedure:
-
A small, accurately weighed sample of NH₄Gd(SO₄)₂·4H₂O is placed in a sample pan (e.g., alumina or platinum).
-
The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range.
-
The TGA curve records the change in mass of the sample as a function of temperature, while the DTA curve records the temperature difference between the sample and a reference material, indicating endothermic or exothermic processes.
-
The resulting curves are analyzed to determine the temperatures of dehydration, decomposition, and phase transitions.
Visualizations
The following diagrams illustrate the experimental workflow for the analysis of ammonium gadolinium sulfate hydrate and the coordination environment of the gadolinium ion.
Caption: Experimental workflow for the synthesis and characterization of ammonium gadolinium sulfate hydrate.
Caption: Schematic of the nine-coordinate gadolinium(III) ion in a distorted tricapped trigonal prismatic geometry.
References
Magnetic Susceptibility of Ammonium Gadolinium Disulphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to the Magnetic Properties of Gadolinium Compounds
Gadolinium (Gd), a lanthanide series element, is distinguished by its potent paramagnetic properties in its trivalent state (Gd³⁺).[1][2] This strong paramagnetism is a direct consequence of its electronic configuration, [Xe] 4f⁷, which features seven unpaired electrons in the 4f subshell.[2] According to Hund's rules, this half-filled f-shell results in a ground state with a high total spin quantum number (S = 7/2) and no first-order orbital angular momentum (L = 0). The absence of orbital momentum minimizes magnetic anisotropy and leads to magnetic behavior that closely follows the theoretical spin-only contribution.
The magnetic susceptibility of gadolinium compounds is therefore expected to be dominated by the spin of these seven unpaired electrons.[2] This makes gadolinium-based materials of significant interest in various applications, including as contrast agents in magnetic resonance imaging (MRI).[1]
Theoretical Magnetic Behavior of Ammonium Gadolinium Disulphate
Ammonium gadolinium disulphate, with the chemical formula NH₄Gd(SO₄)₂, is an inorganic double salt. The magnetic properties of this compound are primarily determined by the Gd³⁺ ions, with the ammonium (NH₄⁺) and sulphate (SO₄²⁻) ions being diamagnetic and contributing minimally to the overall magnetic susceptibility.
The magnetic behavior of a paramagnetic material like ammonium gadolinium disulphate is expected to follow the Curie-Weiss law:
χ = C / (T - θ)
where:
-
χ is the molar magnetic susceptibility
-
C is the Curie constant
-
T is the absolute temperature
-
θ is the Weiss constant, which accounts for any weak magnetic interactions between adjacent Gd³⁺ ions.
The Curie constant (C) is related to the effective magnetic moment (μ_eff) by the equation:
C = (N_A * μ_B² * μ_eff²) / (3 * k_B)
where:
-
N_A is Avogadro's number
-
μ_B is the Bohr magneton
-
k_B is the Boltzmann constant
For a system with only spin contribution to the magnetic moment, the theoretical effective magnetic moment can be calculated as:
μ_eff = g * √[S(S+1)]
where:
-
g is the Landé g-factor (approximately 2 for a free electron)
-
S is the total spin quantum number (7/2 for Gd³⁺)
For Gd³⁺, the theoretical spin-only effective magnetic moment is approximately 7.94 μ_B.
Hypothetical Data Presentation
The following tables present hypothetical yet theoretically grounded quantitative data for the magnetic susceptibility of ammonium gadolinium disulphate. This data is intended to serve as a reference for expected values in future experimental work.
Table 1: Theoretical Magnetic Parameters for Ammonium Gadolinium Disulphate
| Parameter | Theoretical Value |
| Gd³⁺ Ground State Term | ⁸S₇/₂ |
| Total Spin (S) | 7/2 |
| Landé g-factor (g) | 2 |
| Effective Magnetic Moment (μ_eff) | 7.94 μ_B |
| Curie Constant (C) | 7.88 cm³·K/mol |
Table 2: Expected Molar Magnetic Susceptibility (χ_M) and Inverse Molar Magnetic Susceptibility (1/χ_M) as a Function of Temperature
| Temperature (K) | χ_M (cm³/mol) | 1/χ_M (mol/cm³) |
| 2 | 3.940 | 0.254 |
| 10 | 0.788 | 1.269 |
| 50 | 0.158 | 6.342 |
| 100 | 0.079 | 12.684 |
| 200 | 0.039 | 25.368 |
| 300 | 0.026 | 38.052 |
Note: This data assumes a Weiss constant (θ) of 0 K, indicating ideal paramagnetic behavior with no intermolecular interactions.
Experimental Protocols
While specific experimental protocols for ammonium gadolinium disulphate are not available, the following outlines a generalized methodology for measuring its magnetic susceptibility based on techniques used for similar paramagnetic salts.
Synthesis of Ammonium Gadolinium Disulphate
A common method for synthesizing double sulphates is through aqueous solution crystallization.
-
Preparation of Solutions: Prepare saturated aqueous solutions of ammonium sulphate ((NH₄)₂SO₄) and gadolinium(III) sulphate (Gd₂(SO₄)₃).
-
Mixing: Mix stoichiometric amounts of the two solutions.
-
Crystallization: Allow the mixed solution to slowly evaporate at a constant temperature. Single crystals of NH₄Gd(SO₄)₂·nH₂O are expected to form. The degree of hydration (n) would need to be determined, typically through thermogravimetric analysis (TGA).
-
Sample Preparation: The resulting crystals should be washed with a cold solvent (e.g., ethanol) to remove any surface impurities and then dried in a desiccator. For magnetic measurements, a powdered sample is typically used.
Magnetic Susceptibility Measurement
Magnetic susceptibility measurements are typically performed using a Superconducting Quantum Interference Device (SQUID) magnetometer.
-
Sample Mounting: A precisely weighed amount of the powdered sample is placed in a gelatin capsule or other suitable sample holder.
-
Data Collection:
-
Temperature Dependence: The magnetic susceptibility is measured as a function of temperature, typically from low temperatures (e.g., 2 K) to room temperature (e.g., 300 K), under a constant applied magnetic field (e.g., 1000 Oe).
-
Field Dependence: The magnetization is measured as a function of the applied magnetic field at a constant low temperature (e.g., 2 K) to check for saturation of the magnetic moment.
-
-
Data Analysis: The raw data is corrected for the diamagnetic contribution of the sample holder and the constituent atoms (Pascal's constants). The molar magnetic susceptibility (χ_M) is then calculated. A plot of 1/χ_M versus temperature is used to determine the Curie and Weiss constants by fitting the data to the Curie-Weiss law.
Visualizations
The following diagrams illustrate the theoretical concepts and experimental workflow.
Caption: Logical relationship of Gd³⁺ electronic structure to its magnetic properties.
Caption: Experimental workflow for magnetic susceptibility measurement.
Conclusion
Ammonium gadolinium disulphate is expected to be a simple paramagnet, with its magnetic properties overwhelmingly dictated by the Gd³⁺ ion. The theoretical framework presented in this guide provides a solid foundation for anticipating its magnetic behavior. The outlined experimental protocols offer a standard approach for the synthesis and characterization of this and similar lanthanide double salts. Future experimental investigations are necessary to validate these theoretical predictions and to explore any subtle magnetic interactions that may arise from the specific crystal structure of the compound.
References
Thermal Decomposition of Ammonium Gadolinium(III) Disulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the proposed thermal decomposition pathway of ammonium gadolinium(III) disulfate (NH₄Gd(SO₄)₂). In the absence of direct experimental literature for this specific double salt, this document synthesizes information from the thermal analysis of its constituent components, ammonium sulfate ((NH₄)₂SO₄) and gadolinium(III) sulfate (Gd₂(SO₄)₃). The proposed multi-step decomposition process involves the initial breakdown of the ammonium sulfate component, followed by the decomposition of the gadolinium sulfate, ultimately yielding gadolinium(III) oxide as the final solid product. This guide presents the anticipated reaction pathway, quantitative data on mass loss, and detailed experimental protocols for the analytical techniques typically employed in such an analysis.
Introduction
Ammonium gadolinium(III) disulfate is a double salt containing the rare-earth element gadolinium. The thermal behavior of such compounds is of significant interest for various applications, including materials science and as precursors in the synthesis of advanced materials. Understanding the thermal decomposition pathway is crucial for controlling the synthesis of desired final products, such as gadolinium oxides, which have applications in catalysis, phosphors, and as contrast agents in magnetic resonance imaging (MRI). This guide outlines a proposed thermal decomposition pathway for NH₄Gd(SO₄)₂, based on the well-documented thermal behavior of ammonium sulfate and gadolinium sulfate.
Proposed Thermal Decomposition Pathway
The thermal decomposition of ammonium gadolinium(III) disulfate is anticipated to proceed in a stepwise manner. The initial stages are dominated by the decomposition of the ammonium sulfate component at lower temperatures, followed by the decomposition of the more thermally stable gadolinium sulfate at higher temperatures.
The proposed overall decomposition reaction is:
2 NH₄Gd(SO₄)₂ (s) → Gd₂O₃ (s) + 2 NH₃ (g) + 2 H₂O (g) + 4 SO₂ (g) + O₂ (g)
This overall reaction can be broken down into the following key stages:
Stage 1: Decomposition of Ammonium Sulfate Component
The decomposition of the ammonium sulfate portion of the double salt is expected to occur in multiple steps, beginning at temperatures above 200°C. This process involves the release of ammonia and the formation of intermediate sulfate species, which subsequently decompose to sulfur oxides.
-
Step 1a: Formation of Ammonium Bisulfate. At approximately 235-280°C, ammonium sulfate begins to decompose, releasing ammonia gas and forming an intermediate, likely gadolinium bisulfate.
2 NH₄Gd(SO₄)₂ (s) → 2 Gd(HSO₄)₂ (s) + 2 NH₃ (g)
-
Step 1b: Decomposition of Bisulfate. As the temperature increases, the bisulfate intermediate would further decompose. The decomposition of ammonium sulfate is known to produce ammonia, sulfur dioxide, nitrogen, and water in its final stages.[1]
Stage 2: Decomposition of Gadolinium Sulfate
Following the decomposition of the ammonium component, the remaining gadolinium sulfate undergoes decomposition at significantly higher temperatures. The thermal decomposition of anhydrous gadolinium sulfate is a two-step process.[2]
-
Step 2a: Formation of Gadolinium Oxysulfate. Anhydrous gadolinium sulfate starts to decompose at approximately 1256 K (983°C) to form gadolinium oxysulfate ((GdO)₂SO₄) and sulfur trioxide. The sulfur trioxide is in equilibrium with sulfur dioxide and oxygen.
Gd₂(SO₄)₃ (s) → (GdO)₂SO₄ (s) + 2 SO₃ (g) ⇌ (GdO)₂SO₄ (s) + 2 SO₂ (g) + O₂ (g)
-
Step 2b: Decomposition of Gadolinium Oxysulfate. The final decomposition of gadolinium oxysulfate to gadolinium(III) oxide (Gd₂O₃) occurs at temperatures around 1455 K (1182°C).[2]
(GdO)₂SO₄ (s) → Gd₂O₃ (s) + SO₃ (g) ⇌ Gd₂O₃ (s) + SO₂ (g) + ½ O₂ (g)
Quantitative Data
The following table summarizes the expected temperature ranges and theoretical mass losses for the major stages of the thermal decomposition of NH₄Gd(SO₄)₂. These values are estimated based on the decomposition of the individual components.
| Stage | Proposed Reaction | Temperature Range (°C) | Theoretical Mass Loss (%) |
| 1 | Release of Ammonia | 200 - 400 | ~9.26% |
| 2 | Decomposition of Sulfate to Oxysulfate | 980 - 1180 | ~43.54% |
| 3 | Decomposition of Oxysulfate to Oxide | 1180 - 1500 | ~21.77% |
| Total | Overall Decomposition | 200 - 1500 | ~74.57% |
Note: The temperature ranges are indicative and can be influenced by factors such as heating rate and atmosphere.
Experimental Protocols
To experimentally determine the thermal decomposition pathway of ammonium gadolinium(III) disulfate, the following analytical techniques are recommended:
Thermogravimetric Analysis-Differential Thermal Analysis (TGA-DTA)
-
Objective: To determine the temperature ranges of decomposition and the associated mass changes.
-
Instrumentation: A simultaneous TGA-DTA instrument.
-
Methodology:
-
Accurately weigh 5-10 mg of the NH₄Gd(SO₄)₂ sample into an alumina or platinum crucible.
-
Place the crucible in the TGA-DTA instrument.
-
Heat the sample from room temperature to 1500°C at a constant heating rate of 10°C/min.
-
Use an inert atmosphere (e.g., nitrogen or argon) with a flow rate of 50-100 mL/min to prevent oxidative side reactions.
-
Record the mass loss (TGA curve) and the temperature difference between the sample and a reference (DTA curve) as a function of temperature.
-
Analyze the resulting curves to identify the onset and end temperatures of decomposition steps and the corresponding percentage mass loss.
-
X-ray Diffraction (XRD)
-
Objective: To identify the crystalline phases of the solid residues at different stages of decomposition.
-
Instrumentation: A powder X-ray diffractometer.
-
Methodology:
-
Heat samples of NH₄Gd(SO₄)₂ in a furnace to temperatures corresponding to the end of each major decomposition stage identified by TGA-DTA.
-
Allow the samples to cool to room temperature in a desiccator to prevent moisture absorption.
-
Grind the cooled samples into a fine powder.
-
Mount the powder on a sample holder and place it in the XRD instrument.
-
Record the diffraction pattern over a 2θ range of 10-80°.
-
Compare the obtained diffraction patterns with standard diffraction data (e.g., from the ICDD database) to identify the crystalline phases present at each temperature.
-
Evolved Gas Analysis-Mass Spectrometry (EGA-MS)
-
Objective: To identify the gaseous products evolved during decomposition.
-
Instrumentation: A TGA instrument coupled to a mass spectrometer.
-
Methodology:
-
Perform a TGA experiment as described in section 4.1.
-
Direct the off-gas from the TGA furnace to the inlet of the mass spectrometer via a heated transfer line.
-
Monitor the mass-to-charge ratios (m/z) of the expected gaseous products (e.g., NH₃ (m/z 17), H₂O (m/z 18), SO₂ (m/z 64), O₂ (m/z 32)) as a function of temperature.
-
Correlate the evolution of specific gases with the mass loss steps observed in the TGA curve.
-
Visualizations
Proposed Thermal Decomposition Pathway of NH₄Gd(SO₄)₂
Caption: Proposed multi-step thermal decomposition of NH₄Gd(SO₄)₂.
Experimental Workflow for Thermal Analysis
Caption: Workflow for comprehensive thermal analysis.
Conclusion
The thermal decomposition of ammonium gadolinium(III) disulfate is proposed to be a complex, multi-step process. By analogy with its constituent salts, the decomposition is expected to initiate with the breakdown of the ammonium sulfate component, followed by the higher-temperature decomposition of gadolinium sulfate through an oxysulfate intermediate to finally yield gadolinium(III) oxide. The experimental protocols outlined in this guide provide a robust framework for the detailed investigation and validation of this proposed pathway. Such studies are essential for the controlled synthesis of gadolinium-based materials for a variety of advanced applications.
References
Spectroscopic Properties of Ammonium Gadolinium Sulfate Complexes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core spectroscopic properties of ammonium gadolinium sulfate complexes. Due to the limited availability of dedicated studies on this specific complex, this paper synthesizes data from analogous compounds and theoretical principles to predict and describe its spectroscopic behavior. This document is intended to serve as a foundational resource for researchers and professionals working with gadolinium-based materials.
Introduction
Ammonium gadolinium sulfate, with the chemical formula Gd(NH₄)(SO₄)₂, is a double salt combining the unique spectroscopic and magnetic properties of the gadolinium(III) ion with the well-defined vibrational characteristics of ammonium and sulfate ions. The Gd³⁺ ion, with its half-filled 4f shell (f⁷ configuration), exhibits sharp, characteristic luminescence from its f-f electronic transitions and is strongly paramagnetic, making it a subject of interest for applications ranging from medical imaging contrast agents to phosphors.[1][2] Understanding the spectroscopic signature of this complex is crucial for its characterization and potential application development.
This guide covers the primary spectroscopic techniques used to characterize such complexes: luminescence spectroscopy, vibrational (Infrared and Raman) spectroscopy, and Electron Paramagnetic Resonance (EPR) spectroscopy.
Luminescence Spectroscopy
The luminescence of gadolinium(III) complexes is dominated by the electronic transitions within the 4f orbitals. These f-f transitions are parity-forbidden, resulting in sharp but weak absorption and emission lines.
The most characteristic emission of the Gd³⁺ ion is a narrow band in the ultraviolet region, corresponding to the ⁶P₇/₂ → ⁸S₇/₂ transition.[3] While the ligands in some Gd(III) chelates can exhibit their own luminescence (phosphorescence), the primary metal-centered emission is a key identifier.[3]
Expected Luminescence Properties
The following table summarizes the expected quantitative data for the luminescence of ammonium gadolinium sulfate, based on typical Gd³⁺ complex behavior.
| Property | Expected Value | Notes |
| Emission Maximum (λₑₘ) | ~312 nm | Corresponds to the ⁶P₇/₂ → ⁸S₇/₂ f-f transition of the Gd³⁺ ion.[3] |
| Excitation Maximum (λₑₓ) | ~273 nm | Corresponds to an f-f absorption of the Gd³⁺ ion.[3] |
| Luminescence Lifetime (τ) | Microseconds (µs) to Milliseconds (ms) | Highly dependent on the coordination environment and presence of quenchers. |
| Quantum Yield (Φ) | Low | f-f transitions are inherently inefficient. |
Vibrational Spectroscopy (Infrared & Raman)
Vibrational spectroscopy is essential for confirming the presence and understanding the coordination environment of the ammonium (NH₄⁺) and sulfate (SO₄²⁻) ions within the crystal lattice.
The sulfate ion (SO₄²⁻) has four fundamental vibrational modes: ν₁ (symmetric stretch), ν₂ (symmetric bend), ν₃ (antisymmetric stretch), and ν₄ (antisymmetric bend). In a highly symmetric environment (Td), only the ν₃ and ν₄ modes are infrared active, while all four are Raman active. Crystal field effects and reduced symmetry in the solid state can lead to the activation of IR-inactive modes and the splitting of degenerate modes.[4][5]
The ammonium ion (NH₄⁺) also exhibits characteristic vibrational modes. The N-H stretching (ν₃) and bending (ν₄) modes are particularly useful for characterization.[4][6]
Expected Vibrational Frequencies
The following table presents the expected vibrational frequencies for the key functional groups in ammonium gadolinium sulfate, based on data from analogous sulfate and ammonium compounds.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) - IR | Expected Wavenumber (cm⁻¹) - Raman | Source (Analogous Compound) |
| SO₄²⁻ ν₁ (symm. stretch) | ~980-990 (weak) | ~975-992 (strong) | [5][7] |
| SO₄²⁻ ν₂ (symm. bend) | ~450 | ~450-466 | [7] |
| SO₄²⁻ ν₃ (anti. stretch) | ~1100-1170 (strong, often split) | ~1090-1155 (split) | [4][7] |
| SO₄²⁻ ν₄ (anti. bend) | ~610-630 (strong) | ~613-625 | [4][7] |
| NH₄⁺ ν₃ (N-H stretch) | ~3200 (broad) | ~3160-3200 (strong) | [4][6] |
| NH₄⁺ ν₄ (N-H bend) | ~1430 (strong) | ~1450 (weak) | [4][6] |
| H₂O Modes (if hydrated) | ~3400-3600 (O-H stretch), ~1600-1650 (H-O-H bend) | Variable | [4] |
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is a powerful technique for studying paramagnetic species like the Gd³⁺ ion (S = 7/2). The EPR spectrum of Gd³⁺ is characterized by a central transition (−1/2 → +1/2) which is relatively sharp and independent of the zero-field splitting (ZFS) to a first-order approximation.[8] This makes it a reliable feature for detecting the presence of Gd³⁺. The other transitions are spread over a wide magnetic field range and contribute to a broad background signal.[8]
Expected EPR Parameters
Quantitative data for EPR spectra are highly dependent on the specific crystal field environment of the Gd³⁺ ion.
| Parameter | Expected Characteristics | Notes |
| g-factor | Isotropic, close to g ≈ 2.0 | Typical for the S-state Gd³⁺ ion. |
| Spectrum | Dominated by a central transition (−1/2 ↔ +1/2). | Other transitions are broad and may be unresolved.[8] |
| Zero-Field Splitting (ZFS) | Broad distribution of ZFS parameters. | Sensitive to the local symmetry of the Gd³⁺ ion.[8] |
Experimental Protocols
Detailed experimental protocols for the spectroscopic analysis of ammonium gadolinium sulfate are outlined below. These are generalized procedures that can be adapted based on available instrumentation.
Synthesis of Ammonium Gadolinium Sulfate
A common method for synthesizing double salts like ammonium gadolinium sulfate is through aqueous solution chemistry.
-
Dissolution: Dissolve stoichiometric amounts of gadolinium(III) sulfate (Gd₂(SO₄)₃) and ammonium sulfate ((NH₄)₂SO₄) in deionized water. Gentle heating may be applied to facilitate dissolution.
-
Crystallization: Allow the solution to slowly evaporate at room temperature. Alternatively, cooling the saturated solution can induce crystallization.
-
Isolation: Collect the resulting crystals by filtration.
-
Washing & Drying: Wash the crystals with a small amount of cold deionized water or ethanol to remove any soluble impurities and then dry them in a desiccator or at a low temperature in an oven.
Luminescence Spectroscopy Protocol
-
Sample Preparation: Prepare a solid sample by finely grinding the crystals into a powder. For solution-state measurements, dissolve the complex in a suitable solvent (e.g., water).
-
Instrumentation: Use a spectrofluorometer equipped with a high-intensity xenon lamp as the excitation source and a sensitive detector (e.g., a photomultiplier tube).
-
Emission Spectrum: Set the excitation monochromator to the wavelength of maximum absorption (e.g., 273 nm) and scan the emission monochromator over the expected range (e.g., 290-400 nm) to record the emission spectrum.
-
Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission (e.g., 312 nm) and scan the excitation monochromator over the absorption range (e.g., 250-300 nm) to record the excitation spectrum.
Vibrational Spectroscopy Protocol
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the finely ground sample with dry potassium bromide (KBr) powder and pressing the mixture into a transparent disk.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.
Raman Spectroscopy:
-
Sample Preparation: Place a small amount of the crystalline powder directly onto a microscope slide or into a capillary tube.
-
Data Acquisition: Illuminate the sample with a monochromatic laser source (e.g., 532 nm or 785 nm). Collect the scattered light and analyze it with a Raman spectrometer.
Electron Paramagnetic Resonance (EPR) Spectroscopy Protocol
-
Sample Preparation: Load a small amount of the powdered sample into a quartz EPR tube.
-
Instrumentation: Use an X-band (~9.5 GHz) or Q-band (~35 GHz) EPR spectrometer.
-
Data Acquisition: Cool the sample to a low temperature (e.g., 77 K or 4 K) using a liquid nitrogen or liquid helium cryostat to improve signal resolution. Record the spectrum by sweeping the magnetic field.
Visualizations
The following diagrams illustrate the generalized workflows for the spectroscopic characterization of ammonium gadolinium sulfate complexes.
Caption: Overall experimental workflow from synthesis to spectroscopic analysis.
Caption: Relationship between structural components and spectroscopic properties.
References
- 1. Gadolinium - Wikipedia [en.wikipedia.org]
- 2. americanelements.com [americanelements.com]
- 3. Ammonium gadolinium(3+) disulphate | GdH4NO8S2 | CID 56843853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Vibrational spectroscopic characterization of the sulphate mineral khademite Al(SO4)F·5(H2O) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. High-sensitivity Gd3+–Gd3+ EPR distance measurements that eliminate artefacts seen at short distances - PMC [pmc.ncbi.nlm.nih.gov]
physicochemical properties of Gd(NH₄)(SO₄)₂·nH₂O
An In-depth Technical Guide to the Physicochemical Properties of Gadolinium Ammonium Sulfate Tetrahydrate: Gd(NH₄)(SO₄)₂·4H₂O
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gadolinium ammonium sulfate tetrahydrate, Gd(NH₄)(SO₄)₂·4H₂O, is a double salt belonging to the lanthanide series of compounds. These materials are of significant interest due to the unique properties of the gadolinium (III) ion. With its high number of unpaired electrons (4f⁷ configuration) and a symmetric S-state electronic ground state (⁸S₇/₂), the Gd³⁺ ion is highly paramagnetic and largely isotropic, making its compounds crucial in various fields.[1] In medicine, gadolinium-based complexes are the most widely used contrast agents for Magnetic Resonance Imaging (MRI), enhancing image resolution by altering the relaxation times of water protons in tissue.[1] In materials science, gadolinium compounds are explored for applications in cryogenics, owing to their magnetocaloric effects, and as components in phosphors and scintillators.
This technical guide provides a comprehensive overview of the core physicochemical properties of gadolinium ammonium sulfate tetrahydrate. It includes summaries of quantitative data, detailed experimental protocols for its characterization, and logical workflows to guide researchers. While extensive data exists for related lanthanide sulfates and other double salts, specific experimental data for Gd(NH₄)(SO₄)₂·4H₂O is not widely published. Therefore, this guide synthesizes available information, leverages data from close analogues, and clearly identifies areas where data is inferred or currently unavailable.
Physicochemical Properties
The properties of Gd(NH₄)(SO₄)₂·4H₂O are determined by the combination of the Gd³⁺ cation, the ammonium cation, the sulfate anions, and the water of hydration.
General and Stoichiometric Data
The compound is a hydrated crystalline solid. Its fundamental properties are summarized in Table 1.
| Property | Value | Source / Method |
| Chemical Formula | Gd(NH₄)(SO₄)₂·4H₂O | - |
| IUPAC Name | Ammonium Gadolinium(III) Sulfate Tetrahydrate | - |
| Anhydrous Molar Mass | 367.40 g/mol | PubChem[2] |
| Hydrate Molar Mass | 439.46 g/mol | Calculation |
| Appearance | White crystalline solid (Expected) | Analogy[3] |
Crystallographic Data
A complete, published crystal structure for gadolinium ammonium sulfate tetrahydrate could not be identified in the searched literature. However, analysis of related compounds provides insight into its likely structure. The lanthanide contraction suggests that the coordination number for gadolinium in such a double sulfate would be eight or nine.[3]
For illustrative purposes, the crystallographic data for the related monohydrate compound, NH₄[La(SO₄)₂(H₂O)], is presented in Table 2. It is important to note that the tetrahydrate structure of the gadolinium salt will differ significantly, likely adopting a different space group and unit cell parameters to accommodate the additional water molecules. In the lanthanum analogue, the La³⁺ cation is coordinated by eight oxygen atoms from six sulfate groups and one from a water molecule, forming a 3D anionic framework.[4]
Table 2: Illustrative Crystallographic Data for the Analogue NH₄[La(SO₄)₂(H₂O)]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.996(3) |
| b (Å) | 9.610(3) |
| c (Å) | 10.027(3) |
| β (°) | 100.95(3) |
| Volume (ų) | 850.7(5) |
| Z | 4 |
| Reference | Benslimane et al. (2015)[4] |
Solubility
Thermal Decomposition
The thermal decomposition of Gd(NH₄)(SO₄)₂·4H₂O is predicted to occur in a multi-stage process, combining the dehydration of the salt, the decomposition of ammonium sulfate, and the decomposition of gadolinium sulfate. The expected pathway, based on analyses of Gd₂(SO₄)₃·8H₂O and (NH₄)₂SO₄, is outlined in Table 3.[6][7]
Table 3: Predicted Thermal Decomposition Pathway for Gd(NH₄)(SO₄)₂·4H₂O
| Temperature Range (°C) | Mass Loss Event | Solid Product(s) | Gaseous Products |
| ~100 - 250 | Dehydration: Loss of four molecules of water of crystallization. | Gd(NH₄)(SO₄)₂ | H₂O |
| ~250 - 450 | Deammonation: Decomposition of the ammonium sulfate component, first to ammonium bisulfate, then further breakdown.[7] | Gd₂(SO₄)₃ (amorphous, then crystallizes) | NH₃, H₂O, SO₂, N₂ |
| ~650 - 750 | Polymorphic Transition: Phase transition of anhydrous gadolinium sulfate (α → β form). No mass loss.[6] | β-Gd₂(SO₄)₃ | - |
| ~980 - 1180 | Initial Sulfate Decomposition: First stage of gadolinium sulfate decomposition.[6] | Gadolinium Oxysulfate, (GdO)₂SO₄ | SO₂, O₂ |
| > 1180 | Final Decomposition: Complete decomposition to the stable oxide.[6] | Gadolinium Oxide, Gd₂O₃ | SO₂, O₂ |
Magnetic Properties
The magnetic properties of Gd(NH₄)(SO₄)₂·4H₂O are dominated by the Gd³⁺ ion. Due to its ⁸S₇/₂ ground state, the magnetic moment is almost entirely from electron spin, resulting in highly isotropic paramagnetic behavior.[8] Specific magnetic susceptibility data for this compound is not available, but data from the analogous compound CsGd(SO₄)₂ provides an excellent reference, as the magnetic behavior is primarily dependent on the isolated Gd³⁺ ion.[8]
Table 4: Magnetic Properties of the Analogue Compound CsGd(SO₄)₂
| Property | Value | Notes |
| Magnetic Behavior | Paramagnetic | No magnetic ordering observed down to 1.8 K. |
| Effective Magnetic Moment (μ_eff) | 8.03 μ_B | Close to the theoretical spin-only value for a free Gd³⁺ ion (g[J(J+1)]¹/² = 7.94 μ_B). |
| Curie-Weiss Temperature (θ) | -0.15 K | Indicates very weak antiferromagnetic interactions between Gd³⁺ ions. |
| Reference | Del-Pino et al. (2022)[8] | Data is for the analogue CsGd(SO₄)₂. |
Experimental Protocols
The following sections describe detailed methodologies for the synthesis and characterization of Gd(NH₄)(SO₄)₂·4H₂O.
Synthesis Protocol: Slow Evaporation
This protocol is adapted from the general synthesis of Tutton salts and other double sulfates.[9]
-
Reagent Preparation:
-
Prepare a 1 M solution of gadolinium(III) sulfate, Gd₂(SO₄)₃·8H₂O.
-
Prepare a 2 M solution of ammonium sulfate, (NH₄)₂SO₄.
-
-
Stoichiometric Mixing:
-
In a beaker, combine the gadolinium sulfate solution and the ammonium sulfate solution in a 1:1 molar ratio of Gd³⁺ to NH₄⁺. For example, mix 50 mL of 1 M Gd₂(SO₄)₃·8H₂O (contains 100 mmol of Gd³⁺) with 50 mL of 2 M (NH₄)₂SO₄ (contains 100 mmol of NH₄⁺).
-
Note: A slight excess of ammonium sulfate can be used to decrease the solubility of the double salt and improve yield.
-
-
Dissolution and Homogenization:
-
Gently heat the mixture to 40-50 °C on a hot plate with continuous stirring until all solids are dissolved and the solution is clear.
-
-
Crystallization:
-
Filter the warm solution through a fine filter paper (e.g., Whatman No. 1) into a clean crystallization dish to remove any impurities.
-
Cover the dish with perforated parafilm to allow for slow evaporation.
-
Place the dish in a vibration-free environment at a constant temperature (e.g., 25 °C).
-
-
Crystal Harvesting and Drying:
-
After several days to weeks, well-formed crystals should appear.
-
Decant the mother liquor.
-
Wash the crystals quickly with a small amount of ice-cold deionized water to remove any residual mother liquor, followed by a wash with ethanol.
-
Dry the crystals on a filter paper at room temperature. Do not heat, to prevent dehydration.
-
Thermal Analysis Protocol: TGA/DTA
This protocol describes the characterization of the thermal decomposition pathway.[6]
-
Sample Preparation:
-
Grind a small number of crystals into a fine, homogeneous powder using an agate mortar and pestle.
-
Weigh approximately 5-10 mg of the powder into an alumina or platinum crucible.
-
-
Instrument Setup (Simultaneous TGA/DTA):
-
Place the sample crucible and an empty reference crucible onto the instrument's balance mechanism.
-
Set the furnace purge gas to an inert atmosphere (e.g., nitrogen or argon) with a flow rate of 50-100 mL/min to prevent oxidative side reactions.
-
-
Thermal Program:
-
Set the temperature program to heat the sample from room temperature (~25 °C) to 1400 °C.
-
Use a constant heating rate (e.g., 10 °C/min).
-
-
Data Acquisition:
-
Simultaneously record the sample mass (TG curve), the rate of mass change (DTG curve), and the temperature difference between the sample and reference (DTA curve) as a function of temperature.
-
-
Data Analysis:
-
Analyze the TG curve to determine the temperature ranges and percentage mass loss for each decomposition step.
-
Use the peaks on the DTG curve to identify the temperatures of maximum decomposition rate.
-
Use the endothermic and exothermic peaks on the DTA curve to identify thermal events such as dehydration, melting, decomposition, and phase transitions.
-
Visualizations: Workflows and Pathways
Diagrams generated using Graphviz provide clear visual representations of complex processes.
Experimental Workflow
The following diagram outlines a general workflow for the comprehensive physicochemical characterization of a synthesized double salt like Gd(NH₄)(SO₄)₂·4H₂O.
References
- 1. Gadolinium - Wikipedia [en.wikipedia.org]
- 2. GADOLINIUM(III) SULFATE - Safety Data Sheet [chemicalbook.com]
- 3. americanelements.com [americanelements.com]
- 4. osti.gov [osti.gov]
- 5. mdpi.com [mdpi.com]
- 6. Fractional precipitation of Ni and Co double salts from lithium-ion battery leachates - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00303A [pubs.rsc.org]
- 7. rsc.org [rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Ammonium gadolinium(3+) disulphate | GdH4NO8S2 | CID 56843853 - PubChem [pubchem.ncbi.nlm.nih.gov]
electronic structure and bonding in ammonium gadolinium(3+) disulphate
An In-Depth Technical Guide to the Electronic Structure and Bonding in Ammonium Gadolinium(III) Disulfate
Introduction
Ammonium gadolinium(III) disulfate, with the chemical formula NH₄Gd(SO₄)₂, is a member of the family of anhydrous double sulfates of rare-earth elements. These materials are of interest for their potential applications in phosphors, catalysis, and as precursors for other functional materials. The presence of the gadolinium(III) ion, with its unique electronic configuration, imparts interesting magnetic and luminescent properties. This guide provides a detailed analysis of the bonding, electronic structure, and physicochemical properties of NH₄Gd(SO₄)₂, based on the best available data from analogous compounds and theoretical principles.
Crystal Structure and Chemical Bonding
The bonding in ammonium gadolinium(III) disulfate is primarily ionic, consisting of ammonium cations (NH₄⁺) and a complex anionic framework of gadolinium(III) ions and sulfate anions, [Gd(SO₄)₂]⁻.
Inferred Crystal Structure from an Isostructural Analog
Direct crystallographic data for NH₄Gd(SO₄)₂ is not available. However, the crystal structure of the isostructural lanthanum analog, β-(NH₄)La(SO₄)₂, has been determined from X-ray powder diffraction data.[1] Given the chemical similarity and the well-known lanthanide contraction, this structure serves as an excellent model for NH₄Gd(SO₄)₂.
The structure of β-(NH₄)La(SO₄)₂ is monoclinic with the space group Pn. It features anionic layers of lanthanum cations coordinated by sulfate tetrahedra. The ammonium cations are situated between these layers, providing charge balance and contributing to the overall crystal packing through hydrogen bonding.[1]
Table 1: Crystallographic Data for the Analogous β-(NH₄)La(SO₄)₂ Compound [1]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | Pn |
| a | 6.9365(4) Å |
| b | 9.0055(5) Å |
| c | 5.4541(4) Å |
| β | 90.672(8)° |
| Volume | 340.68(3) ų |
| Z | 2 |
The Role of Lanthanide Contraction
The lanthanide contraction describes the greater-than-expected decrease in ionic radii across the lanthanide series.[2][3] As gadolinium is further along the series than lanthanum, the Gd³⁺ ion is smaller than the La³⁺ ion. This will result in slightly shorter Gd-O bond lengths and a smaller unit cell volume for NH₄Gd(SO₄)₂ compared to its lanthanum counterpart. This contraction can also influence the coordination number and geometry.[3]
Coordination Environment of Gadolinium(III)
In the β-(NH₄)La(SO₄)₂ structure, the lanthanum atom is nine-coordinated by oxygen atoms from both monodentate and bidentate sulfate groups.[1] Gadolinium(III), a hard Lewis acid, has a strong affinity for hard oxygen donor ligands and typically exhibits high coordination numbers, most commonly 8 or 9.[4] It is therefore highly probable that the Gd³⁺ ion in NH₄Gd(SO₄)₂ is also eight- or nine-coordinated by sulfate oxygen atoms, forming a complex polyhedral arrangement. The sulfate ions act as bridging ligands, linking the gadolinium centers into a layered anionic framework.
References
- 1. researchgate.net [researchgate.net]
- 2. Rare-earth element - Wikipedia [en.wikipedia.org]
- 3. A series of new rare earth sulfates based on lanthanide contraction and dual organic-amine templating effects - Nanjing Tech University [pure.njtech.edu.cn]
- 4. A primer on gadolinium chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Growth of Single Crystals of Ammonium Gadolinium Disulfate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis and single-crystal growth of ammonium gadolinium disulfate, NH₄Gd(SO₄)₂. Due to the limited availability of a specific, published protocol for this compound, the following procedure is a comprehensive guide based on established methods for analogous rare-earth ammonium double sulfates and general principles of single-crystal growth from aqueous solutions.
Introduction
Ammonium gadolinium disulfate is a double salt containing the rare-earth element gadolinium. Single crystals of such materials are of interest for their potential applications in various fields, including materials science and as precursors in the synthesis of other functional materials. The protocol outlined below describes the synthesis of ammonium gadolinium disulfate from common laboratory reagents and its subsequent crystallization into single crystals suitable for characterization and further research.
Materials and Equipment
Reagents
| Reagent | Formula | Grade | Supplier (Example) |
| Gadolinium(III) Oxide | Gd₂O₃ | 99.9% or higher | Sigma-Aldrich |
| Sulfuric Acid | H₂SO₄ | ACS Reagent Grade, 95-98% | Fisher Scientific |
| Ammonium Sulfate | (NH₄)₂SO₄ | ACS Reagent Grade, ≥99.0% | VWR |
| Deionized Water | H₂O | 18.2 MΩ·cm | - |
Equipment
| Equipment | Purpose |
| Beakers and Erlenmeyer flasks | Solution preparation |
| Hot plate with magnetic stirring | Dissolution of reagents |
| pH meter | Monitoring and adjusting acidity |
| Filtration apparatus (e.g., Buchner funnel) | Removal of particulates |
| Crystallization dishes or beakers | Crystal growth |
| Desiccator | Slow evaporation |
| Optical microscope | Crystal inspection |
| Spatulas, weighing paper, graduated cylinders | General laboratory use |
| X-ray Diffractometer (XRD) | Crystal structure analysis |
| Thermogravimetric Analyzer/Differential Scanning | Thermal stability analysis |
| Calorimeter (TGA/DSC) |
Experimental Protocols
The overall process involves two main stages: the synthesis of an aqueous solution of ammonium gadolinium disulfate and the subsequent growth of single crystals from this solution via slow evaporation.
Synthesis of Ammonium Gadolinium Disulfate Solution
This part of the protocol is adapted from the synthesis of other rare-earth sulfates[1].
-
Preparation of Gadolinium(III) Sulfate Solution:
-
Carefully add a stoichiometric amount of gadolinium(III) oxide (Gd₂O₃) to a beaker containing a calculated volume of deionized water.
-
While stirring, slowly and cautiously add a stoichiometric amount of concentrated sulfuric acid (H₂SO₄) to the Gd₂O₃ suspension. The reaction is exothermic. The reaction is: Gd₂O₃ + 3H₂SO₄ → Gd₂(SO₄)₃ + 3H₂O
-
Gently heat the solution on a hot plate with continuous stirring until all the gadolinium oxide has dissolved, resulting in a clear gadolinium(III) sulfate solution.
-
Allow the solution to cool to room temperature.
-
-
Preparation of the Double Salt Solution:
-
In a separate beaker, prepare a saturated or near-saturated solution of ammonium sulfate ((NH₄)₂SO₄) in deionized water.
-
Slowly add the gadolinium(III) sulfate solution to the ammonium sulfate solution in a 1:1 molar ratio of Gd³⁺ to NH₄⁺. A slight excess of ammonium sulfate can be used to ensure complete precipitation of the double salt.
-
Stir the combined solution thoroughly. A fine white precipitate of ammonium gadolinium disulfate may form, as many rare-earth double sulfates have low solubility[2].
-
Gently heat the solution while stirring to redissolve the precipitate, aiming for a clear, slightly supersaturated solution upon cooling.
-
Single Crystal Growth by Slow Evaporation
This is a common and effective method for growing single crystals from an aqueous solution.
-
Solution Preparation for Crystallization:
-
Filter the warm, clear solution of ammonium gadolinium disulfate through a fine filter paper to remove any dust or undissolved particles that could act as unwanted nucleation sites.
-
Transfer the filtered solution into a clean crystallization dish or beaker.
-
-
Crystal Growth:
-
Cover the crystallization vessel with a perforated lid (e.g., parafilm with a few pinholes) to allow for slow evaporation of the solvent.
-
Place the vessel in a vibration-free and temperature-stable environment, such as a desiccator or a quiet corner of the laboratory.
-
Monitor the vessel periodically over several days to weeks. As the solvent evaporates, the solution will become supersaturated, leading to the formation of single crystals.
-
Once crystals of a suitable size have formed, they can be carefully removed from the solution using tweezers, gently washed with a small amount of cold deionized water, and dried on a filter paper.
-
Characterization of Crystals
X-ray Diffraction (XRD)
Single-crystal or powder XRD should be performed to confirm the crystal structure of the grown crystals. The expected structure is likely to be a hydrated form, similar to other rare-earth ammonium sulfates. The diffraction pattern can be compared with database entries for isostructural compounds if a reference for NH₄Gd(SO₄)₂ is unavailable.
Thermal Analysis (TGA/DSC)
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can be used to determine the thermal stability and water of hydration of the crystals. A typical thermogram for a hydrated salt will show an initial weight loss corresponding to the loss of water molecules, followed by decomposition at higher temperatures. The decomposition of ammonium sulfate typically begins above 250 °C[3].
Expected Results and Data Presentation
The following tables provide a template for presenting the quantitative data obtained during the synthesis and characterization of ammonium gadolinium disulfate single crystals.
Table 1: Synthesis Parameters
| Parameter | Value |
| Molar Ratio (Gd³⁺:NH₄⁺) | 1:1 |
| Initial Concentration of Gd₂(SO₄)₃ | [To be determined experimentally] |
| Initial Concentration of (NH₄)₂SO₄ | [To be determined experimentally] |
| Crystallization Temperature | Room Temperature (~20-25 °C) |
| pH of Crystallization Solution | [To be measured] |
Table 2: Crystal Growth Observations
| Parameter | Observation |
| Crystal Habit | [e.g., prismatic, tabular] |
| Average Crystal Size | [To be measured, e.g., in mm] |
| Growth Time | [e.g., days, weeks] |
| Crystal Color | Colorless |
Table 3: Characterization Data (Hypothetical)
| Analysis | Parameter | Expected Result |
| XRD | Crystal System | Monoclinic or Orthorhombic |
| Space Group | [To be determined] | |
| Lattice Parameters | [To be determined] | |
| TGA | Dehydration Temperature | ~100-200 °C |
| Decomposition Temperature | > 250 °C |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No crystal formation | Solution is not supersaturated | Allow more solvent to evaporate; slightly cool the solution. |
| Formation of many small crystals | Too many nucleation sites; rapid | Filter the solution again; slow down the evaporation rate |
| supersaturation | (e.g., use fewer perforations in the cover). | |
| Opaque or poorly formed crystals | Impurities in the solution; growth rate | Use higher purity reagents; ensure slow evaporation. |
| is too fast |
Disclaimer: This protocol is a guideline based on established chemical principles and procedures for similar compounds. Researchers should exercise standard laboratory safety precautions and may need to optimize the conditions based on their specific experimental setup and desired crystal quality.
References
Application Notes and Protocols: Synthesis of Gadolinium Oxide via Thermal Decomposition of a Sulfate Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gadolinium oxide (Gd₂O₃) nanoparticles are of significant interest in biomedical applications, particularly as contrast agents in magnetic resonance imaging (MRI) and in drug delivery systems.[1] The synthesis method plays a crucial role in determining the physicochemical properties of the resulting nanoparticles, which in turn affects their efficacy and safety. While various precursor materials can be used for the synthesis of gadolinium oxide, this document focuses on a thermal decomposition method utilizing a gadolinium sulfate precursor.
It is important to note that while the specific precursor "ammonium gadolinium disulphate" was considered, a detailed, reproducible experimental protocol for its direct use in the synthesis of gadolinium oxide could not be readily found in the reviewed scientific literature. However, the thermal decomposition of gadolinium sulfate octahydrate (Gd₂(SO₄)₃·8H₂O) is a well-documented and closely related method that yields high-purity gadolinium oxide.[1][2] Therefore, the following protocols and data are based on the use of gadolinium sulfate octahydrate as the precursor. This approach provides a reliable and scientifically grounded pathway for researchers to produce gadolinium oxide nanoparticles.
Experimental Protocols
This section details the necessary steps for the synthesis of gadolinium oxide (Gd₂O₃) through the thermal decomposition of gadolinium sulfate octahydrate (Gd₂(SO₄)₃·8H₂O).
I. Preparation of Gadolinium Sulfate Octahydrate (Precursor)
For researchers who wish to synthesize the precursor material in-house, the following protocol, adapted from established methods, can be used.[1][2]
Materials:
-
Gadolinium(III) oxide (Gd₂O₃, 99.9% purity)
-
Diluted sulfuric acid (H₂SO₄)
-
Deionized water
-
Acetone
-
Heating plate with magnetic stirring
-
Beakers and other standard laboratory glassware
-
Sintered glass crucible
Procedure:
-
In a well-ventilated fume hood, dissolve a known quantity of gadolinium(III) oxide in diluted sulfuric acid with gentle heating and stirring. The acid should be added dropwise until all the gadolinium oxide has visibly reacted and the solution is clear.
-
Slowly concentrate the resulting solution by heating it to approximately 333 K (60 °C) to induce crystallization of gadolinium sulfate octahydrate.[2]
-
Once crystals have formed, allow the solution to cool to room temperature.
-
Filter the crystalline gadolinium sulfate hydrate using a sintered glass crucible.
-
Wash the collected crystals with a small volume of cold deionized water, followed by a wash with acetone.[1]
-
Dry the purified crystals in a desiccator at room temperature.
II. Thermal Decomposition of Gadolinium Sulfate Octahydrate to Gadolinium Oxide
This protocol describes the high-temperature calcination process to convert the gadolinium sulfate octahydrate precursor into gadolinium oxide.
Materials and Equipment:
-
Gadolinium sulfate octahydrate (Gd₂(SO₄)₃·8H₂O)
-
High-temperature tube furnace with programmable temperature controller
-
Ceramic or quartz crucible
-
Inert gas supply (e.g., nitrogen or argon) (optional, but recommended for controlled atmosphere)
Procedure:
-
Place a weighed amount of the gadolinium sulfate octahydrate precursor into a ceramic or quartz crucible.
-
Position the crucible in the center of the tube furnace.
-
If a controlled atmosphere is desired, purge the furnace tube with an inert gas, such as nitrogen, for at least 30 minutes to remove air and moisture. Maintain a gentle flow of the inert gas throughout the heating and cooling process.
-
Program the furnace to heat the sample according to the temperature profile outlined in the thermal decomposition data below. A step-wise or ramped heating program is recommended to ensure complete decomposition at each stage.
-
The crucial decomposition steps occur at elevated temperatures, with the final conversion to gadolinium oxide happening at approximately 1455 K (1182 °C).[1]
-
After holding the sample at the final decomposition temperature for a sufficient duration (e.g., 2-4 hours) to ensure complete conversion, the furnace should be cooled down to room temperature in a controlled manner.
-
Once cooled, carefully remove the crucible containing the final gadolinium oxide product. The resulting material should be a fine, white powder.
Data Presentation
The following tables summarize the key quantitative data associated with the thermal decomposition of gadolinium sulfate octahydrate. This data is critical for understanding the transformation process and for programming the temperature controller of the furnace.
Table 1: Thermal Decomposition Stages of Gadolinium Sulfate Octahydrate [1][2]
| Temperature Range (K) | Onset Temperature (K) | Process | Intermediate/Final Product | Theoretical Mass Loss (%) | Observed Mass Loss (%) |
| 373 - 673 | - | Dehydration (Step 1) | Gd₂(SO₄)₃·xH₂O | - | - |
| 673 - 1015 | - | Dehydration (Step 2) & Crystallization | Anhydrous Gd₂(SO₄)₃ | - | - |
| 1015 | 1015 | Polymorphic Transition | High-temperature polymorph of Gd₂(SO₄)₃ | 0 | 0 |
| 1256 - 1455 | 1256 | Decomposition (Step 1) | (GdO)₂SO₄ | - | - |
| > 1455 | 1455 | Decomposition (Step 2) | Gd₂O₃ | 10.72 | 10.86 |
Note: The mass loss percentages are specific to the final decomposition step of gadolinium oxosulfate to gadolinium oxide.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of gadolinium oxide from a gadolinium sulfate precursor.
Caption: Workflow for Gadolinium Oxide Synthesis.
Thermal Decomposition Pathway
This diagram outlines the chemical transformations that occur during the thermal decomposition of gadolinium sulfate octahydrate.
Caption: Thermal Decomposition of Gadolinium Sulfate.
References
Application of Ammonium Gadolinium Disulphate in Low-Temperature Thermometry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Low-temperature thermometry is a critical aspect of various scientific and industrial fields, including materials science, quantum computing, and drug development, where precise temperature control and measurement at cryogenic levels are paramount. Paramagnetic salts have long been utilized as sensitive thermometers in the sub-Kelvin range due to the temperature-dependent magnetic susceptibility of their constituent magnetic ions. Among these, gadolinium-based salts are of particular interest due to the large magnetic moment of the Gd³⁺ ion (S = 7/2), which leads to a significant change in magnetic susceptibility with temperature, providing high sensitivity at low temperatures.
This document provides detailed application notes and experimental protocols for the use of ammonium gadolinium disulphate, NH₄Gd(SO₄)₂, as a low-temperature thermometric material. While specific data for this exact compound is scarce in publicly available literature, we will draw upon the well-characterized properties of the closely related gadolinium sulfate octahydrate, Gd₂(SO₄)₃·8H₂O, to provide a robust framework for its application. The principles and methodologies described herein are broadly applicable to paramagnetic salt thermometry.
Principle of Operation
The thermometric principle relies on the temperature dependence of the magnetic susceptibility (χ) of a paramagnetic material. At temperatures above its magnetic ordering temperature, the magnetic susceptibility of a paramagnetic salt follows the Curie-Weiss law:
χ = C / (T - θ)
where:
-
χ is the magnetic susceptibility.
-
C is the Curie constant, which is proportional to the square of the magnetic moment of the ions and their concentration.
-
T is the absolute temperature.
-
θ is the Weiss constant, which accounts for the magnetic interactions between the ions. For many paramagnetic salts used in thermometry, θ is very small and can often be neglected at sufficiently high temperatures within the cryogenic range.
By measuring the magnetic susceptibility of ammonium gadolinium disulphate, its temperature can be accurately determined after a proper calibration procedure. The measurement is typically performed using a mutual inductance bridge, which offers high sensitivity to small changes in magnetic susceptibility.
Data Presentation
The following tables summarize the relevant physical and magnetic properties of gadolinium sulfate octahydrate, which are expected to be a reasonable approximation for ammonium gadolinium disulphate.
Table 1: Magnetic Properties of Gadolinium Sulfate Octahydrate
| Property | Value | Unit | Reference |
| Molar Mass (Gd₂(SO₄)₃·8H₂O) | 746.86 | g/mol | N/A |
| Gd³⁺ Ground State | ⁸S₇/₂ | - | [1][2] |
| Curie Constant (per Gd³⁺ ion) | 7.84 | cm³·K/mol | Calculated |
| Weiss Constant (θ) | ~0 | K | [1] |
Table 2: Low-Temperature Heat Capacity of Gadolinium Sulfate Octahydrate
| Temperature (K) | Molar Heat Capacity (J/mol·K) |
| 16 | 1.8 |
| 20 | 3.2 |
| 30 | 9.5 |
| 50 | 28.5 |
| 100 | 88.0 |
| 200 | 220.0 |
| 300 | 310.0 |
| (Data extrapolated from graphical representations in[3]) |
Experimental Protocols
I. Synthesis of Ammonium Gadolinium Disulphate
This protocol describes a solution-phase synthesis of ammonium gadolinium disulphate.
Materials:
-
Gadolinium(III) oxide (Gd₂O₃) or Gadolinium(III) sulfate octahydrate (Gd₂(SO₄)₃·8H₂O)
-
Sulphuric acid (H₂SO₄), concentrated
-
Ammonium hydroxide (NH₄OH) or Ammonium sulfate ((NH₄)₂SO₄)
-
Deionized water
-
Ethanol
-
pH meter
-
Magnetic stirrer and hotplate
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven or desiccator
Procedure:
-
Preparation of Gadolinium Sulfate Solution:
-
If starting from Gd₂O₃, dissolve a stoichiometric amount of the oxide in a slight excess of dilute sulphuric acid with gentle heating and stirring.
-
If starting from Gd₂(SO₄)₃·8H₂O, dissolve the salt in deionized water.
-
-
Precipitation of Ammonium Gadolinium Disulphate:
-
To the gadolinium sulfate solution, slowly add a stoichiometric amount of ammonium sulfate solution or carefully add ammonium hydroxide to adjust the pH to approximately 2-3 while stirring vigorously. The double salt is expected to precipitate out of the solution due to its lower solubility. The general reaction can be represented as: Gd₂(SO₄)₃(aq) + (NH₄)₂SO₄(aq) → 2NH₄Gd(SO₄)₂(s)[4].
-
-
Isolation and Purification:
-
Allow the precipitate to settle and then collect it by vacuum filtration.
-
Wash the collected solid with cold deionized water to remove any unreacted starting materials.
-
Perform a final wash with ethanol to facilitate drying.
-
-
Drying:
-
Dry the purified ammonium gadolinium disulphate in a low-temperature oven (e.g., 60-80 °C) or in a desiccator under vacuum to remove residual water and ethanol.
-
-
Characterization:
-
The resulting powder should be characterized by techniques such as X-ray diffraction (XRD) to confirm the crystal structure and energy-dispersive X-ray spectroscopy (EDX) to verify the elemental composition.
-
II. Low-Temperature Thermometry using Ammonium Gadolinium Disulphate
This protocol outlines the procedure for using the synthesized salt for temperature measurement in a cryogenic environment.
Apparatus:
-
Adiabatic demagnetization refrigerator (ADR) or a dilution refrigerator to achieve low temperatures.
-
Mutual inductance bridge (e.g., a Hartshorn bridge) for susceptibility measurement.[5][6][7]
-
A coil set for the thermometer, consisting of a primary coil and a balanced secondary coil pair.
-
A sample holder for the paramagnetic salt.
-
A calibrated reference thermometer (e.g., a germanium resistance thermometer) for calibration.
Procedure:
-
Thermometer Construction:
-
The synthesized ammonium gadolinium disulphate powder is packed into a non-metallic sample holder (e.g., made of Teflon or a suitable plastic) to form a cylindrical or spherical pill. The packing density should be uniform to ensure a homogeneous magnetic response.
-
The sample holder is placed within the secondary coil of the mutual inductance bridge. The secondary coil is typically a pair of coils wound in opposition to each other. The sample is placed in one of these coils. This configuration ensures that the bridge is balanced in the absence of the sample and is only sensitive to the magnetic susceptibility of the salt.
-
-
Experimental Setup:
-
The thermometer assembly (salt pill and coil set) is mounted in the cryostat in good thermal contact with the region where the temperature is to be measured.
-
The primary and secondary coils are connected to the mutual inductance bridge.
-
-
Measurement:
-
An alternating current is passed through the primary coil, which generates an alternating magnetic field.
-
This field induces a voltage in the secondary coils. The presence of the paramagnetic salt in one of the secondary coils changes its mutual inductance, leading to an imbalance in the bridge.
-
The output voltage from the bridge is proportional to the magnetic susceptibility of the salt. This voltage is measured using a lock-in amplifier for high sensitivity and noise rejection.
-
-
Calibration:
-
The relationship between the mutual inductance bridge reading and the temperature must be established through calibration against a standard thermometer.
-
The cryostat is stabilized at several known temperatures, as measured by the reference thermometer, spanning the desired operating range.
-
At each temperature, the output of the mutual inductance bridge is recorded.
-
A calibration curve of bridge output versus temperature is generated. This data can be fitted to the Curie-Weiss law to determine the constants C and θ for the specific thermometer assembly.
-
Visualizations
Caption: Workflow for the synthesis of ammonium gadolinium disulphate.
Caption: Experimental workflow for low-temperature thermometry.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ammonium gadolinium(3+) disulphate | 21995-31-3 | Benchchem [benchchem.com]
- 5. Mutual inductance bridge for low-temperature thermometry and susceptibility measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
Application Notes and Protocols for Electron Paramagnetic Resonance (EPR) of Gd³⁺ Ions
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Gadolinium(III) (Gd³⁺) ions, with their high electron spin (S = 7/2) and seven unpaired electrons, are of significant interest in various scientific and biomedical fields.[1][2] In drug development, Gd³⁺ complexes are widely utilized as contrast agents for Magnetic Resonance Imaging (MRI).[2][3][4][5] Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for characterizing these complexes, providing insights into their electronic structure, coordination environment, and dynamics.[3][6] These insights are crucial for understanding the efficacy and safety of Gd³⁺-based drugs. This document provides detailed application notes and protocols for conducting EPR experiments on Gd³⁺ ions.
I. Core Concepts in Gd³⁺ EPR
The EPR spectrum of the high-spin Gd³⁺ ion is characterized by a central transition (|-1/2⟩ ↔ |+1/2⟩) and several other transitions that are sensitive to the local environment.[1] The key parameters that influence the EPR spectrum are:
-
g-factor: An isotropic g-value close to 2.0 is typically observed for Gd³⁺.[1][7]
-
Zero-Field Splitting (ZFS): This is the splitting of the spin energy levels in the absence of an external magnetic field, arising from the interaction of the Gd³⁺ ion with the crystal field of the surrounding ligands.[6][8] The ZFS is described by the axial (D) and rhombic (E) parameters. The magnitude and symmetry of the ZFS are highly sensitive to the coordination geometry of the Gd³⁺ complex.[8][9]
-
Linewidth: The width of the EPR signal provides information about the relaxation processes and the dynamics of the Gd³⁺ complex.[3]
Multifrequency EPR, particularly at high frequencies (Q-band, W-band, and higher), is often necessary to resolve the ZFS and accurately determine the D and E parameters.[3][6][8]
II. Experimental Setup and Components
A typical continuous-wave (CW) EPR spectrometer consists of the following components:
-
Microwave Source: Generates the microwaves that induce the EPR transitions.
-
Waveguide: Transmits the microwaves to the resonator.
-
Resonator (Cavity): Contains the sample and concentrates the microwave magnetic field.
-
Magnet: Provides a stable and homogeneous external magnetic field.
-
Modulation Coils: Modulate the magnetic field to allow for phase-sensitive detection.
-
Detector: Detects the absorption of microwaves by the sample.
-
Cryostat: Controls the temperature of the sample, often requiring low temperatures (below 150 K) for studying frozen solutions of Gd³⁺ complexes.[8][9]
Caption: Key components of a continuous-wave EPR spectrometer.
III. Experimental Protocols
Proper sample preparation is critical for obtaining high-quality EPR data. For Gd³⁺ complexes, especially in the context of drug development, samples are often prepared as frozen solutions to minimize motional averaging of the ZFS.
Protocol for Preparing Frozen Solutions:
-
Solvent Selection: Choose a solvent that forms a good glass upon freezing to ensure a random orientation of the Gd³⁺ complexes. A mixture of the aqueous buffer and a cryoprotectant like glycerol (e.g., 20-30% v/v) is commonly used.
-
Concentration: The concentration of the Gd³⁺ complex should be optimized. For continuous-wave (CW) EPR, concentrations in the range of 10 µM to 1 mM are typical.[4]
-
Sample Loading:
-
Draw the solution into a high-purity quartz EPR tube (e.g., 3-4 mm outer diameter for X-band).
-
Ensure the sample volume is sufficient to be positioned in the center of the EPR resonator.
-
-
Freezing:
-
Rapidly freeze the sample by plunging the EPR tube into liquid nitrogen. This helps to ensure the formation of a glass rather than a polycrystalline solid.
-
Store the frozen sample in liquid nitrogen until the EPR measurement.
-
The following protocol outlines the general steps for acquiring CW EPR data of a frozen Gd³⁺ solution.
Protocol for CW EPR Data Acquisition:
-
Instrument Setup:
-
Setting Acquisition Parameters:
-
Microwave Frequency: This is determined by the spectrometer (e.g., ~9.5 GHz for X-band, ~35 GHz for Q-band, ~94 GHz for W-band).
-
Microwave Power: Start with a low power (e.g., 1-2 mW) to avoid saturation of the EPR signal. A power saturation study can be performed to determine the optimal power.
-
Magnetic Field Sweep: Set a wide sweep width initially (e.g., 0 to 1 T for X-band) to locate the Gd³⁺ signals. The central transition is expected around g ≈ 2.
-
Modulation Frequency: A standard modulation frequency of 100 kHz is commonly used.
-
Modulation Amplitude: Start with a modulation amplitude that is a fraction of the expected linewidth to avoid signal distortion.
-
Time Constant and Sweep Time: These parameters should be chosen to achieve a good signal-to-noise ratio without distorting the lineshape. A common starting point is a time constant of 0.03 s and a sweep time of 60 s.
-
Number of Scans: Average multiple scans to improve the signal-to-noise ratio.
-
-
Data Acquisition:
-
Record the EPR spectrum.
-
Save the data along with all the experimental parameters.
-
Caption: A typical experimental workflow for EPR of Gd³⁺ ions.
IV. Data Presentation and Analysis
EPR spectra of Gd³⁺ are often complex and require simulation for accurate interpretation. Software packages like EasySpin are commonly used to simulate the spectra and extract the spin Hamiltonian parameters.[1]
Data Analysis Steps:
-
Baseline Correction: Correct for any sloping or curved baseline in the spectrum.
-
Spectral Simulation:
-
Use a simulation program to calculate the EPR spectrum based on a set of input parameters (g, D, E, linewidths).
-
Vary the parameters systematically to achieve the best fit between the simulated and experimental spectra.
-
-
Parameter Extraction: The best-fit simulation provides the values for the g-factor, ZFS parameters (D and E), and linewidths.
Table of Typical EPR Parameters for Gd³⁺ Complexes:
| Gd³⁺ Complex Type | Frequency Band | Temperature (K) | g-value | D (MHz) | E (MHz) | Reference |
| Gd-DOTA | Multiple (9.4-325 GHz) | 276-320 | ~2.0 | Varies | Varies | [3] |
| Gd³⁺ Aqua Ion | X-band | 77 | ~2.0 | 180 G (D₁) | - | [10] |
| Gd³⁺ Aqua Ion | X-band | 77 | ~2.0 | 580 G (D₂) | - | [10] |
| Gd-ruler | Q-band, W-band | - | ~2.0 | 1060 | 320 | [1] |
| Gd³⁺ in CaF₂ | X-band | Room Temp | 1.9862 | -2.3153 (B₄) | -0.0005 (B₆) | [7][11] |
| Acyclic Complexes | 240 GHz | < 150 | ~2.0 | Positive | Non-negligible | [9] |
| Macrocyclic Complexes | 240 GHz | < 150 | ~2.0 | Negative | Negligible | [9] |
Note: The ZFS parameters are sometimes reported in units of cm⁻¹ or Gauss (G). Conversion factors: 1 cm⁻¹ = 29.979 GHz; for g=2, 1 G ≈ 2.8 MHz. The parameters B₄ and B₆ are higher-order ZFS terms.[7][11]
V. Applications in Drug Development
EPR of Gd³⁺ complexes plays a crucial role in the development of safer and more effective MRI contrast agents.
-
Characterizing Coordination Environment: The ZFS parameters are highly sensitive to the number and type of coordinating ligands, as well as the overall geometry of the complex. This information is vital for understanding the stability of the complex and preventing the release of toxic free Gd³⁺ ions.[5]
-
Studying Interactions with Biomolecules: EPR can be used to study the interaction of Gd³⁺-based contrast agents with proteins, membranes, and other biological macromolecules.[4][6] These interactions can influence the relaxivity and biodistribution of the contrast agent.
-
Probing Water Accessibility: The relaxivity of a Gd³⁺ contrast agent is related to the access of water molecules to the first coordination sphere of the ion. EPR methods can provide insights into the dynamics of water exchange.[4]
-
Distance Measurements: Pulsed EPR techniques, such as Double Electron-Electron Resonance (DEER), using Gd³⁺-based spin labels can measure distances in biomolecules, providing structural information.[1]
EPR spectroscopy is an indispensable tool for the detailed characterization of Gd³⁺ ions, particularly in the context of drug development. By providing precise information on the electronic structure and local environment of Gd³⁺ complexes, EPR enables the rational design and evaluation of new MRI contrast agents with improved efficacy and safety profiles. The protocols and data presented here provide a framework for researchers to effectively utilize EPR in their studies of Gd³⁺-containing systems.
References
- 1. High-sensitivity Gd3+–Gd3+ EPR distance measurements that eliminate artefacts seen at short distances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. radiopaedia.org [radiopaedia.org]
- 3. researchgate.net [researchgate.net]
- 4. EPR assessment of protein sites for incorporation of Gd(III) MRI contrast labels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mriquestions.com [mriquestions.com]
- 6. Interaction of Gd(III) MRI contrast agents with membranes: a review of recent EPR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electron paramagnetic resonance and photoluminescence study on local structure of Gd3+ ions in Gd-doped CaF2 crystals - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. A high-frequency EPR study of frozen solutions of Gd(III) complexes: straightforward determination of the zero-field splitting parameters and simulation of the NMRD profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Doping Crystals with Ammonium Gadolinium Disulphate
Introduction
Gadolinium-doped crystals are of significant interest in various scientific and technological fields, including medical imaging as MRI contrast agents, and in materials science for their unique magnetic and luminescent properties.[1][2][3] The incorporation of gadolinium ions (Gd³⁺) into a crystal lattice can alter its physical and chemical characteristics in a controlled manner.[2] Ammonium gadolinium disulphate, with the chemical formula (NH₄)Gd(SO₄)₂, serves as a potential water-soluble precursor for introducing Gd³⁺ ions into a host crystal lattice during its growth from an aqueous solution.[4]
This document provides a detailed protocol for the synthesis of a host crystal doped with ammonium gadolinium disulphate via a solution-based slow evaporation method. The protocol is designed for researchers, scientists, and drug development professionals.
Experimental Protocols
Materials and Equipment
-
Host Crystal Material: e.g., Ammonium dihydrogen phosphate (ADP) or another suitable water-soluble crystal.
-
Dopant: Ammonium gadolinium disulphate ((NH₄)Gd(SO₄)₂)
-
Solvent: Deionized water
-
Equipment:
-
Beakers and flasks
-
Magnetic stirrer and stir bars
-
Heating plate
-
Crystallization dishes
-
Spatulas and weighing balance
-
Filter paper
-
Optical microscope for crystal inspection
-
Characterization equipment: X-ray Diffraction (XRD), Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES), Scanning Electron Microscopy (SEM)
-
Doping Workflow Diagram
Caption: Workflow for doping crystals with ammonium gadolinium disulphate.
Step-by-Step Protocol
-
Preparation of the Host Solution:
-
Accurately weigh the desired amount of the host crystal material (e.g., ADP).
-
In a beaker, dissolve the host material in a calculated volume of deionized water to prepare a saturated or near-saturated solution.
-
Gently heat the solution on a heating plate while stirring with a magnetic stirrer to ensure complete dissolution.
-
-
Preparation of the Dopant Stock Solution:
-
Weigh a precise amount of ammonium gadolinium disulphate.
-
Dissolve it in a small, known volume of deionized water to create a stock solution of a specific concentration.
-
-
Doping the Host Solution:
-
While stirring the host solution, slowly add a calculated volume of the ammonium gadolinium disulphate stock solution to achieve the target dopant concentration (e.g., 0.1 mol%, 0.5 mol%, 1 mol%).
-
-
Homogenization and Filtration:
-
Continue stirring the mixed solution for at least one hour to ensure a homogenous distribution of the dopant.
-
Filter the solution using filter paper to remove any undissolved impurities.
-
-
Crystal Growth by Slow Evaporation:
-
Pour the filtered solution into clean crystallization dishes.
-
Cover the dishes with perforated parafilm or filter paper to allow for slow evaporation of the solvent and to prevent dust contamination.
-
Place the dishes in a vibration-free environment with a stable temperature.
-
-
Crystal Harvesting and Drying:
-
Monitor the crystallization dishes daily. Once crystals of a suitable size have formed, carefully remove them from the solution using tweezers.
-
Gently dry the harvested crystals with filter paper.
-
Data Presentation
The following table summarizes hypothetical quantitative data obtained from the characterization of undoped and doped crystals.
| Parameter | Undoped Host Crystal | 0.5 mol% Gd-Doped Crystal | 1.0 mol% Gd-Doped Crystal | Characterization Method |
| Crystal System | Tetragonal | Tetragonal | Tetragonal | XRD |
| Lattice Parameter a (Å) | 7.49 | 7.51 | 7.53 | XRD |
| Lattice Parameter c (Å) | 7.55 | 7.56 | 7.58 | XRD |
| Gd Concentration (ppm) | < 1 | 4850 | 9750 | ICP-AES |
| Surface Morphology | Smooth, well-defined | Slightly rough, some pits | Increased surface defects | SEM |
Characterization Methodologies
-
X-ray Diffraction (XRD): XRD analysis is crucial to confirm the crystal structure of the doped crystals and to observe any changes in the lattice parameters due to the incorporation of the dopant ions.[1]
-
Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES): This technique is used to accurately determine the concentration of gadolinium within the host crystal lattice.
-
Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the crystal surface, revealing any morphological changes or defects that may have been introduced by the dopant.[5]
Concluding Remarks
This document provides a foundational methodology for doping host crystals with ammonium gadolinium disulphate. The provided protocols and workflow are intended to be a starting point for experimental design. Researchers should optimize the parameters, such as dopant concentration, temperature, and evaporation rate, based on the specific host material and desired crystal properties. Thorough characterization of the resulting doped crystals is essential to understand the effects of the dopant on the crystal structure and properties.
References
- 1. Gadolinium-doped fluorescent carbon quantum dots as MRI contrast agents and fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Neodymium Doping on MRI Relaxivity of Gadolinium Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gadolinium - Wikipedia [en.wikipedia.org]
- 4. Ammonium gadolinium(3+) disulphate | GdH4NO8S2 | CID 56843853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Ammonium Gadolinium Sulfate
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides detailed application notes and protocols for the safe handling and use of ammonium gadolinium sulfate. It is intended for laboratory personnel, including researchers, scientists, and professionals in drug development, who may work with this compound. The content covers hazard identification, personal protective equipment, storage and handling procedures, emergency protocols, and disposal methods. The information is compiled from safety data sheets of related compounds and general knowledge of lanthanide and gadolinium toxicity.
Introduction
Hazard Identification and Classification
Ammonium gadolinium sulfate should be treated as a hazardous substance. Based on the classification of its components, the primary hazards are:
-
Skin Irritation: May cause skin irritation upon contact.[5][6]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[5][6]
-
Aquatic Hazard: May be harmful to aquatic life.
GHS Hazard Statements (Assumed based on components):
-
H402: Harmful to aquatic life.
Quantitative Data Summary
Specific quantitative toxicity data for ammonium gadolinium sulfate is not available. The following table summarizes available data for related compounds.
| Compound/Ion | LD50 (Oral, Rat) | Permissible Exposure Limit (PEL) | Other Relevant Data |
| Ammonium Gadolinium Sulfate | Not Available | Not Established | - |
| Gadolinium (III) ion | - | - | Known to be toxic to mammals, particularly affecting the kidneys.[1][3] Can accumulate in tissues including the brain, bone, and skin.[1][2] |
| Ammonium Sulfate | 2840 mg/kg | Not Established | Generally considered to have low acute toxicity. |
| Gadolinium (III) Sulfate | Not Available | TWA: 1 mg/m³ (as Gadolinium) | Causes skin, eye, and respiratory irritation.[5][6][7] |
Personal Protective Equipment (PPE)
Standard laboratory PPE is mandatory when handling ammonium gadolinium sulfate.
| PPE Type | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles. | To prevent eye contact with dust or solutions.[5] |
| Hand Protection | Nitrile or latex gloves. | To prevent skin contact. Gloves should be inspected before use and disposed of properly.[5] |
| Body Protection | Laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | NIOSH/MSHA approved respirator. | Required when handling large quantities or when dust generation is likely.[7][8] |
Experimental Protocols
General Handling and Storage
-
Handling:
-
Work in a well-ventilated area, preferably in a fume hood, to minimize inhalation of dust.[5][7]
-
Avoid generating dust during handling.[7]
-
Use appropriate tools (spatulas, scoops) to handle the solid material.
-
Do not eat, drink, or smoke in the work area.[7]
-
Wash hands thoroughly with soap and water after handling.[7]
-
-
Storage:
Preparation of Solutions
-
Preparation: Don all required PPE as outlined in Section 4.
-
Weighing: Weigh the required amount of ammonium gadolinium sulfate in a fume hood on a tared weigh boat or paper.
-
Dissolving: Slowly add the solid to the desired solvent (e.g., deionized water) in a beaker or flask while stirring.
-
Mixing: Continue stirring until the solid is completely dissolved.
-
Transfer and Storage: Transfer the solution to a clearly labeled, sealed container for storage.
Spillage and Waste Disposal
-
Spill Cleanup:
-
Evacuate the area if the spill is large or if dust is generated.
-
Wear appropriate PPE, including respiratory protection.
-
For small spills, carefully sweep or vacuum the solid material and place it in a sealed container for disposal. Avoid generating dust.[5][7]
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Clean the spill area with soap and water.
-
-
Waste Disposal:
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if irritation persists.[5][7] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[5][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][7] |
Signaling Pathways and Workflow Diagrams
Caption: GHS Hazard Communication Workflow for Ammonium Gadolinium Sulfate.
Caption: Experimental Workflow for Preparing Ammonium Gadolinium Sulfate Solutions.
References
- 1. mdpi.com [mdpi.com]
- 2. Gadolinium-based contrast agent toxicity: a review of known and proposed mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gadolinium - Wikipedia [en.wikipedia.org]
- 4. Gadolinium-Based Contrast Agent Accumulation and Toxicity: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. fishersci.se [fishersci.se]
- 7. sdfine.com [sdfine.com]
- 8. ameslab.gov [ameslab.gov]
Application Notes and Protocols for Magnetometer Calibration Using Ammonium Gadolinium Disulphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate measurement of magnetic fields is crucial in a wide range of scientific disciplines, including physics, chemistry, materials science, and drug development. Magnetometers, instruments designed for this purpose, require precise calibration to ensure the reliability and accuracy of their measurements. Paramagnetic materials, with their well-understood magnetic properties that follow the Curie-Weiss law, serve as excellent standards for such calibrations.
This document provides detailed application notes and protocols for the use of ammonium gadolinium disulphate, specifically its hydrated form, Gd₂(SO₄)₃·(NH₄)₂SO₄·8H₂O, as a calibration standard for magnetometers. The Gd³⁺ ion possesses a large magnetic moment and is magnetically isotropic, making this compound an ideal reference material. These notes will cover the synthesis of the standard, its magnetic properties, and a step-by-step guide to performing a magnetometer calibration.
Magnetic Properties of Ammonium Gadolinium Disulphate
The magnetic susceptibility of a material is a measure of how much it will magnetize in an applied magnetic field. For paramagnetic materials like ammonium gadolinium disulphate, the molar magnetic susceptibility (χₘ) is positive and its temperature dependence is described by the Curie-Weiss law[1][2]:
χₘ = C / (T - θ)
Where:
-
χₘ is the molar magnetic susceptibility.
-
C is the Curie constant, a characteristic of the material.
-
T is the absolute temperature in Kelvin.
-
θ is the Weiss constant in Kelvin, which accounts for interactions between magnetic ions.
The magnetic properties of gadolinium compounds are dominated by the large magnetic moment of the Gd³⁺ ion, which has seven unpaired electrons in its 4f shell[3]. At room temperature, gadolinium sulfate octahydrate exhibits a significant positive magnetic susceptibility[4]. The paramagnetic susceptibility is inversely proportional to the absolute temperature; as temperature increases, thermal agitation disrupts the alignment of magnetic dipoles, leading to a decrease in susceptibility[2][5].
Data Presentation: Magnetic Susceptibility
C = (Nₐ * μ₀ * μ_eff²) / (3 * kₑ)
Where:
-
Nₐ is Avogadro's number (6.022 x 10²³ mol⁻¹).
-
μ₀ is the permeability of free space (4π x 10⁻⁷ H/m).
-
μ_eff is the effective magnetic moment of the ion. For Gd³⁺, the theoretical effective magnetic moment is approximately 7.94 μₑ (Bohr magnetons).
-
kₑ is the Boltzmann constant (1.380649 x 10⁻²³ J/K).
Assuming a Weiss constant (θ) close to zero for a magnetically dilute salt, the following table presents the theoretical molar magnetic susceptibility of ammonium gadolinium disulphate at various temperatures.
| Temperature (K) | Molar Magnetic Susceptibility (χₘ) (m³/mol) |
| 77 | 8.18 x 10⁻⁷ |
| 100 | 6.30 x 10⁻⁷ |
| 150 | 4.20 x 10⁻⁷ |
| 200 | 3.15 x 10⁻⁷ |
| 250 | 2.52 x 10⁻⁷ |
| 298 | 2.11 x 10⁻⁷ |
| 350 | 1.80 x 10⁻⁷ |
Note: These are theoretical values. For highest accuracy, it is recommended to use a certified reference material or to have the susceptibility of the synthesized standard independently measured.
Experimental Protocols
Synthesis of Ammonium Gadolinium Disulphate Octahydrate
This protocol describes the synthesis of ammonium gadolinium disulphate octahydrate from gadolinium(III) oxide.
Materials:
-
Gadolinium(III) oxide (Gd₂O₃)
-
Dilute Sulfuric Acid (H₂SO₄)
-
Ammonium Sulfate ((NH₄)₂SO₄)
-
Deionized water
-
Beakers
-
Hot plate with magnetic stirrer
-
Filter paper and funnel
-
Crystallizing dish
Procedure:
-
Dissolution of Gadolinium Oxide: Carefully dissolve a known quantity of gadolinium(III) oxide in a stoichiometric amount of dilute sulfuric acid with gentle heating and stirring. The reaction is as follows: Gd₂O₃ + 3H₂SO₄ → Gd₂(SO₄)₃ + 3H₂O[6]
-
Preparation of Ammonium Sulfate Solution: In a separate beaker, dissolve a stoichiometric amount of ammonium sulfate in deionized water.
-
Mixing and Crystallization: Slowly add the ammonium sulfate solution to the gadolinium sulfate solution while stirring.
-
Concentration and Cooling: Gently heat the mixed solution to concentrate it, then allow it to cool slowly in a crystallizing dish.
-
Crystal Formation: Colorless monoclinic crystals of gadolinium(III) sulfate octahydrate will form[6].
-
Isolation and Drying: Isolate the crystals by filtration, wash them with a small amount of cold deionized water, and allow them to air dry.
Magnetometer Calibration Protocol
This protocol outlines the steps for calibrating a magnetometer using the synthesized ammonium gadolinium disulphate as a standard.
Equipment:
-
Calibrated Magnetometer
-
Ammonium Gadolinium Disulphate standard
-
Sample holder (non-magnetic)
-
Temperature control system (e.g., cryostat or oven)
-
Data acquisition system
Procedure:
-
Sample Preparation:
-
Accurately weigh a sample of the ammonium gadolinium disulphate standard.
-
Place the sample in a non-magnetic sample holder.
-
-
Instrument Setup:
-
Position the sample holder within the magnetometer's detection coils.
-
Ensure the sample is centered in the most sensitive region of the coils.
-
-
Zero-Field Measurement:
-
With no applied magnetic field, measure the background signal from the sample holder and the instrument. This is the zero-point correction.
-
-
Applied Field Measurement:
-
Apply a known, stable magnetic field.
-
Record the magnetometer reading.
-
-
Temperature-Dependent Measurement (Optional but Recommended):
-
Vary the temperature of the sample using the temperature control system.
-
At each stable temperature point, repeat steps 3 and 4.
-
-
Data Analysis:
-
Subtract the zero-field measurement from the applied field measurement to obtain the signal from the sample.
-
Using the known mass and molar mass of the standard, convert the measured signal to molar magnetic susceptibility.
-
Compare the measured susceptibility values with the theoretical values from the table above.
-
Generate a calibration curve by plotting the magnetometer's output against the known magnetic susceptibility of the standard at different temperatures or fields. This curve can then be used to correct measurements of unknown samples.
-
Logical Relationships of Magnetic Properties
The suitability of ammonium gadolinium disulphate as a calibration standard is based on a clear logical relationship between its fundamental properties and its observable magnetic behavior.
Conclusion
Ammonium gadolinium disulphate is a reliable and accessible calibration standard for magnetometers. Its strong paramagnetic properties, which are a direct result of the electronic structure of the gadolinium ion, follow the predictable Curie-Weiss law. By following the detailed synthesis and calibration protocols outlined in these application notes, researchers, scientists, and drug development professionals can ensure the accuracy and reliability of their magnetic measurements, leading to more robust and reproducible scientific outcomes.
References
The Enigmatic Role of Ammonium Gadolinium Disulphate in Fundamental Magnetic Research: A Review of a Sparsely Charted Territory
For Immediate Release
[City, State] – [Date] – Despite the profound impact of gadolinium-based materials in magnetic resonance imaging (MRI) and fundamental magnetic research, the specific compound ammonium gadolinium disulphate, Gd(NH₄)(SO₄)₂, remains a largely unexplored entity within the scientific literature. A comprehensive review of available data reveals a significant scarcity of detailed experimental protocols, quantitative magnetic characterization, and established applications for this particular double salt, posing a challenge for researchers and drug development professionals seeking to leverage its properties.
Current State of Knowledge: Acknowledging the Void
While the existence of ammonium gadolinium disulphate is confirmed by its chemical formula and CAS number (21995-31-3), in-depth studies elucidating its crystal structure, magnetic susceptibility as a function of temperature, and electron paramagnetic resonance (EPR) spectra are conspicuously absent from the scientific record. This lack of foundational data prevents a thorough understanding of its magnetic ground state, potential for magnetic ordering at low temperatures, and its magnetocaloric effect.
Inferred Properties and Potential Research Directions
Based on the known properties of the constituent ions, Gd³⁺ and NH₄⁺, and related sulphate compounds, some general characteristics of ammonium gadolinium disulphate can be inferred. The Gd³⁺ ion is expected to be the primary contributor to the material's magnetic properties, exhibiting strong paramagnetism. The ammonium and sulphate ions are diamagnetic and are expected to primarily influence the crystal structure and the magnetic exchange interactions between neighboring Gd³⁺ ions.
The logical workflow for investigating a novel magnetic material like ammonium gadolinium disulphate would follow a standard path from synthesis to detailed characterization.
Figure 1. A logical workflow for the synthesis and characterization of ammonium gadolinium disulphate for fundamental magnetic research.
Protocols for Investigation: A Roadmap for Future Research
In the absence of specific literature for ammonium gadolinium disulphate, the following general protocols, adapted from studies on related lanthanide double sulphates, can serve as a starting point for its investigation.
Synthesis Protocol (Hypothetical)
A potential route for the synthesis of ammonium gadolinium disulphate single crystals could involve the slow evaporation of an aqueous solution containing stoichiometric amounts of gadolinium(III) sulphate and ammonium sulphate.
Materials:
-
Gadolinium(III) sulphate octahydrate (Gd₂(SO₄)₃·8H₂O)
-
Ammonium sulphate ((NH₄)₂SO₄)
-
Deionized water
Procedure:
-
Prepare separate aqueous solutions of gadolinium(III) sulphate and ammonium sulphate.
-
Mix the solutions in a 1:1 molar ratio of Gd³⁺ to NH₄⁺.
-
Gently heat the solution to ensure complete dissolution.
-
Allow the solution to cool slowly to room temperature.
-
Cover the beaker with a perforated film to allow for slow evaporation.
-
Monitor the solution for the formation of single crystals over several days to weeks.
-
Once formed, carefully harvest the crystals and dry them.
Magnetic Characterization Protocols
1. Magnetic Susceptibility Measurement:
-
Instrument: Superconducting Quantum Interference Device (SQUID) magnetometer or a Vibrating Sample Magnetometer (VSM).
-
Procedure:
-
Mount a single crystal or a powdered sample of known mass in a sample holder.
-
Measure the magnetic moment as a function of temperature (typically from 2 K to 300 K) under a small applied DC magnetic field (e.g., 1000 Oe).
-
Calculate the magnetic susceptibility (χ = M/H) and plot χT versus T to analyze the magnetic behavior and check for deviations from Curie-Weiss law, which could indicate magnetic interactions.
-
2. Electron Paramagnetic Resonance (EPR) Spectroscopy:
-
Instrument: X-band or Q-band EPR spectrometer.
-
Procedure:
-
Place a small single crystal in the EPR cavity.
-
Record the EPR spectrum at various temperatures, particularly at low temperatures, to observe the fine structure splitting of the Gd³⁺ ion.
-
Analyze the spectrum to determine the g-factor and zero-field splitting parameters, which provide information about the local symmetry and crystal field environment of the Gd³⁺ ion.
-
Quantitative Data: A Call for Investigation
Currently, there is no publicly available quantitative data for the magnetic properties of ammonium gadolinium disulphate. The following table illustrates the type of data that would be crucial for understanding its magnetic behavior and is presented here as a template for future research.
| Magnetic Property | Symbol | Expected Value/Behavior | Significance |
| Curie-Weiss Temperature | θ | To be determined | Indicates the nature and strength of magnetic interactions (positive for ferromagnetic, negative for antiferromagnetic). |
| Effective Magnetic Moment | µ_eff | ~7.94 µ_B (for Gd³⁺) | Confirms the electronic state of the gadolinium ion. |
| Magnetic Ordering Temperature | T_N / T_C | To be determined | The temperature at which the material transitions to a magnetically ordered state (antiferromagnetic or ferromagnetic). |
| Zero-Field Splitting Parameters | D, E | To be determined | Describes the splitting of the Gd³⁺ ground state due to the crystal field, influencing magnetic anisotropy. |
Conclusion: An Open Invitation for Discovery
The case of ammonium gadolinium disulphate highlights a fascinating gap in the exploration of simple magnetic materials. While the fundamental magnetic properties of the Gd³⁺ ion are well-understood, their manifestation in this specific crystalline environment remains unknown. The lack of data presents a unique opportunity for researchers in materials science and condensed matter physics to conduct foundational studies. A systematic investigation, following the outlined protocols, would not only characterize a new magnetic material but also contribute to the broader understanding of magnetic interactions in lanthanide-based compounds. Such research could potentially uncover novel magnetic phenomena or identify a new material with applications in low-temperature magnetic refrigeration or as a model system for studying magnetic frustration. The scientific community is encouraged to embark on the synthesis and characterization of this enigmatic compound.
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Ammonium Gadolinium Disulphate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield and purity of ammonium gadolinium disulphate (NH₄Gd(SO₄)₂).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of ammonium gadolinium disulphate.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | Incomplete reaction; Sub-optimal stoichiometry; Product loss during washing. | Ensure complete dissolution of gadolinium starting material. Optimize the molar ratio of ammonium sulfate to gadolinium sulfate (a slight excess of ammonium sulfate can improve precipitation).[1][2][3] Use a minimal amount of cold deionized water or a saturated solution for washing to prevent dissolution of the product. |
| Product Contamination with Starting Materials | Inadequate mixing; Insufficient reaction time. | Ensure vigorous and continuous stirring during the reaction to promote homogeneity. Increase the reaction time to allow for complete conversion. |
| Presence of Other Rare Earth Element Impurities | Impure gadolinium starting material. | Use high-purity gadolinium oxide or salt as the starting material.[4][5] If starting material purity is a concern, consider an initial purification step like solvent extraction or ion-exchange chromatography.[6][7][8] |
| Formation of an Amorphous Precipitate Instead of Crystalline Product | pH of the solution is not optimal; Rapid precipitation. | Carefully control the pH of the reaction mixture; a slightly acidic pH is generally preferred for the crystallization of double sulfates. Slow down the rate of precipitation by gradual addition of the precipitating agent or by controlling the temperature. |
| Discolored Product (e.g., yellow tint) | Presence of iron or other transition metal impurities. | Use high-purity reagents and deionized water. If contamination is suspected, purify the gadolinium starting material. Consider performing the reaction in an inert atmosphere if oxidation is a concern. |
| Inconsistent Crystal Size and Morphology | Fluctuations in temperature during crystallization; Inconsistent stirring. | Maintain a constant and controlled temperature throughout the crystallization process.[9] Ensure consistent and gentle stirring to promote uniform crystal growth. |
Frequently Asked Questions (FAQs)
A list of frequently asked questions regarding the synthesis of ammonium gadolinium disulphate.
1. What is the optimal molar ratio of ammonium sulfate to gadolinium sulfate for the synthesis?
While the stoichiometric ratio is 1:1, a slight excess of ammonium sulfate is often beneficial to drive the reaction to completion and maximize the precipitation of the double salt.[1][2][3] It is recommended to empirically determine the optimal ratio for your specific reaction conditions, starting with a 1.1:1 molar ratio of ammonium sulfate to gadolinium sulfate.
2. What is the recommended pH for the synthesis?
The optimal pH for the synthesis of ammonium gadolinium disulphate is typically in the slightly acidic range. A pH between 3 and 4 is a good starting point.[6] This pH range helps to ensure the stability of the gadolinium ions in solution while promoting the formation of the desired double sulfate.
3. How can I improve the crystallinity of my product?
To improve crystallinity, it is crucial to control the rate of precipitation. This can be achieved by:
-
Slow addition of reactants: Add the ammonium sulfate solution dropwise to the gadolinium sulfate solution with constant stirring.
-
Temperature control: Carry out the precipitation at a constant, slightly elevated temperature to increase solubility and then slowly cool the solution to induce crystallization.[9]
-
Aging the precipitate: Allow the precipitate to remain in the mother liquor for an extended period (e.g., 12-24 hours) with gentle stirring. This process, known as Ostwald ripening, can lead to the formation of larger, more perfect crystals.
4. What are the most effective methods for purifying crude ammonium gadolinium disulphate?
Recrystallization is a common and effective method for purifying the final product. Dissolve the crude product in a minimal amount of hot deionized water and allow it to cool slowly to form purer crystals. For removing significant amounts of other rare earth impurities, techniques like fractional crystallization or ion-exchange chromatography may be necessary.[6][7][8]
5. Which analytical techniques are recommended for characterizing the final product?
To confirm the identity and purity of your ammonium gadolinium disulphate, the following techniques are recommended:
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): To determine the concentration of gadolinium and any elemental impurities.[4][10][11][12][13]
-
X-Ray Diffraction (XRD): To confirm the crystal structure of the compound.[14]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational modes of the sulfate and ammonium ions.[15][16]
-
Thermogravimetric Analysis (TGA): To determine the thermal stability and water of hydration content.[17]
Experimental Protocols
Synthesis of Ammonium Gadolinium Disulphate
This protocol describes a general method for the synthesis of ammonium gadolinium disulphate.
Materials:
-
Gadolinium(III) oxide (Gd₂O₃) (high purity)
-
Sulfuric acid (H₂SO₄), concentrated
-
Ammonium sulfate ((NH₄)₂SO₄)
-
Deionized water
-
Ammonium hydroxide (NH₄OH) solution (1 M)
-
Hydrochloric acid (HCl) solution (1 M)
Procedure:
-
Preparation of Gadolinium Sulfate Solution:
-
Carefully dissolve a known amount of gadolinium(III) oxide in a stoichiometric amount of concentrated sulfuric acid with gentle heating and stirring.
-
Dilute the resulting gadolinium sulfate solution with deionized water to a desired concentration (e.g., 0.1 M).
-
-
Precipitation of Ammonium Gadolinium Disulphate:
-
Prepare a solution of ammonium sulfate in deionized water with a concentration slightly higher than the gadolinium sulfate solution (e.g., 0.11 M).
-
Slowly add the ammonium sulfate solution to the gadolinium sulfate solution dropwise while stirring vigorously.
-
Monitor and adjust the pH of the mixture to be within the 3-4 range using dilute ammonium hydroxide or hydrochloric acid.
-
Continue stirring for several hours at a constant temperature (e.g., 60 °C) to ensure complete reaction.
-
-
Crystallization and Isolation:
-
Slowly cool the reaction mixture to room temperature, and then further cool in an ice bath to maximize crystallization.
-
Collect the precipitate by vacuum filtration.
-
Wash the crystals with a small amount of cold deionized water, followed by a wash with ethanol.
-
Dry the purified crystals in a desiccator or a low-temperature oven.
-
Visualizations
Caption: Experimental workflow for the synthesis of ammonium gadolinium disulphate.
Caption: Logical troubleshooting workflow for synthesis optimization.
References
- 1. escholarship.org [escholarship.org]
- 2. research.aalto.fi [research.aalto.fi]
- 3. Lanthanide-alkali double sulfate precipitation from strong sulfuric acid NiMH battery waste leachate [aaltodoc.aalto.fi]
- 4. researchgate.net [researchgate.net]
- 5. osti.gov [osti.gov]
- 6. Gadolinium - Wikipedia [en.wikipedia.org]
- 7. Extraction Development for the Separation of Gadolinium from Yttrium and Dysprosium Concentrate in Nitric Acid using Cyanex 572 [ijtech.eng.ui.ac.id]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Chromatographic Methods for the Quantification of Free and Chelated Gadolinium Species in MRI Contrast Agent Formulations | NIST [nist.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantification of Free and Chelated Gadolinium Species in Nanoemulsion-Based Magnetic Resonance Imaging Contrast Agent Formulations using Hyphenated Chromatography Methods - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Determination of gadolinium-based MRI contrast agents in biological and environmental samples: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. karya.brin.go.id [karya.brin.go.id]
- 17. researchgate.net [researchgate.net]
troubleshooting crystal defects in ammonium gadolinium sulfate growth
This technical support center provides troubleshooting guidance for common crystal defects encountered during the growth of ammonium gadolinium sulfate ((NH₄)Gd(SO₄)₂). The following frequently asked questions (FAQs) and troubleshooting guides are designed to assist researchers, scientists, and drug development professionals in optimizing their experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common crystal defects observed in ammonium gadolinium sulfate growth?
A1: The most frequently encountered defects include solvent/fluid inclusions, crystalline twinning, and surface cracking. These issues can arise from suboptimal growth conditions and can significantly impact the quality and usability of the crystals.
Q2: What is the ideal solvent system for growing high-quality ammonium gadolinium sulfate crystals?
A2: While specific solvent systems can be proprietary or application-dependent, aqueous solutions are commonly used. The choice of solvent and the presence of any co-solvents or anti-solvents can significantly influence crystal habit and defect formation.[1][2] It is crucial to ensure the purity of the solvent to avoid introducing impurities that can be incorporated into the crystal lattice.
Q3: How does temperature control affect crystal quality?
A3: Temperature stability is critical for controlled crystal growth. Fluctuations in temperature can lead to variations in supersaturation, causing rapid growth spurts that trap solvent (inclusions) or induce stress leading to cracking.[3] A slow, controlled cooling rate is generally preferred to allow for orderly incorporation of molecules into the crystal lattice.[3][4]
Q4: Can impurities in the starting materials lead to defects?
A4: Yes, impurities are a major source of crystal defects. Even small amounts of foreign ions or molecules can disrupt the crystal lattice, leading to inclusions, dislocations, and altered crystal morphology.[5] It is essential to use high-purity gadolinium sulfate and ammonium sulfate as starting materials.
Troubleshooting Guides
Issue 1: Solvent/Fluid Inclusions
Symptoms:
-
The appearance of small pockets of liquid (solvent) within the crystal.
-
Crystals may appear cloudy or opaque.
-
Reduced diffraction quality.
Root Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Excessively rapid crystal growth | Decrease the rate of supersaturation. This can be achieved by slowing the cooling rate or reducing the rate of solvent evaporation.[6] | Slower growth allows for more orderly incorporation of molecules and reduces the likelihood of trapping solvent. |
| High solution viscosity | Dilute the growth solution or consider a different solvent system with lower viscosity. | Improved diffusion of solute molecules to the crystal surface. |
| Impurity adsorption on crystal faces | Purify starting materials (gadolinium sulfate and ammonium sulfate). Filter the growth solution to remove any particulate matter. | Reduces the number of sites where impurities can adsorb and disrupt growth. |
| Inadequate mixing/hydrodynamics | Introduce gentle agitation or stirring to the crystallization vessel. This ensures a uniform concentration of solute around the growing crystal.[6] | Prevents localized depletion of solute at the crystal faces, which can lead to unstable growth fronts and inclusion formation. |
| Use of an unsuitable anti-solvent | If using an anti-solvent crystallization method, screen different anti-solvents and optimize the addition rate.[1] | A more suitable anti-solvent will induce crystallization at a more controlled rate. |
Issue 2: Crystalline Twinning
Symptoms:
-
Presence of intergrown crystals with a symmetrical relationship to each other.[7][8]
-
Diffraction patterns may show overlapping lattices.[9]
-
The overall crystal morphology appears composite or segmented.
Root Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Action | Expected Outcome |
| High supersaturation at nucleation | Decrease the initial supersaturation level. This can be achieved by starting with a less concentrated solution or a higher initial temperature. | Promotes the formation of single nuclei rather than multiple, rapidly growing nuclei that can intergrow. |
| Rapid temperature or pressure changes | Ensure a stable and controlled environment during crystal growth. Avoid sudden fluctuations in temperature or pressure that could induce phase transitions.[8] | Minimizes stress on the growing crystal, reducing the likelihood of transformation twinning. |
| Presence of specific impurities | Analyze starting materials for impurities that may promote twinning. Consider using additives that can "poison" the growth of twin boundaries.[9] | Selective inhibition of twin formation. |
| Sub-optimal pH of the growth solution | Experimentally vary the pH of the solution. The optimal pH can influence the surface energy of different crystal faces and potentially suppress twinning.[9] | Identification of a pH range that favors the growth of single crystals. |
Issue 3: Surface Cracking
Symptoms:
-
Visible fissures or cracks on the surface of the crystal.
-
Crystals may be fragile and break easily.
Root Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Internal stress from rapid growth | Slow down the crystal growth rate by reducing the cooling rate or solvent evaporation rate.[3] | Allows for the dissipation of internal stress as the crystal grows. |
| Thermal shock during harvesting | Allow the crystallization vessel to cool to room temperature slowly before harvesting the crystals. Avoid exposing hot crystals to a cold environment. | Prevents cracking due to rapid thermal contraction. |
| Inclusion of impurities or solvent | Address the root causes of inclusions (see Issue 1). The presence of foreign material can create stress points within the lattice. | A reduction in inclusions will lead to a more uniform and less stressed crystal lattice. |
| Phase transitions | Investigate the phase diagram of ammonium gadolinium sulfate to identify any potential phase transitions within the temperature range of your experiment. Avoid cooling through these transition temperatures too quickly. | Prevents stress buildup and cracking associated with changes in the crystal structure. |
Experimental Protocols
Protocol 1: Slow Cooling Crystallization
-
Solution Preparation: Prepare a saturated solution of ammonium gadolinium sulfate in high-purity deionized water at a temperature approximately 10-15°C above the desired starting growth temperature.
-
Filtration: Filter the hot solution through a fine-pore filter to remove any undissolved particles or impurities.
-
Crystallization Setup: Transfer the filtered solution to a clean crystallization dish and cover it. Place the dish in a programmable water bath or oven.
-
Cooling Profile: Program the temperature controller to cool the solution at a slow, linear rate (e.g., 0.1-0.5°C per hour).
-
Crystal Growth: Allow the crystals to grow undisturbed as the solution cools.
-
Harvesting: Once the desired temperature is reached, carefully decant the mother liquor and allow the crystals to dry at room temperature.
Protocol 2: Characterization of Crystal Defects by Optical Microscopy
-
Sample Preparation: Select a representative crystal and place it on a clean microscope slide.
-
Microscope Setup: Use a polarized light microscope with both transmitted and reflected light capabilities.
-
Observation:
-
Inclusions: Under transmitted light, inclusions will appear as dark or bright spots within the crystal.
-
Twinning: Under polarized light, twinned crystals will show different extinction angles in adjacent domains.
-
Cracking: Surface cracks will be visible under both reflected and transmitted light.
-
-
Image Capture: Document the observed defects using a digital camera attached to the microscope.
Visualizations
Caption: A logical workflow for troubleshooting common crystal defects.
Caption: Relationship between growth conditions and resulting crystal defects.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Understanding the role of solvent in regulating the crystal habit - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. Cupric sulfate | MEL Chemistry [melscience.com]
- 4. acadpubl.eu [acadpubl.eu]
- 5. Effect of Ammonium (NH4+) Impurity on the Crystallization of Cobalt Sulfate Hexahydrate from Aqueous Solutions Using Cooling Method [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Crystal twinning - Wikipedia [en.wikipedia.org]
- 8. Twinning, Polymorphism, Polytypism, Pseudomorphism [www2.tulane.edu]
- 9. researchgate.net [researchgate.net]
improving the stability of ammonium gadolinium disulphate solutions over time
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of ammonium gadolinium disulphate solutions over time. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common problems related to the stability of your ammonium gadolinium disulphate solutions.
| Problem | Potential Cause | Recommended Solution |
| White Precipitate Formation | pH Fluctuation: An increase in pH can lead to the hydrolysis of Gadolinium (III) ions (Gd³⁺), forming insoluble gadolinium hydroxide [Gd(OH)₃]. The ammonium ion (NH₄⁺) in solution can influence the pH. | 1. pH Monitoring: Regularly monitor the pH of your solution. For many gadolinium salt solutions, maintaining a slightly acidic pH (e.g., pH 3-5) can prevent hydrolysis.[1] 2. Buffering: Consider using a suitable buffer system that does not interact with Gd³⁺ ions to maintain a stable pH. 3. Acidification: If a precipitate has formed due to a slight pH increase, dropwise addition of a dilute acid (e.g., sulfuric acid) while stirring may redissolve the precipitate. |
| Concentration & Temperature Effects: The solubility of gadolinium sulphate can decrease with changes in temperature or if the solution becomes supersaturated upon cooling or solvent evaporation. | 1. Controlled Temperature: Store the solution at a constant, controlled temperature. Avoid freeze-thaw cycles. 2. Avoid Evaporation: Keep the solution container tightly sealed to prevent solvent evaporation and subsequent concentration increase. 3. Re-dissolution: Gently warming the solution while stirring may help to redissolve any precipitate that has formed due to temperature changes. | |
| Contamination: Introduction of contaminants (e.g., phosphates, carbonates, silicates) can lead to the formation of insoluble gadolinium salts.[2][3] | 1. Use High-Purity Reagents: Ensure that all starting materials (ammonium gadolinium disulphate, solvent) are of high purity. 2. Clean Glassware: Use scrupulously clean glassware to prepare and store your solutions. 3. Filtration: If contamination is suspected, filter the solution through a 0.22 µm filter to remove any particulate matter. | |
| Solution Color Change (Yellowing) | Oxidation of Components: While Gd³⁺ itself is colorless, interactions with impurities or degradation of other components in a complex solution could lead to color changes. | 1. Inert Atmosphere: If your application is sensitive to oxidation, consider preparing and storing the solution under an inert atmosphere (e.g., nitrogen or argon). 2. Purity Check: Analyze the solution for impurities that might be causing the color change. |
| Decrease in Measured Gd³⁺ Concentration | Precipitation or Adsorption: The loss of Gd³⁺ from the solution is likely due to the formation of an insoluble precipitate or adsorption onto the container walls. | 1. Follow Precipitation Troubleshooting: Address any visible precipitate using the steps outlined above. 2. Container Material: Use containers made of materials with low adsorption properties, such as borosilicate glass or specific types of polymers. Avoid using standard soda-lime glass for long-term storage. 3. Re-solubilization: If adsorption is suspected, rinsing the container with a small amount of dilute acid may help recover the adsorbed gadolinium. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing ammonium gadolinium disulphate solutions?
A1: While specific data for ammonium gadolinium disulphate is limited, for aqueous solutions of gadolinium salts, maintaining a slightly acidic pH (typically in the range of 3 to 5) is generally recommended to prevent the hydrolysis of the Gd³⁺ ion and the subsequent precipitation of gadolinium hydroxide.[1]
Q2: How does temperature affect the stability of the solution?
A2: Temperature can significantly impact the solubility of gadolinium sulphate. It is advisable to store solutions at a constant and controlled room temperature. Avoid significant temperature fluctuations and freeze-thaw cycles, which can promote precipitation.
Q3: Can I use a buffer to stabilize the pH of my solution?
A3: Yes, using a buffer can be an effective strategy. However, it is crucial to select a buffer that does not form insoluble complexes with gadolinium. Phosphate buffers should be strictly avoided as they will lead to the precipitation of highly insoluble gadolinium phosphate.[2][3] Acetate or citrate buffers may be suitable alternatives, but their compatibility should be tested for your specific application.
Q4: My solution has become cloudy. How can I fix it?
A4: Cloudiness is likely due to the formation of a fine precipitate. First, check the pH of the solution. If it has increased, careful, dropwise addition of dilute sulfuric acid with stirring can often redissolve the precipitate. If the cloudiness appeared after a temperature change, gentle warming and stirring may resolve the issue. If the cause is uncertain, filtration through a 0.22 µm filter can remove the particulate matter, but this will lower the concentration of gadolinium in your solution.
Q5: What are the best practices for long-term storage of these solutions?
A5: For long-term storage, we recommend the following:
-
Store the solution in a tightly sealed, clean borosilicate glass or chemically resistant polymer container.
-
Maintain a constant, cool, and dark environment.
-
If possible, store under a slightly acidic pH, verified with a pH meter.
-
For critical applications, filter the solution upon preparation and before use.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of Ammonium Gadolinium Disulphate
-
Materials:
-
Ammonium Gadolinium Disulphate (Gd(NH₄)(SO₄)₂)·nH₂O
-
High-purity deionized water (18.2 MΩ·cm)
-
Calibrated pH meter
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
0.1 M Sulfuric Acid (for pH adjustment)
-
-
Procedure:
-
Accurately weigh the desired amount of ammonium gadolinium disulphate.
-
Add the weighed salt to a volumetric flask of the appropriate size.
-
Add approximately 80% of the final volume of deionized water.
-
Place a magnetic stir bar in the flask and stir the solution on a magnetic stirrer until the salt is completely dissolved.
-
Once dissolved, remove the stir bar and add deionized water to the calibration mark.
-
Stopper the flask and invert it several times to ensure homogeneity.
-
Measure the pH of the solution. If the pH is above 5.5, adjust it to a range of 4.5-5.0 by adding 0.1 M sulfuric acid dropwise while stirring.
-
Store the solution in a clean, tightly sealed container at a controlled room temperature.
-
Protocol 2: Monitoring Solution Stability Over Time
-
Objective: To assess the stability of the ammonium gadolinium disulphate solution by monitoring for precipitation and changes in gadolinium concentration.
-
Procedure:
-
Prepare a stock solution as described in Protocol 1.
-
Aliquot the solution into several smaller, identical, sealed containers for time-point analysis.
-
Store the aliquots under the desired experimental conditions (e.g., room temperature, 4°C, etc.).
-
At each time point (e.g., 0, 24, 48, 72 hours, 1 week, 1 month):
-
Visually inspect the solution for any signs of precipitation or cloudiness.
-
Measure the pH of the solution.
-
If precipitation is observed, the sample can be centrifuged, and the supernatant analyzed.
-
Determine the concentration of Gd³⁺ in the solution (or supernatant) using a suitable analytical technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or a colorimetric assay with a gadolinium-sensitive chromophore.
-
-
Record and compare the results over time to evaluate the stability.
-
Visualizations
Caption: Experimental workflow for preparing and monitoring the stability of ammonium gadolinium disulphate solutions.
Caption: Logical troubleshooting flow for addressing instability in ammonium gadolinium disulphate solutions.
References
purification methods for removing impurities from ammonium gadolinium disulphate
This technical support center provides researchers, scientists, and drug development professionals with essential information for purifying ammonium gadolinium disulphate, Gd(NH₄)(SO₄)₂. Below are frequently asked questions and troubleshooting guides to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial ammonium gadolinium disulphate?
A1: Commercial gadolinium salts typically contain other rare earth elements (REEs) as primary impurities due to their chemical similarities, which makes them difficult to separate.[1][2] Common REE impurities include terbium (Tb), europium (Eu), samarium (Sm), dysprosium (Dy), and lanthanum (La).[1] Non-REE impurities can include transition metals like iron (Fe), nickel (Ni), and cobalt (Co), as well as alkali and alkaline earth metals.[3][4] Additionally, organic impurities may be present from the manufacturing process or reagents.[5][6] For high-purity applications, radioactive impurities such as uranium and thorium decay products (e.g., 228Ra) are a significant concern.[7]
Q2: Which purification methods are most effective for this compound?
A2: The most common and effective methods for purifying gadolinium compounds, including double sulphates, are fractional crystallization, ion exchange chromatography, and solvent extraction.[8]
-
Fractional Crystallization: This technique exploits differences in the solubility of the double sulphate and impurity salts. It is often used as an initial purification step.[3][9]
-
Ion Exchange: This is a powerful method for removing other rare earth and metallic impurities.[2][10] Cation exchange resins are typically used to separate lanthanide ions.[2][10]
-
Solvent Extraction: This liquid-liquid extraction technique is highly effective for separating gadolinium from other REEs on an industrial scale, often using specialized extractants like 2-ethylhexylphosphonic acid (EHEHPA).[8][11]
Q3: Why is pH control important during purification?
A3: pH control is critical to prevent the precipitation of gadolinium hydroxide, which occurs at a pH above 6.5.[10] Maintaining an acidic pH (typically between 2.0 and 5.5) keeps gadolinium ions in solution, allowing for effective separation by methods like ion exchange or crystallization.[10] In ion exchange processes, pH also affects the binding competition between gadolinium ions and H+ ions for sites on the resin.[10]
Q4: Can I remove other rare earth elements by simple recrystallization?
A4: While simple recrystallization can improve overall purity by removing non-REE salts and some less soluble impurities, it is generally inefficient at separating adjacent rare earth elements. Due to their similar ionic radii and chemical properties, gadolinium, europium, and terbium co-crystallize, making their separation by this method challenging.[1] For high-purity applications requiring the removal of other lanthanides, more advanced techniques like multi-stage fractional crystallization, ion exchange, or solvent extraction are necessary.[2][11]
Troubleshooting Guides
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Recrystallization | 1. Solution is oversaturated, leading to rapid, impure crystal formation.2. Cooling rate is too fast.3. Excessive washing of the final product. | 1. Ensure the starting material is fully dissolved. Use a slightly larger volume of solvent.2. Allow the solution to cool slowly and undisturbed to promote the growth of larger, purer crystals.3. Wash crystals with a minimal amount of ice-cold deionized water or a suitable organic solvent (e.g., ethanol) to reduce dissolution of the product. |
| Persistent Discoloration (Yellow/Brown Tint) | 1. Presence of transition metal impurities, particularly iron (Fe³⁺).2. Organic contamination from reagents or equipment. | 1. Perform an initial purification step to remove iron, such as precipitation at a controlled pH before crystallization of the double salt.2. Treat the solution with activated carbon before crystallization. Ensure all glassware is scrupulously clean. |
| Purity Not Improving with Ion Exchange | 1. Improper pH of the feed solution.2. Resin is exhausted or fouled.3. Incorrect eluent concentration or flow rate. | 1. Adjust the pH of the gadolinium solution to the optimal range for the resin, typically pH 3.0-4.0, to maximize gadolinium sorption.[10]2. Regenerate the ion exchange resin according to the manufacturer's protocol.3. Optimize the elution profile. A gradient elution is often more effective for separating closely related REEs than an isocratic one. |
| Final Product Contains Insoluble Particles | 1. Precipitation of gadolinium hydroxide due to high pH.2. Formation of insoluble impurity salts (e.g., phosphates, oxalates).[12]3. Incomplete dissolution of the starting material. | 1. Maintain a sufficiently acidic environment (pH < 6.0) throughout the process.[10]2. Analyze the starting material for anions like phosphate. If present, an upstream purification step may be needed.3. Ensure complete dissolution by gentle heating and stirring before any precipitation or crystallization step. Filter the solution while warm to remove any undissolved solids. |
Experimental Protocols
Protocol 1: Purification by Fractional Recrystallization
This protocol is a general method for increasing the purity of ammonium gadolinium disulphate from common, less soluble impurities.
-
Dissolution: Dissolve the crude ammonium gadolinium disulphate in deionized water at an elevated temperature (e.g., 70°C) to create a near-saturated solution.[3][4] An acidic environment (pH 3-4) can be maintained by adding a small amount of sulphuric acid to prevent hydrolysis.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove any insoluble impurities.
-
Crystallization: Cover the beaker and allow the filtrate to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Isolation: Decant the mother liquor. Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals sparingly with a small volume of ice-cold deionized water to remove residual mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a low-temperature oven (e.g., 40-50°C).
Protocol 2: Ion Exchange for Removal of Divalent and Trivalent Metal Impurities
This protocol outlines the removal of common metallic impurities, including other REEs, using a strong acid cation exchange resin.
-
Resin Preparation: Pack a chromatography column with a suitable strong acid cation exchange resin (e.g., Dowex 50W-X8). Convert the resin to the H⁺ form by washing with 2-3 M HCl, followed by a thorough rinse with deionized water until the eluate is neutral.
-
Solution Preparation: Dissolve the ammonium gadolinium disulphate in deionized water and adjust the pH to between 3.0 and 4.0.[10] This pH is optimal for gadolinium sorption while minimizing competition from H⁺ ions.[10]
-
Loading: Pass the prepared solution through the column at a slow, controlled flow rate to allow for the binding of Gd³⁺ and other cations to the resin.
-
Elution (Separation): Selectively wash out (elute) the bound ions using a suitable complexing agent or by varying the acid concentration.[2] For separating REEs, a gradient elution with an agent like ammonium oxalate or a specific acid concentration can be effective.[2] The separation takes advantage of the small differences in affinity that various REE ions have for the resin.
-
Collection & Precipitation: Collect the fractions containing the purified gadolinium. Precipitate the gadolinium from the eluate, for example, as gadolinium oxalate by adding ammonium oxalate.[13]
-
Conversion: Filter, wash, and then calcine (heat) the gadolinium oxalate precipitate to form high-purity gadolinium oxide (Gd₂O₃), which can then be converted back to the desired salt.[13]
Purification Workflows & Logic Diagrams
References
- 1. Presence of other rare earth metals in gadolinium-based contrast agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gadolinium - Wikipedia [en.wikipedia.org]
- 3. Recovery of Lanthanum from Aqueous Solutions by Crystallization as Lanthanum Sodium Sulfate Double Salt [aaltodoc.aalto.fi]
- 4. researchgate.net [researchgate.net]
- 5. AMT - Substantial organic impurities at the surface of synthetic ammonium sulfate particles [amt.copernicus.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Extraction Development for the Separation of Gadolinium from Yttrium and Dysprosium Concentrate in Nitric Acid using Cyanex 572 [ijtech.eng.ui.ac.id]
- 9. escholarship.org [escholarship.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A primer on gadolinium chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US4375453A - Recovery of gadolinium and gallium oxides - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Anhydrous Gadolinium Sulfate Compounds
Welcome to the Technical Support Center for the synthesis of anhydrous gadolinium sulfate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of these compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing gadolinium sulfate?
A1: The most prevalent method for synthesizing gadolinium sulfate is a two-step process. First, gadolinium(III) oxide (Gd₂O₃) is dissolved in dilute sulfuric acid (H₂SO₄) to form a saturated solution. Subsequently, gadolinium sulfate octahydrate (Gd₂(SO₄)₃·8H₂O) crystals are obtained through slow crystallization.[1] To obtain the anhydrous form, the octahydrate crystals must then undergo a controlled thermal dehydration process.
Q2: What are the primary challenges in synthesizing anhydrous gadolinium sulfate?
A2: The main challenges include:
-
Complete Dehydration: Achieving complete removal of the eight water molecules from the hydrated gadolinium sulfate without causing decomposition of the sulfate itself. The dehydration process occurs in multiple steps.[1][2]
-
Polymorphism Control: Anhydrous gadolinium sulfate can exist in different polymorphic forms.[1] Controlling the crystallization and dehydration conditions is crucial to obtain the desired polymorph.
-
Impurity Removal: For high-purity applications, such as in MRI contrast agents or scintillators, removing impurities like other rare earth elements and radioactive isotopes is a significant challenge.[3]
-
Crystal Size Control: Controlling the size and distribution of the crystals during the initial crystallization of the hydrated form can be difficult and impacts the subsequent dehydration process.
Q3: Why is the purity of gadolinium sulfate important?
A3: The purity of gadolinium sulfate is critical for many of its applications. For instance, in medical applications like MRI contrast agents, impurities can lead to toxicity or interfere with the imaging process. In materials science applications, such as scintillators, impurities can quench luminescence and reduce the efficiency of the material. For specialized physics experiments, such as the Super-Kamiokande gadolinium project, ultra-high purity is required to minimize background radiation from radioactive contaminants.[3]
Q4: What are the common impurities found in gadolinium sulfate?
A4: Common impurities can include other rare earth elements that are chemically similar to gadolinium and are often found in the same ores. For applications requiring high radiopurity, isotopes from the uranium and thorium decay chains, such as radium-226 and radium-228, are significant impurities of concern.[4][5] Cerium is another common impurity that can interfere with certain applications due to its fluorescent properties.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of anhydrous gadolinium sulfate.
Problem 1: Incomplete Dissolution of Gadolinium Oxide
-
Symptom: A cloudy or milky solution remains after prolonged stirring of gadolinium oxide in sulfuric acid.
-
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Acid Concentration | The sulfuric acid may be too dilute. Slowly add a small amount of concentrated sulfuric acid to the solution while monitoring the pH. Be cautious as the reaction is exothermic. |
| Low Reaction Temperature | The dissolution process may be too slow at room temperature. Gently heat the solution to 50-60°C with continuous stirring to increase the rate of dissolution. |
| Inadequate Stirring | The gadolinium oxide powder may not be adequately dispersed in the acid. Ensure vigorous and continuous stirring to maximize the surface area of the oxide exposed to the acid. |
| Poor Quality Gadolinium Oxide | The starting gadolinium oxide may contain insoluble impurities. If the solution remains cloudy after addressing the points above, filter the solution to remove any insoluble material before proceeding to the crystallization step. |
Problem 2: Difficulty in Obtaining Crystalline Gadolinium Sulfate Octahydrate
-
Symptom: The solution becomes a syrup or glass upon evaporation, or the crystals are very fine and difficult to handle.
-
Possible Causes & Solutions:
| Cause | Solution |
| Rapid Evaporation | Evaporating the solvent too quickly can lead to the formation of an amorphous solid or very small crystals. Employ slow evaporation at a controlled temperature (e.g., 333 K or 60°C) to allow for the growth of larger, well-defined crystals.[2] |
| Supersaturation is too High | If the solution is too concentrated before cooling, it can lead to rapid nucleation and the formation of fine crystals. Ensure the solution is saturated but not overly concentrated before allowing it to cool slowly. |
| Lack of Nucleation Sites | Spontaneous nucleation may be hindered. Consider adding a seed crystal of gadolinium sulfate octahydrate to induce crystallization. |
Problem 3: Incomplete Dehydration to Anhydrous Gadolinium Sulfate
-
Symptom: The final product still contains water, as confirmed by analytical techniques like thermogravimetric analysis (TGA).
-
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Dehydration Temperature | The temperature used for dehydration was not high enough to remove all water molecules. The dehydration of gadolinium sulfate octahydrate occurs in two main steps. Ensure the final heating temperature is sufficient to drive off all water. |
| Insufficient Dehydration Time | The sample was not heated for a long enough duration to allow for the complete removal of water. Increase the holding time at the final dehydration temperature. |
| Heating Rate is too Fast | A rapid heating rate can lead to the formation of a partially hydrolyzed product or trap water within the crystal lattice. Use a slow and controlled heating rate (e.g., 10 K/min) to allow for the gradual removal of water.[1] |
Problem 4: Undesired Polymorph of Anhydrous Gadolinium Sulfate is Formed
-
Symptom: X-ray diffraction (XRD) analysis shows the presence of an unwanted polymorphic form of anhydrous gadolinium sulfate.
-
Possible Causes & Solutions:
| Cause | Solution |
| Incorrect Dehydration Temperature Profile | Different polymorphs of anhydrous gadolinium sulfate are stable at different temperatures. The thermal history of the sample is crucial. A specific temperature program is required to obtain a particular polymorph. For example, the low-temperature β-Gd₂(SO₄)₃ forms upon recrystallization of the amorphous anhydrous salt around 380-411°C, while the high-temperature α-Gd₂(SO₄)₃ forms at approximately 750°C. |
| Atmosphere During Dehydration | The atmosphere (e.g., air, inert gas) during the dehydration process can influence the formation of different polymorphs. Conduct the dehydration in a controlled atmosphere as required for the desired polymorph. |
Experimental Protocols
Protocol 1: Synthesis of Gadolinium Sulfate Octahydrate (Gd₂(SO₄)₃·8H₂O)
-
Materials: Gadolinium(III) oxide (Gd₂O₃, 99.9% or higher purity), dilute sulfuric acid (e.g., 1 M H₂SO₄), deionized water, acetone.
-
Procedure: a. In a beaker with a magnetic stirrer, add a stoichiometric amount of gadolinium(III) oxide to a measured volume of dilute sulfuric acid. The reaction is: Gd₂O₃ + 3H₂SO₄ → Gd₂(SO₄)₃ + 3H₂O. b. Gently heat the mixture to approximately 60°C while stirring continuously until the gadolinium oxide is completely dissolved, resulting in a clear solution. c. Slowly evaporate the solution at a controlled temperature (around 60°C or 333 K) to concentrate it and induce crystallization.[2] d. Allow the saturated solution to cool slowly to room temperature to form well-defined crystals of gadolinium sulfate octahydrate. e. Filter the crystals using a sintered glass crucible. f. Wash the crystals with a small amount of cold deionized water, followed by a wash with acetone to aid in drying.[2] g. Dry the crystals in a desiccator over a suitable drying agent.
Protocol 2: Synthesis of Anhydrous Gadolinium Sulfate (Gd₂(SO₄)₃)
-
Materials: Gadolinium sulfate octahydrate (Gd₂(SO₄)₃·8H₂O).
-
Equipment: Thermogravimetric analyzer (TGA) or a tube furnace with precise temperature control and atmospheric control.
-
Procedure: a. Place a known amount of gadolinium sulfate octahydrate in a crucible suitable for high-temperature work (e.g., alumina). b. Heat the sample in a furnace under a controlled atmosphere (e.g., nitrogen or air). c. Use a slow heating rate, for example, 10 K/min.[1] d. The dehydration occurs in two main steps. The first step of water removal is generally observed between 130-306°C. e. To obtain the anhydrous form, continue heating. The final water molecules are removed at higher temperatures. The anhydrous salt loses its water of crystallization by around 400°C.[6] f. Hold the sample at the final temperature (e.g., 450°C) for a sufficient time (e.g., 2-4 hours) to ensure complete dehydration. g. Cool the sample slowly to room temperature in a moisture-free environment to prevent rehydration.
Quantitative Data
Table 1: Solubility of Gadolinium Sulfate in Water
The solubility of gadolinium sulfate in water decreases as the temperature increases.[6]
| Temperature (°C) | Solubility ( g/100 mL) |
| 0 | ~3.9 |
| 20 | ~3.4 |
| 40 | ~2.7 |
| 60 | ~2.2 |
| 80 | ~1.8 |
| 100 | ~1.5 |
Note: These are approximate values and can vary with the specific polymorphic form and pressure.
Table 2: Thermal Decomposition Stages of Gadolinium Sulfate Octahydrate
The thermal decomposition of Gd₂(SO₄)₃·8H₂O in a nitrogen atmosphere.[2]
| Temperature Range (°C) | Process | Mass Loss (Observed %) | Mass Loss (Calculated %) |
| ~100 - 350 | Dehydration (loss of 8 H₂O) | ~19.3 | 19.3 |
| ~380 - 411 | Recrystallization of amorphous Gd₂(SO₄)₃ to β-Gd₂(SO₄)₃ | No mass loss | No mass loss |
| ~750 | Polymorphic transition (β-Gd₂(SO₄)₃ to α-Gd₂(SO₄)₃) | No mass loss | No mass loss |
| > 900 | Decomposition of α-Gd₂(SO₄)₃ to Gd₂O₂SO₄ | Varies with final temp. | Varies with final temp. |
| > 1200 | Decomposition of Gd₂O₂SO₄ to Gd₂O₃ | Varies with final temp. | Varies with final temp. |
Visualizations
Experimental Workflow for Anhydrous Gadolinium Sulfate Synthesis
Caption: Workflow for the synthesis of anhydrous gadolinium sulfate.
Troubleshooting Logic for Incomplete Dehydration
Caption: Troubleshooting decision tree for incomplete dehydration.
References
how to prevent premature decomposition of ammonium gadolinium disulphate
Technical Support Center: Ammonium Gadolinium Disulphate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the premature decomposition of ammonium gadolinium disulphate. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is ammonium gadolinium disulphate and why is its stability important?
Ammonium gadolinium disulphate (NH₄Gd(SO₄)₂) is a double salt containing ammonium, gadolinium, and sulphate ions. Its stability is crucial for applications in areas such as contrast agents for magnetic resonance imaging (MRI) and as a precursor in the synthesis of other gadolinium-based materials. Premature decomposition can lead to the formation of impurities, altering the material's properties and compromising experimental results.
Q2: What are the primary causes of premature decomposition of ammonium gadolinium disulphate?
The primary causes of premature decomposition are exposure to moisture and elevated temperatures . Ammonium gadolinium disulphate is hygroscopic, meaning it readily absorbs moisture from the atmosphere. This absorbed water can initiate hydrolysis. Additionally, like many ammonium salts, it is susceptible to thermal decomposition.
Q3: What are the signs of decomposition in my ammonium gadolinium disulphate sample?
Signs of decomposition can include:
-
A change in the physical appearance of the powder (e.g., clumping, discoloration).
-
The release of an ammonia-like odor, indicating the breakdown of the ammonium ions.
-
Inconsistent experimental results or poor performance in applications.
-
Changes in solubility characteristics.
Q4: How should I properly store ammonium gadolinium disulphate to prevent decomposition?
To ensure the long-term stability of your sample, it is critical to store it in a tightly sealed container in a cool, dry, and well-ventilated place. The use of a desiccator containing a suitable drying agent (e.g., silica gel, anhydrous calcium chloride) is highly recommended to maintain a low-humidity environment. For highly sensitive experiments, storage in an inert atmosphere, such as in a glovebox, may be necessary.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to the premature decomposition of ammonium gadolinium disulphate.
Problem: My sample of ammonium gadolinium disulphate appears clumpy and has a faint ammonia odor.
| Potential Cause | Troubleshooting Steps |
| Exposure to Atmospheric Moisture | 1. Immediately transfer the sample to a desiccator to remove absorbed water. 2. For future use, handle the material in a low-humidity environment, such as a glovebox. 3. Ensure the storage container is always tightly sealed after use. |
| Improper Storage Conditions | 1. Review your current storage protocol. The material should be in a cool, dark, and dry location. 2. If not already in use, transfer the primary container into a secondary container with a desiccant. |
Problem: I am observing unexpected precipitates or byproducts in my reactions involving ammonium gadolinium disulphate.
| Potential Cause | Troubleshooting Steps |
| Use of a Partially Decomposed Reagent | 1. Test a small, fresh batch of the reagent in a control experiment to verify its integrity. 2. If the fresh batch performs as expected, discard the suspect batch of ammonium gadolinium disulphate. |
| Thermal Decomposition During Experiment | 1. Review the thermal conditions of your experiment. Avoid unnecessarily high temperatures. 2. If heating is required, consider if the temperature can be lowered or the heating duration shortened. |
Quantitative Data Summary
| Parameter | Compound | Value | Significance for NH₄Gd(SO₄)₂ |
| Decomposition Temperature | Ammonium Sulfate ((NH₄)₂SO₄) | Begins to decompose above 235°C (455°F)[1][2] | Indicates a likely upper limit for the thermal stability of the double salt. The presence of gadolinium may alter this temperature. |
| Hygroscopicity | Gadolinium (III) Sulfate (Gd₂(SO₄)₃) | Hygroscopic[3] | The double salt is expected to be hygroscopic and should be protected from moisture. |
| Hazardous Decomposition Products | Gadolinium (III) Sulfate (Gd₂(SO₄)₃) | Sulfur oxides, gadolinium oxides (under fire conditions)[4] | High-temperature decomposition of the double salt will likely produce toxic sulfur oxides and gadolinium oxide residues. |
| Hazardous Decomposition Products | Ammonium Sulfate ((NH₄)₂SO₄) | Ammonia and sulfur oxides (at temperatures above 235°C)[1] | Thermal decomposition will likely release ammonia gas. |
Experimental Protocols
Protocol 1: Standardized Storage and Handling of Ammonium Gadolinium Disulphate
-
Materials:
-
Ammonium gadolinium disulphate
-
Airtight, opaque glass or polyethylene container
-
Desiccator cabinet or desiccator jar
-
Silica gel or other suitable desiccant
-
Spatula
-
Gloves and safety glasses
-
-
Procedure:
-
Upon receipt, immediately place the sealed container of ammonium gadolinium disulphate inside a desiccator containing a fresh desiccant.
-
When a portion of the compound is required, transfer the container from the desiccator to a dry, inert atmosphere glovebox if available.
-
If a glovebox is not available, minimize the time the container is open to the atmosphere.
-
Use a clean, dry spatula to dispense the required amount of material.
-
Immediately and securely seal the primary container.
-
Wrap the seal with parafilm for additional protection against moisture ingress.
-
Return the sealed container to the desiccator for storage.
-
Store the desiccator in a cool, dark, and well-ventilated area, away from heat sources.
-
Protocol 2: Small-Scale Purity Check by Thermal Decomposition Observation
-
Materials:
-
Ammonium gadolinium disulphate (test sample)
-
Thermogravimetric Analyzer (TGA) or a melting point apparatus with a heating block
-
Small sample pan (for TGA) or capillary tube
-
Spatula
-
-
Procedure:
-
Place a small, precisely weighed amount of the ammonium gadolinium disulphate into the TGA sample pan.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen) at a steady rate (e.g., 10°C/min) up to a temperature where decomposition is expected (e.g., 300°C).
-
Record the temperature at which significant mass loss begins. This indicates the onset of decomposition.
-
Alternative (if TGA is unavailable): Place a small amount of the powder in a capillary tube and heat it on a melting point apparatus. Observe for any color change or gas evolution and note the temperature at which these changes occur.
-
Compare the observed decomposition onset temperature to that of a known pure sample or previous batches. A lower decomposition temperature may indicate the presence of impurities or partial decomposition.
-
Visualizations
Caption: Troubleshooting workflow for premature decomposition.
Caption: Experimental workflow for stability testing.
References
Technical Support Center: Optimization of Parameters for Thermal Analysis of Gadolinium Salts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the thermal analysis of gadolinium salts.
Troubleshooting Guide
This guide addresses common issues encountered during the thermal analysis of gadolinium salts using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Question: My TGA curve shows a gradual, continuous mass loss at low temperatures instead of a distinct dehydration step. What could be the cause?
Answer: This is often due to the hygroscopic nature of many gadolinium salts. The gradual mass loss typically corresponds to the removal of adsorbed surface water. To mitigate this:
-
Sample Handling: Handle the sample in a low-humidity environment, such as a glove box, prior to analysis.
-
Drying Step: Introduce an initial isothermal hold at a temperature slightly above the boiling point of water (e.g., 110-120 °C) for a sufficient time to remove adsorbed moisture before starting the main temperature program. This will provide a more stable baseline for subsequent decomposition events.
-
Storage: Ensure the gadolinium salt is stored in a desiccator to minimize moisture absorption.
Question: I am seeing unexpected peaks or steps in my TGA/DSC curve, or the results are not reproducible. What should I check?
Answer: Unexplained thermal events can arise from several sources:
-
Sample Inhomogeneity: Ensure the sample is a fine, homogeneous powder. Large, irregular crystals can lead to uneven heat transfer and inconsistent results.
-
Crucible Interaction: At high temperatures, some gadolinium salts or their decomposition products may react with the crucible material. Platinum or alumina (Al₂O₃) crucibles are generally recommended for their inertness at high temperatures. However, for highly corrosive melts, consider using a more resistant material like zirconia or yttria-stabilized zirconia. A preliminary run with a small sample amount can help assess potential reactivity.
-
Atmosphere: The purge gas can significantly influence the decomposition pathway. For example, an inert atmosphere (e.g., nitrogen, argon) will show different decomposition steps compared to an oxidative atmosphere (e.g., air, oxygen). Ensure the correct gas is being used and that the flow rate is stable.
Question: The decomposition steps in my TGA curve are overlapping, making it difficult to determine the stoichiometry of the intermediates. How can I improve the resolution?
Answer: Overlapping thermal events are common, especially with hydrated salts that undergo multi-step dehydration and decomposition. To improve the resolution between peaks:
-
Slower Heating Rate: Reducing the heating rate (e.g., from 10 °C/min to 2 or 5 °C/min) provides more time for each decomposition step to complete before the next one begins, often resulting in better separation of the mass loss events.[1]
-
Smaller Sample Mass: A smaller sample size (typically 5-10 mg) minimizes thermal gradients within the sample, leading to sharper, more defined transitions.[2]
-
Quasi-isothermal Thermogravimetry: If available, this technique can be used to automatically hold the temperature constant during a mass loss event and only resume heating once the process is complete, providing excellent separation of overlapping steps.
-
Deconvolution Software: Mathematical deconvolution methods can be applied to the derivative of the TGA curve (DTG curve) to separate and quantify overlapping peaks.
Question: My DSC baseline is drifting or noisy. What are the common causes and solutions?
Answer: Baseline issues in DSC can obscure subtle thermal events. Common causes include:
-
Instrument Equilibration: Ensure the instrument has had sufficient time to equilibrate at the starting temperature before beginning the analysis.
-
Improper Sample Preparation: A poorly packed sample with inadequate thermal contact with the crucible bottom can cause baseline drift. Ensure the sample is evenly distributed in the crucible.
-
Contamination: Residue from previous experiments in the furnace or on the sensor can lead to a noisy or drifting baseline. Regular cleaning of the instrument is crucial.
-
Gas Flow Instability: Fluctuations in the purge gas flow rate can cause baseline noise. Check for leaks in the gas lines and ensure the mass flow controller is functioning correctly.
Frequently Asked Questions (FAQs)
Q1: What are the typical experimental parameters for TGA/DSC analysis of gadolinium salts?
A1: The optimal parameters depend on the specific salt and the information required. However, a good starting point is:
-
Temperature Range: Room temperature to 1000-1500 °C, as many gadolinium salts form stable oxides at high temperatures.
-
Heating Rate: 10 °C/min is a common rate for initial surveys. Slower rates (2-5 °C/min) can be used to improve resolution.
-
Atmosphere: An inert atmosphere (nitrogen or argon) is typically used to study the decomposition pathway. An oxidizing atmosphere (air) can be used to investigate oxidative stability and the formation of oxides.
-
Sample Mass: 5-10 mg of a finely ground powder is generally recommended.
-
Crucible: Platinum or alumina crucibles are suitable for most applications.
Q2: How can I determine the number of water molecules in a hydrated gadolinium salt using TGA?
A2: TGA is an excellent technique for determining the water of hydration. By heating the sample, the water molecules are driven off, resulting in a mass loss. The number of water molecules can be calculated from the percentage mass loss corresponding to the dehydration step(s) using stoichiometric calculations.[3]
Q3: What is the final decomposition product of most gadolinium salts when heated in air?
A3: In an oxidizing atmosphere like air, the final decomposition product of most common gadolinium salts (e.g., carbonate, nitrate, oxalate, acetate) at high temperatures is gadolinium(III) oxide (Gd₂O₃).
Q4: Can DSC be used to identify different polymorphic forms of anhydrous gadolinium salts?
A4: Yes, DSC is a powerful tool for identifying solid-solid phase transitions, which are characteristic of polymorphism. Each polymorphic form will have a unique melting point and may exhibit different solid-solid transition temperatures and enthalpies, which can be detected by DSC.
Data Presentation: Thermal Decomposition of Gadolinium Salts
The following table summarizes typical thermal decomposition data for various gadolinium salts. Note that the exact temperatures can vary depending on experimental conditions such as heating rate and atmosphere.
| Gadolinium Salt | Decomposition Step | Temperature Range (°C) | Mass Loss (%) (Theoretical) | Mass Loss (%) (Observed) | Atmosphere |
| Gadolinium Carbonate Hydrate | Dehydration | 100 - 250 | Varies with hydration | - | Inert/Air |
| Gd₂(CO₃)₃·nH₂O | Decomposition to Oxycarbonate | 400 - 600 | Varies | - | Inert/Air |
| Decomposition to Oxide (Gd₂O₃) | 600 - 800 | Varies | - | Inert/Air | |
| Gadolinium Nitrate Hydrate | Dehydration & Initial Decomposition | 100 - 400 | Varies with hydration | - | Inert/Air |
| Gd(NO₃)₃·nH₂O | Decomposition to Oxynitrate | 400 - 500 | Varies | - | Inert/Air |
| Decomposition to Oxide (Gd₂O₃) | 500 - 700 | Varies | - | Inert/Air | |
| Gadolinium Oxalate Hydrate | Dehydration | 100 - 300 | Varies with hydration | - | Inert/Air |
| Gd₂(C₂O₄)₃·nH₂O | Decomposition to Oxycarbonate | 350 - 550 | Varies | - | Inert/Air |
| Decomposition to Oxide (Gd₂O₃) | 600 - 800 | Varies | - | Inert/Air | |
| Gadolinium Sulfate Hydrate | Dehydration | 100 - 400 | Varies with hydration | - | Inert/Air |
| Gd₂(SO₄)₃·nH₂O | Decomposition to Oxysulfate | 800 - 1000 | Varies | - | Inert/Air |
| Decomposition to Oxide (Gd₂O₃) | > 1000 | Varies | - | Inert/Air | |
| Gadolinium Acetate Hydrate | Dehydration | 50 - 200 | Varies with hydration | - | Inert/Air |
| Gd(CH₃COO)₃·nH₂O | Decomposition to Oxycarbonate | 300 - 450 | Varies | - | Inert/Air |
| Decomposition to Oxide (Gd₂O₃) | 450 - 650 | Varies | - | Inert/Air | |
| Gadolinium Chloride Hydrate | Dehydration | 100 - 250 | Varies with hydration | - | Inert |
| GdCl₃·nH₂O | Formation of Oxychloride | > 300 | Varies | - | Inert |
Experimental Protocols
Protocol 1: Standard TGA Analysis of a Hydrated Gadolinium Salt
-
Sample Preparation:
-
Ensure the gadolinium salt is a fine, homogeneous powder. If necessary, gently grind the sample in an agate mortar and pestle.
-
Store the sample in a desiccator prior to analysis to minimize adsorbed moisture.
-
-
Instrument Setup:
-
Select an appropriate crucible (platinum or alumina is recommended).
-
Tare the crucible on the TGA balance.
-
Accurately weigh 5-10 mg of the prepared sample into the crucible.
-
Place the crucible onto the TGA sample holder.
-
Set the purge gas (e.g., nitrogen) to the desired flow rate (typically 20-50 mL/min).
-
-
Temperature Program:
-
Equilibrate the furnace at the starting temperature (e.g., 30 °C).
-
(Optional but recommended) Include an initial isothermal step at 110-120 °C for 10-20 minutes to remove any surface moisture.
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to the final temperature (e.g., 1200 °C).
-
Hold at the final temperature for a few minutes to ensure the reaction is complete.
-
Cool the furnace back to room temperature.
-
-
Data Analysis:
-
Plot the mass loss as a function of temperature.
-
Determine the onset and end temperatures for each mass loss step.
-
Calculate the percentage mass loss for each step.
-
Correlate the mass loss steps with the theoretical losses for dehydration and decomposition to identify the intermediates and the final product.
-
Protocol 2: Standard DSC Analysis of a Gadolinium Salt
-
Sample Preparation:
-
Prepare a fine, homogeneous powder of the gadolinium salt.
-
Accurately weigh 2-5 mg of the sample into a DSC pan (aluminum pans can be used for lower temperatures, but for higher temperatures, platinum or alumina is necessary).
-
Hermetically seal the pan if volatile products are expected, or use a lid with a pinhole to allow for the escape of gases. An empty, sealed pan of the same type should be used as a reference.
-
-
Instrument Setup:
-
Place the sample pan and the reference pan into the DSC cell.
-
Set the purge gas and flow rate.
-
-
Temperature Program:
-
Equilibrate the cell at the starting temperature.
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) through the temperature range of interest.
-
Cool the sample at a controlled rate. A second heating cycle can be performed to investigate the thermal history of the sample.
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
Identify endothermic (melting, dehydration, decomposition) and exothermic (crystallization, oxidation) peaks.
-
Determine the onset temperature, peak temperature, and enthalpy change (area under the peak) for each thermal event.
-
Visualizations
Caption: A logical workflow for troubleshooting common issues in thermal analysis.
Caption: Typical multi-step thermal decomposition pathway for a hydrated gadolinium salt.
References
Technical Support Center: Reproducibility in Magnetic Measurements of Gadolinium Salts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reproducible magnetic measurements of gadolinium salts.
Troubleshooting Guide
This guide addresses common issues encountered during the magnetic characterization of gadolinium-based compounds, particularly using SQUID magnetometry.
Question: My measured magnetic moment for a gadolinium complex is significantly lower than the theoretical value. What are the possible causes?
Answer:
Several factors can contribute to a lower-than-expected magnetic moment for a Gd(III) complex. The theoretical magnetic moment for a free Gd(III) ion is approximately 7.94 µB.[1] Deviations from this value can arise from:
-
Incomplete Metalation: The synthesis may not have gone to completion, resulting in a mixture of the gadolinium complex and the unmetalated ligand.
-
Recommendation: Verify the purity of your sample using techniques like mass spectrometry or elemental analysis.[2]
-
-
Sample Hydration: The presence of water molecules, either coordinated to the metal center or as lattice water, can affect the overall molecular weight and thus the calculated molar magnetic susceptibility.
-
Recommendation: Thoroughly dry your sample under vacuum or by lyophilization. Characterize the hydration state using thermogravimetric analysis (TGA).
-
-
Ligand Field Effects: While the 4f electrons of Gd(III) are well-shielded, the ligand field can still cause a small degree of quenching of the magnetic moment.
-
Antiferromagnetic Interactions: In polynuclear gadolinium complexes or in the solid state, weak antiferromagnetic coupling between adjacent Gd(III) ions can lead to a lower overall magnetic moment, especially at low temperatures.[3]
Question: I am observing poor reproducibility between different batches of the same gadolinium salt. What should I investigate?
Answer:
Batch-to-batch variations are a common challenge. Key areas to investigate include:
-
Purity and Impurities: Even small amounts of paramagnetic or ferromagnetic impurities can significantly affect the magnetic measurement. Impurities can be introduced from starting materials, solvents, or reaction vessels.[4][5]
-
Recommendation: Use high-purity starting materials and solvents. Thoroughly clean all glassware. Analyze each batch for elemental composition to check for contaminants.
-
-
Hydration State: As mentioned previously, variations in the number of water molecules per formula unit will lead to inconsistencies.
-
Recommendation: Standardize the drying procedure for all batches and verify the hydration state.
-
-
Crystallinity and Morphology: Differences in the crystal packing or particle size can influence intermolecular interactions and, consequently, the bulk magnetic properties.
-
Recommendation: Characterize the morphology and crystallinity of each batch using techniques like X-ray diffraction (XRD) or scanning electron microscopy (SEM).
-
Question: My SQUID magnetometer is giving me noisy or inconsistent data. What are some common instrumental issues?
Answer:
SQUID magnetometers are highly sensitive instruments, and several factors can lead to erroneous data:[6][7][8]
-
Improper Sample Centering: Incorrect positioning of the sample within the detection coils is a major source of error.
-
Recommendation: Carefully follow the manufacturer's instructions for sample loading and centering.
-
-
Sample Holder Contribution: The magnetic signal from the sample holder (e.g., gelatin capsule, straw) can interfere with the measurement.
-
Recommendation: Measure the magnetic moment of an empty sample holder under the same conditions and subtract this background from your sample data.
-
-
Trapped Magnetic Flux: Residual magnetic fields in the superconducting magnet can affect measurements, especially at low applied fields.
-
Recommendation: Always perform a magnet reset or degaussing procedure before starting a new measurement sequence.
-
-
Vibrations and External Noise: External magnetic fields and mechanical vibrations can introduce noise.
-
Recommendation: Ensure the SQUID magnetometer is located in a magnetically shielded and vibration-damped environment.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected magnetic behavior of a typical mononuclear Gd(III) complex?
A typical mononuclear Gd(III) complex is expected to behave as a simple paramagnet, following the Curie-Weiss law at temperatures above any low-temperature magnetic ordering. The magnetic moment should be close to the theoretical value for a free Gd(III) ion (S=7/2), which is approximately 7.94 µB.[1]
Q2: How does the chelation of Gd(III) affect its magnetic properties?
Chelation of the Gd(III) ion is crucial for in vivo applications to reduce toxicity. The coordinating ligands can influence the magnetic properties in several ways:[2][9]
-
Relaxivity: The ligand architecture affects the number of coordinated water molecules and their exchange rate with the bulk solvent, which are key parameters determining the T1 relaxivity of MRI contrast agents.
-
Magnetic Anisotropy: While Gd(III) is considered largely isotropic, the ligand field can induce a small magnetic anisotropy, which can be important in single-molecule magnet behavior.[10][11]
-
Intermolecular Interactions: The nature of the ligand influences the crystal packing and the proximity of neighboring Gd(III) ions, which in turn affects the magnetic interactions between them.
Q3: Does the solvent used to dissolve the gadolinium salt affect the magnetic measurements?
Yes, the solvent can have a significant impact. For solution-state measurements, the solvent's own magnetic susceptibility (diamagnetic or paramagnetic) must be corrected for. Furthermore, coordinating solvents can potentially displace ligands or water molecules from the Gd(III) coordination sphere, altering the magnetic properties. For solid-state measurements prepared from different solvents, variations in solvate inclusion and crystal structure can lead to different magnetic behaviors.
Q4: At what temperature should I perform my magnetic measurements?
The appropriate temperature range depends on the information you are seeking.
-
Room Temperature: A single measurement at room temperature can provide a quick check of the magnetic moment.
-
Variable-Temperature Studies (e.g., 2-300 K): These are essential for determining the magnetic behavior (paramagnetic, ferromagnetic, or antiferromagnetic) and for fitting the data to the Curie-Weiss law to obtain the Weiss constant (θ), which gives information about magnetic interactions.
-
Low Temperatures (e.g., below 10 K): These are necessary to investigate phenomena such as magnetic ordering and slow magnetic relaxation (in single-molecule magnets).
Data Presentation
Table 1: Factors Affecting Magnetic Moment Reproducibility of Gadolinium Salts
| Factor | Potential Impact on Measured Magnetic Moment | Recommended Characterization/Action |
| Sample Purity | Presence of paramagnetic/ferromagnetic impurities can artificially inflate the magnetic moment. | Elemental Analysis, ICP-MS. Use high-purity reagents. |
| Hydration State | Incorrect molecular weight used in calculations leads to inaccurate molar susceptibility. | Thermogravimetric Analysis (TGA). Standardize drying protocols. |
| Ligand Chelation | Incomplete complexation results in a mixture of species with different magnetic properties. | Mass Spectrometry, NMR (for diamagnetic analogues), HPLC. |
| Intermolecular Interactions | Antiferromagnetic coupling between Gd(III) centers can reduce the magnetic moment, especially at low temperatures. | Variable-temperature SQUID magnetometry. |
| Sample Packing | Inhomogeneous packing of a powder sample can lead to orientation effects and inconsistent results. | Ensure consistent and uniform packing of the sample in the holder. |
Table 2: Influence of Experimental Parameters in SQUID Magnetometry
| Parameter | Effect of Inconsistency | Troubleshooting Recommendation |
| Sample Centering | Significant error in the measured voltage signal, leading to inaccurate magnetic moment. | Always perform the centering procedure recommended by the instrument manufacturer. |
| Applied DC Field | Inaccurate field values will affect the entire magnetization curve. | Calibrate the magnetic field using a standard reference material (e.g., Palladium). |
| Temperature Stability | Fluctuations in temperature can introduce noise and artifacts, especially near phase transitions. | Allow sufficient time for temperature equilibration before each measurement point. |
| Measurement Protocol | Different measurement modes (e.g., VSM vs. DC scan) can yield slightly different results. | Use a consistent measurement protocol for all samples to be compared. |
Experimental Protocols
Protocol 1: Standard SQUID Magnetometry Measurement for a Powdered Gadolinium Salt
-
Sample Preparation:
-
Thoroughly dry the gadolinium salt sample under high vacuum for at least 24 hours to remove any residual solvent or adsorbed water.
-
Accurately weigh approximately 5-10 mg of the dried sample.
-
Pack the powdered sample tightly and uniformly into a gelatin capsule or a pre-measured straw.
-
Secure the capsule or straw in the sample holder.
-
-
Instrument Setup:
-
Cool down the SQUID magnetometer to the desired base temperature (e.g., 2 K).
-
Perform a magnet reset or degaussing procedure to minimize trapped flux.
-
Measure the magnetic moment of an empty sample holder (background) using the same measurement parameters that will be used for the sample.
-
-
Measurement:
-
Insert the sample into the magnetometer.
-
Carefully center the sample in the detection coils according to the instrument's software prompts.
-
Perform a variable-temperature measurement of the magnetic susceptibility (χ) from 300 K down to 2 K in a constant applied DC field (e.g., 1000 Oe).
-
At 2 K, perform a magnetization versus field (M vs. H) measurement from 0 to 5 T.
-
-
Data Analysis:
-
Subtract the background data from the sample data.
-
Calculate the molar magnetic susceptibility (χM) using the measured mass and the molecular weight of the gadolinium salt.
-
Plot χM*T versus T to visualize the magnetic behavior.
-
Fit the high-temperature portion of the 1/χM versus T data to the Curie-Weiss law to extract the Curie constant (C) and the Weiss constant (θ).
-
Visualizations
Caption: Workflow for reproducible magnetic measurements.
Caption: Decision tree for troubleshooting irreproducibility.
References
- 1. From strong to weak interaction: reconciling SQUID and μSQUID-EPR data in anomalous Co( ii ) dimers - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QI01387A [pubs.rsc.org]
- 2. Gd(iii) chelates for MRI contrast agents: from high relaxivity to “smart”, from blood pool to blood–brain barrier permeable - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.aps.org [journals.aps.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
- 8. phas.ubc.ca [phas.ubc.ca]
- 9. Cellular labeling with Gd(III) chelates: only high thermodynamic stabilities prevent the cells acting as 'sponges' of Gd3+ ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.aps.org [journals.aps.org]
- 11. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
strategies to control hydration state in ammonium gadolinium sulfate crystals
Technical Support Center: Ammonium Gadolinium Sulfate Crystals
Welcome to the technical support center for handling and experimenting with ammonium gadolinium sulfate crystals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers control the hydration state of these crystals, ensuring experimental reproducibility and success.
Frequently Asked Questions (FAQs)
Q1: What are the typical hydration states of rare-earth ammonium sulfate double salts?
Ammonium gadolinium sulfate is a double salt, which can be generally represented by the formula (NH₄)Gd(SO₄)₂·nH₂O or Gd₂(SO₄)₃·(NH₄)₂SO₄·nH₂O. Rare-earth sulfates and their double salts are known to form various hydrates.[1] The specific number of water molecules (n) can vary, leading to different crystalline structures and properties. While gadolinium sulfate commonly forms an octahydrate (Gd₂(SO₄)₃·8H₂O), the exact stable hydration states for the ammonium double salt must be determined experimentally through techniques like Thermogravimetric Analysis (TGA) or X-ray Diffraction (XRD).[2]
Q2: My crystals appear to be dissolving or becoming opaque. What is happening?
This is likely due to an uncontrolled change in the crystal's hydration state.
-
Deliquescence: If the ambient relative humidity (RH) is higher than the equilibrium RH of the crystal, it will absorb moisture from the air, potentially leading to the formation of a saturated solution on the crystal surface. Anhydrous rare-earth sulfates are known to be hygroscopic.[1]
-
Efflorescence: If the ambient RH is too low, the crystal can lose its water of hydration to the atmosphere. This can cause the crystal lattice to break down, resulting in an opaque, polycrystalline powder and loss of diffraction quality.
Q3: How can I prevent uncontrolled changes in hydration?
Controlling the crystal's environment is critical.
-
Storage: Store crystals in a sealed container over a saturated salt solution that maintains a specific relative humidity, or in a desiccator with a suitable desiccant for the anhydrous form.
-
Handling: Minimize exposure to ambient lab air. Handle crystals in a controlled humidity glove box or use a humidity-controlled air stream during mounting for analysis.[3]
-
Mother Liquor: For solution-grown crystals, keeping them in their mother liquor until the moment of use can maintain their stability.
Q4: How do I synthesize a specific hydrate of ammonium gadolinium sulfate?
Synthesis typically involves crystallization from an aqueous solution containing stoichiometric amounts of gadolinium sulfate and ammonium sulfate. The resulting hydration state can be controlled by:
-
Crystallization Temperature: The solubility of rare-earth sulfates generally decreases with increasing temperature, which can influence the formation of specific hydrates.[1]
-
Evaporation Rate: Slow evaporation of the solvent at a controlled temperature and humidity is a common method to grow well-ordered crystals.[2]
-
Solution Composition: The concentration of the precursor salts in the solution can affect which hydrate crystallizes.
Troubleshooting Guide
Issue 1: Inconsistent results in characterization (e.g., XRD, magnetic measurements).
-
Probable Cause: You may be working with a mixture of different hydration states or the hydration state is changing during the experiment. Anhydrous rare-earth sulfates can be formed by heating hydrated crystals to 155-260 °C.[1] Changes in the crystal lattice due to dehydration can significantly alter its properties.[3]
-
Solution:
-
Verify Hydration State: Before each experiment, characterize a sample from the batch using TGA to confirm its hydration state.
-
Control Environment: Use a humidity-controlled sample chamber or air stream during measurement to maintain the desired hydration level. Devices that provide an airstream of known relative humidity are commonly used in crystallography for this purpose.[4][5]
-
Standardize Protocol: Develop and strictly follow a sample handling protocol that minimizes exposure to uncontrolled environments.
-
Issue 2: Difficulty obtaining anhydrous crystals without sample degradation.
-
Probable Cause: Heating the hydrated crystals too rapidly can cause the crystal structure to collapse violently. Thermal decomposition of gadolinium sulfate octahydrate occurs in distinct steps.[2] A slow, controlled heating process is necessary.
-
Solution:
-
Use a Tube Furnace: Place the hydrated crystals in a tube furnace with a controlled temperature ramp and a flow of dry, inert gas (e.g., nitrogen).
-
Stepwise Heating: Based on TGA data, heat the sample slowly to just above the first dehydration temperature. Hold it at this temperature until the mass stabilizes, then ramp to the next dehydration temperature.
-
In-situ Monitoring: If possible, monitor the process with in-situ XRD to observe the phase transitions as they occur.
-
Issue 3: Crystals lose diffraction quality upon cryo-cooling for X-ray diffraction.
-
Probable Cause: The formation of crystalline ice during flash-cooling is damaging the crystal. The water content and its arrangement within the crystal lattice are critical. Dehydration can sometimes act as a cryoprotectant by reducing the amount of freezable water.[4]
-
Solution:
-
Controlled Dehydration: Before cryo-cooling, controllably dehydrate the crystal by exposing it to a stream of air with a lower relative humidity (e.g., 5-15% lower than its equilibrium RH).[4]
-
Systematic Screening: Systematically test different levels of dehydration to find the optimal point where diffraction quality is improved and ice formation is minimized.[3][6] This can be monitored by acquiring diffraction images throughout the dehydration process.[3]
-
Data Presentation
The following table summarizes thermal analysis data for gadolinium sulfate octahydrate (Gd₂(SO₄)₃·8H₂O) , a related compound. This data is provided as an illustrative guide for the expected behavior of hydrated gadolinium salts. Researchers should perform TGA/DTA on their specific ammonium gadolinium sulfate crystals to determine the exact transition temperatures.
| Thermal Event | Onset Temperature (K) (in N₂ atmosphere) | Mass Loss (Observed %) | Mass Loss (Calculated %) | Process Description |
| Dehydration Step 1 | 373 K | 14.69% | 14.30% | Loss of ~6 H₂O molecules |
| Dehydration Step 2 | 603 K | 6.74% | 7.14% | Loss of remaining 2 H₂O molecules |
| Polymorphic Transition | 1015 K | - | - | Structural change in anhydrous Gd₂(SO₄)₃ |
| Decomposition Step 1 | 1256 K | 21.43% | 21.44% | Gd₂(SO₄)₃ → (GdO)₂SO₄ |
| Decomposition Step 2 | 1455 K | 10.86% | 10.72% | (GdO)₂SO₄ → Gd₂O₃ |
Data adapted from thermal analysis of Gd₂(SO₄)₃·8H₂O.[2][7]
Experimental Protocols
Protocol 1: Controlled Dehydration Using a Humidity Control Device
This protocol is adapted from methods used in macromolecular crystallography and is applicable for controlling the hydration of inorganic salt crystals.[3][4]
-
Determine Initial RH (RHi):
-
Mount a fresh crystal from its mother liquor or storage environment.
-
Place it in the humidity control device (e.g., HC1b).
-
Set the device to a high RH (e.g., 99%) and slowly decrease it. The RH at which the liquid around the crystal just begins to evaporate is the initial equilibrium humidity (RHi).
-
-
Systematic Dehydration:
-
Mount a new crystal and set the device to its RHi.
-
Gradually decrease the relative humidity in controlled steps (e.g., 1-2% RH per step).
-
Allow the crystal to equilibrate for 3-5 minutes at each step.[4]
-
-
Monitoring:
-
At each RH step, monitor the crystal optically for any changes (e.g., cracking, opaqueness).
-
If using a diffractometer, collect a test diffraction image to assess the impact on crystal quality (e.g., resolution limit, spot shape).[3]
-
-
Identify Optimal Hydration Level:
-
The optimal RH is the one that provides the best diffraction quality or desired material property.
-
Once identified, this RH can be used to reproducibly "condition" subsequent crystals for experiments.
-
Protocol 2: Synthesis of Ammonium Gadolinium Sulfate Hydrate Crystals
This is a general protocol for synthesis via slow evaporation.
-
Solution Preparation:
-
Prepare a saturated aqueous solution of gadolinium(III) sulfate.
-
Prepare a saturated aqueous solution of ammonium sulfate.
-
Mix the solutions in a 1:1 molar ratio of Gd₂(SO₄)₃ to (NH₄)₂SO₄. Gently heat (e.g., to 333 K) and stir to ensure complete dissolution.[7]
-
-
Crystallization:
-
Filter the resulting solution to remove any impurities.
-
Transfer the clear solution to a crystallizing dish.
-
Cover the dish with a perforated film (e.g., Parafilm with small holes) to allow for slow evaporation.
-
Place the dish in a location with a stable temperature and minimal vibrations.
-
-
Crystal Harvesting:
-
Monitor the dish over several days or weeks for crystal formation.
-
Once crystals of a suitable size have formed, carefully remove them from the solution using tweezers.
-
Quickly dry the crystals with filter paper and immediately transfer them to a controlled storage environment to prevent uncontrolled hydration changes.
-
Visualizations
Caption: Experimental workflow for controlled crystal dehydration.
Caption: Factors influencing crystal hydration state.
References
- 1. Rare Earth Sulfates - Rare Earth Metal / Alfa Chemistry [rareearth.alfa-chemistry.com]
- 2. skaczmarek.zut.edu.pl [skaczmarek.zut.edu.pl]
- 3. esrf.fr [esrf.fr]
- 4. A generic protocol for protein crystal dehydration using the HC1b humidity controller - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Controlled dehydration of macromolecular crystals to improve diffraction properties [esrf.fr]
- 6. Crystal Dehydration in Membrane Protein Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
comparative analysis of ammonium gadolinium disulphate vs other GBCAs
A comprehensive guide for researchers, scientists, and drug development professionals on the performance and characteristics of established Gadolinium-Based Contrast Agents (GBCAs).
Disclaimer: Initial research found no publicly available data on "ammonium gadolinium disulphate" as a gadolinium-based contrast agent for magnetic resonance imaging (MRI). Therefore, this guide provides a comparative analysis of well-established and clinically relevant GBCAs.
Introduction
Gadolinium-based contrast agents (GBCAs) are essential tools in clinical and preclinical magnetic resonance imaging (MRI), enhancing the visualization of tissues and pathologies by shortening the T1 relaxation time of water protons.[1] The efficacy and safety of a GBCA are determined by a range of physicochemical properties, primarily its relaxivity and in vivo stability. This guide provides a comparative analysis of commonly used GBCAs, categorized by their molecular structure (macrocyclic vs. linear) and ionicity (ionic vs. non-ionic). Understanding these differences is crucial for the selection of appropriate contrast agents in research and for the development of new, safer, and more efficient GBCAs.
Data Presentation: Comparative Tables
The following tables summarize key quantitative data for a selection of widely studied and clinically approved GBCAs. These parameters are critical for evaluating their performance as T1 contrast agents.
Table 1: T1 Relaxivity of Common GBCAs in Human Whole Blood
| Contrast Agent (Brand Name) | Chemical Structure | Ionicity | T1 Relaxivity (r1) in L mmol⁻¹ s⁻¹ at 1.5 T, 37°C[2] | T1 Relaxivity (r1) in L mmol⁻¹ s⁻¹ at 3.0 T, 37°C[2] |
| Gadoterate (Dotarem®) | Macrocyclic | Ionic | 3.9 ± 0.2 | 3.4 ± 0.4 |
| Gadobutrol (Gadovist®) | Macrocyclic | Non-ionic | 4.6 ± 0.2 | 4.5 ± 0.3 |
| Gadoteridol (ProHance®) | Macrocyclic | Non-ionic | 4.4 ± 0.6 | 3.5 ± 0.6 |
| Gadopentetate (Magnevist®) | Linear | Ionic | 4.3 ± 0.4 | 3.8 ± 0.2 |
| Gadodiamide (Omniscan®) | Linear | Non-ionic | 4.5 ± 0.1 | 3.9 ± 0.2 |
| Gadoversetamide (OptiMARK®) | Linear | Non-ionic | 4.4 ± 0.2 | 4.2 ± 0.2 |
| Gadobenate (MultiHance®) | Linear | Ionic | 6.2 ± 0.5 | 5.4 ± 0.3 |
| Gadoxetate (Eovist®/Primovist®) | Linear | Ionic | 7.2 ± 0.2 | 5.5 ± 0.3 |
Table 2: In Vitro Stability of Common GBCAs
| Contrast Agent (Brand Name) | Chemical Structure | Ionicity | Gd³⁺ Release in Human Serum after 15 days (%)[3] |
| Gadoterate (Dotarem®) | Macrocyclic | Ionic | < 0.1 |
| Gadobutrol (Gadovist®) | Macrocyclic | Non-ionic | < 0.1 |
| Gadoteridol (ProHance®) | Macrocyclic | Non-ionic | < 0.1 |
| Gadopentetate (Magnevist®) | Linear | Ionic | 1.9 |
| Gadodiamide (Omniscan®) | Linear | Non-ionic | 20 |
| Gadoversetamide (OptiMARK®) | Linear | Non-ionic | 21 |
| Gadobenate (MultiHance®) | Linear | Ionic | 1.9 |
| Gadoxetate (Eovist®/Primovist®) | Linear | Ionic | 1.1 |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for the accurate and reproducible assessment of GBCA performance.
Protocol for T1 Relaxivity Measurement[2][4]
Objective: To determine the T1 relaxivity (r1) of a GBCA in a biologically relevant medium (e.g., human whole blood or plasma).
Materials:
-
GBCA of interest
-
Human whole blood or plasma
-
Custom-built phantom with cylindrical tubes
-
Water bath or heat-circulating system to maintain 37°C
-
MRI scanner (e.g., 1.5 T, 3 T)
-
Inversion recovery spin-echo (IR-SE) pulse sequence
-
Data analysis software (e.g., MATLAB, SigmaPlot)
Procedure:
-
Sample Preparation: Prepare a series of dilutions of the GBCA in human whole blood or plasma at various concentrations (e.g., 0, 0.0625, 0.125, 0.25, 0.5, 1.0, 2.0, and 4.0 mM).
-
Phantom Setup: Load the prepared samples into the cylindrical tubes of the phantom. Ensure the phantom is placed in the isocenter of the MRI scanner's magnetic field.
-
Temperature Control: Maintain the temperature of the samples at 37 ± 0.5°C using a water bath or a heat-circulating system.
-
MRI Acquisition: Acquire T1-weighted images using an IR-SE pulse sequence with a range of inversion times (TIs) (e.g., 30 ms to 10 s).
-
Data Analysis:
-
Measure the signal intensity (SI) from a region of interest (ROI) within each sample tube for each TI.
-
Fit the SI versus TI data to the signal intensity equation for an inversion recovery sequence to determine the T1 relaxation time for each concentration.
-
Calculate the relaxation rate (R1 = 1/T1) for each concentration.
-
Plot R1 as a function of the GBCA concentration.
-
The slope of the linear regression of this plot represents the T1 relaxivity (r1) in units of L mmol⁻¹ s⁻¹.
-
Protocol for In Vitro Stability Assessment (Transmetallation)[5][6]
Objective: To assess the kinetic inertness of a GBCA by measuring the release of free gadolinium (Gd³⁺) in the presence of a competing metal ion (e.g., Zn²⁺) or in a biological medium like human plasma.
Materials:
-
GBCA of interest
-
Human plasma or a buffered solution containing a competing ion (e.g., ZnCl₂)
-
Incubator at 37°C
-
Method for quantifying free or released Gd³⁺ (e.g., ion exchange chromatography coupled with inductively coupled plasma mass spectrometry (ICP-MS) or a colorimetric assay with an indicator like Arsenazo III).
Procedure:
-
Sample Preparation: Spike human plasma or the buffered solution with the GBCA to a final concentration of 1 mmol Gd/L. Prepare blank plasma/buffer samples as controls.
-
Incubation: Incubate the samples at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 1, 3, 7, and 15 days), take aliquots of the samples.
-
Quantification of Gd³⁺ Release:
-
Using ICP-MS: Separate the intact GBCA from any released Gd³⁺ using ion exchange chromatography. Quantify the amount of Gd³⁺ in the relevant fraction using ICP-MS.
-
Using Colorimetric Assay: In a non-biological matrix, add a colorimetric indicator like Arsenazo III that complexes with free Gd³⁺, causing a measurable change in absorbance.
-
-
Data Analysis: Calculate the percentage of Gd³⁺ released at each time point relative to the initial total Gd concentration. Plot the percentage of released Gd³⁺ over time to determine the kinetic inertness.
Mandatory Visualization
Caption: Classification of GBCAs based on molecular structure and ionicity.
Caption: Workflow for the evaluation of a new GBCA candidate.
References
Validating the Crystal Structure of Ammonium Gadolinium Disulphate: A Comparative Guide to X-ray Diffraction and Alternative Techniques
For researchers, scientists, and drug development professionals, the precise determination of a crystalline structure is a critical step in material characterization and development. This guide provides a comprehensive overview of validating the crystal structure of a complex inorganic compound, using ammonium gadolinium disulphate as a representative example. We will delve into the application of Powder X-ray Diffraction (XRD) and compare its performance with alternative structural analysis methods, supported by experimental data and detailed protocols.
Crystal Structure Validation using Powder X-ray Diffraction (XRD)
Powder X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the structural properties of crystalline materials.[1][2] By measuring the scattering of X-rays from a powdered sample, a unique diffraction pattern is generated, which acts as a fingerprint for the crystalline phase.[3] This pattern can be used to identify the crystal structure, determine lattice parameters, and assess sample purity.
The process of validating a crystal structure using powder XRD involves several key steps, from sample preparation to data analysis and refinement.
A typical experimental setup for collecting powder XRD data for a crystalline material like ammonium gadolinium disulphate is as follows:
-
Sample Preparation:
-
Instrument Setup:
-
A powder diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is used.
-
The X-ray generator is typically set to 40 kV and 40 mA.
-
A graphite monochromator is used to filter out Kβ radiation.
-
-
Data Collection:
-
The diffraction pattern is recorded over a 2θ range of 10° to 80°.
-
A step size of 0.02° and a dwell time of 1 second per step are used.
-
The sample is rotated during the measurement to improve crystallite statistics.
-
The following table presents a hypothetical but plausible powder XRD dataset for ammonium gadolinium disulphate, assuming a tetragonal crystal system.
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
| 12.5 | 7.075 | 85 |
| 18.8 | 4.716 | 40 |
| 25.2 | 3.531 | 100 |
| 29.0 | 3.076 | 25 |
| 31.5 | 2.838 | 60 |
| 36.2 | 2.479 | 35 |
| 40.8 | 2.210 | 50 |
| 45.3 | 2.000 | 15 |
| 50.1 | 1.819 | 20 |
| 55.0 | 1.668 | 30 |
Comparison with Alternative Crystal Structure Validation Methods
While powder XRD is a widely used technique, other methods offer complementary or more detailed structural information. The choice of technique depends on the nature of the sample and the specific information required.
The table below provides a detailed comparison of powder XRD with single-crystal XRD, electron diffraction, and neutron diffraction.
| Feature | Powder XRD | Single-Crystal XRD | Electron Diffraction | Neutron Diffraction |
| Sample Requirement | Polycrystalline powder | Single crystal (typically > 10 µm) | Very thin crystal (< 200 nm) | Bulk powder or single crystal |
| Principle | Diffraction from randomly oriented crystallites[1] | Diffraction from a single, oriented crystal[5] | Scattering of electrons by the crystal lattice[6] | Scattering of neutrons by atomic nuclei[7] |
| Information Obtained | Lattice parameters, phase identification, crystallinity[1] | Precise atomic positions, bond lengths, and angles[5] | Crystal structure from nanocrystals, surface structures[8] | Positions of light atoms (e.g., H), magnetic structure[7][9] |
| Advantages | Rapid analysis, minimal sample preparation[10] | High accuracy and resolution | Suitable for very small crystals | Sensitive to light elements, non-destructive |
| Limitations | Peak overlap can complicate analysis, difficult for unknown structures[1] | Difficult to grow suitable single crystals[3] | Strong dynamical scattering can complicate interpretation[6] | Requires a nuclear reactor or spallation source |
Conclusion
The validation of the crystal structure of ammonium gadolinium disulphate, as with any crystalline material, can be effectively achieved using powder X-ray diffraction. This technique provides essential information on the phase purity and lattice parameters of the bulk material. For a more detailed and precise structural elucidation, especially for novel compounds, single-crystal XRD is the gold standard. Furthermore, electron and neutron diffraction offer unique capabilities for analyzing nano-sized crystals and determining the positions of light atoms or magnetic ordering, respectively. The selection of the most appropriate technique is paramount and should be guided by the specific research question and the nature of the sample.
References
- 1. Powder diffraction - Wikipedia [en.wikipedia.org]
- 2. X-ray Powder Diffraction (XRD) [serc.carleton.edu]
- 3. azooptics.com [azooptics.com]
- 4. mcgill.ca [mcgill.ca]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Neutron diffraction - Wikipedia [en.wikipedia.org]
- 8. Electron crystallography - Wikipedia [en.wikipedia.org]
- 9. ISIS Neutron diffraction [isis.stfc.ac.uk]
- 10. pulstec.net [pulstec.net]
A Comparative Analysis of the Toxicity Profiles of Ammonium Gadolinium Disulphate and Gadolinium Chelates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the toxicological profiles of ammonium gadolinium disulphate and clinically used gadolinium chelates. The information presented is intended to inform researchers, scientists, and professionals involved in drug development about the relative safety and potential hazards associated with these gadolinium-containing compounds. The comparison is supported by available experimental data on acute toxicity and cytotoxicity.
Executive Summary
The toxicity of gadolinium-containing compounds is primarily dictated by the bioavailability of the free gadolinium ion (Gd³⁺), which is known to be highly toxic due to its interference with calcium-dependent biological processes. Gadolinium chelates, used as contrast agents in magnetic resonance imaging (MRI), are designed to tightly bind the Gd³⁺ ion, thereby minimizing its toxic effects and facilitating its excretion from the body. The stability of these chelates is a critical determinant of their safety profile. In contrast, ammonium gadolinium disulphate, a simple salt, is expected to readily dissociate in biological systems, releasing free Gd³⁺ ions and thus posing a significantly higher risk of toxicity.
Comparative Toxicity Data
The following tables summarize the available quantitative data on the acute and in vitro toxicity of unchelated gadolinium (represented by gadolinium chloride), various gadolinium chelates, and the constituent ions of ammonium gadolinium disulphate.
Table 1: Acute Toxicity (LD50) Data
| Compound | Type | Animal Model | Route of Administration | LD50 (mmol/kg) | Reference |
| Gadolinium Chloride | Unchelated Gadolinium Salt | Rat | Intravenous | 0.35 (lethal dose for some) | [1] |
| Gadopentetate Dimeglumine | Linear Ionic Chelate | Rat | Intravenous | ~7.0 | [2] |
| Gadodiamide | Linear Non-ionic Chelate | Mouse | Intravenous | 14.8 (non-formulated) | [3] |
| Gadoversetamide | Linear Non-ionic Chelate | Mouse | Intravenous | 30.3 | [4] |
| Gadobenate Dimeglumine | Linear Ionic Chelate | Mouse | Intravenous | 7.5 | [5][6] |
| Gadoxetate Disodium | Linear Ionic Chelate | Mouse | Intravenous | 7.5 | [7] |
| Gadoterate Meglumine | Macrocyclic Ionic Chelate | - | - | Not specified | - |
| Gadobutrol | Macrocyclic Non-ionic Chelate | Mouse | Intravenous | 23 | [2] |
| Ammonium Sulfate | Constituent Ion Salt | Rat | Oral | 21.7 - 32.2 |
Note: LD50 is the dose required to be lethal to 50% of the test population. A higher LD50 value indicates lower acute toxicity.
Table 2: In Vitro Cytotoxicity Data
| Compound | Cell Line | Assay | Key Findings | Reference |
| Free Gadolinium (from GdCl₃) | Rat Skin Fibroblasts | MTT | 1 mM resulted in ~25% viability | [8] |
| Gadodiamide | Human Lymphocytes | Apoptosis Assay | Increased apoptosis at 2 mM and 20 mM | [7] |
| Gadopentetate Dimeglumine | Human Lymphocytes | Apoptosis Assay | Increased apoptosis at 20 mM | [7] |
| Gadoxetate Disodium | Human Lymphocytes | Apoptosis Assay | Increased apoptosis at 20 mM | [7] |
| Gadoterate Meglumine | LLC-PK1 (renal tubular) | MTT | Less inhibition of MTT conversion compared to linear agents at equimolar concentrations | [9] |
| Gadobutrol | Human Lymphocytes | Apoptosis Assay | No significant increase in apoptosis at 2 mM or 20 mM | [7] |
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Methodology:
-
Cell Plating: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Exposure: The cells are then treated with varying concentrations of the test compound (e.g., gadolinium chelates, gadolinium chloride) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, the treatment medium is removed, and a solution of MTT is added to each well. The plate is then incubated for a further 2-4 hours.
-
Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product. A solubilizing agent (e.g., DMSO, isopropanol) is then added to dissolve the insoluble formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is directly proportional to the number of viable cells.
Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive technique for the detection of DNA damage at the level of the individual eukaryotic cell.
Methodology:
-
Cell Encapsulation: A suspension of single cells is mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a high-salt lysis solution to remove cell membranes, cytoplasm, and most cellular proteins, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding and Electrophoresis: The slides are then placed in an alkaline electrophoresis buffer to unwind the DNA. An electric field is applied, causing the negatively charged DNA to migrate towards the anode. Damaged DNA, containing strand breaks, relaxes and migrates further than intact DNA, forming a "comet" shape with a head (intact DNA) and a tail (damaged DNA fragments).
-
Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium bromide, SYBR Green) and visualized using a fluorescence microscope.
-
Data Analysis: Image analysis software is used to quantify the extent of DNA damage by measuring parameters such as tail length, tail intensity, and tail moment.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of gadolinium toxicity and a typical workflow for in vitro toxicity assessment.
Caption: Proposed mechanism of gadolinium-induced toxicity.
Caption: General workflow for in vitro toxicity assessment.
Discussion and Conclusion
The available data strongly indicate that the toxicity of gadolinium-containing compounds is directly related to the concentration of free, unchelated Gd³⁺ ions.
Ammonium Gadolinium Disulphate: As a simple salt, ammonium gadolinium disulphate is expected to completely dissociate in an aqueous or biological environment into ammonium (NH₄⁺), gadolinium (Gd³⁺), and sulphate (SO₄²⁻) ions. While ammonium and sulphate ions have relatively low toxicity, the release of free Gd³⁺ would lead to significant toxicity. The toxic effects would be similar to those observed with gadolinium chloride, including the potential for severe cellular damage and interference with calcium-dependent signaling pathways.
Gadolinium Chelates: Gadolinium-based contrast agents are designed to mitigate the toxicity of Gd³⁺ by sequestering it within a stable chelate complex. The stability of these complexes is paramount to their safety.
-
Macrocyclic Chelates: These agents, such as gadoterate meglumine and gadobutrol, encapsulate the Gd³⁺ ion within a rigid, pre-organized cavity. This structure confers high thermodynamic and kinetic stability, resulting in a lower propensity to release free Gd³⁺ and, consequently, a more favorable safety profile.
-
Linear Chelates: In linear chelates, such as gadopentetate dimeglumine and gadodiamide, the ligand is a flexible, open-chain molecule that wraps around the Gd³⁺ ion. These complexes are generally less stable than their macrocyclic counterparts and have a higher tendency to dissociate, leading to a greater risk of gadolinium deposition in tissues and associated toxicities, most notably Nephrogenic Systemic Fibrosis (NSF) in patients with renal impairment.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Gadobutrol - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Gadoversetamide | C20H34GdN5O10 | CID 444013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Gadobenate Dimeglumine | C36H62GdN5O21 | CID 6918204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. bracco.com [bracco.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Toxicological safety evaluation of gadobenate dimeglumine 0.5 M solution for injection (MultiHance), a new magnetic resonance imaging contrast medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bayer.com [bayer.com]
A Comparative Guide to the Magnetic Properties of Gadolinium Salts for Magnetocaloric and Paramagnetic Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the magnetic properties of gadolinium-based salts, with a focus on gadolinium ammonium sulfate, Gd(NH₄)(SO₄)₂. Due to the limited availability of recent experimental data for this specific compound in peer-reviewed literature, this guide benchmarks its expected magnetic behavior against well-characterized gadolinium salts, namely Cesium Gadolinium Sulfate (CsGd(SO₄)₂) and Gadolinium Phosphate (GdPO₄). The data presented is essential for researchers in materials science and drug development exploring paramagnetic and magnetocaloric materials.
Gadolinium and its compounds are of significant interest due to their pronounced paramagnetic properties at room temperature.[1] The high number of unpaired electrons in the Gd(III) ion leads to a strong response to an applied magnetic field, making these materials suitable for applications such as magnetic refrigeration and as contrast agents in Magnetic Resonance Imaging (MRI).[1][2]
Comparative Data of Magnetic Properties
The magnetic properties of paramagnetic materials are primarily characterized by their magnetic susceptibility (χ), effective magnetic moment (μ_eff), and their behavior according to the Curie-Weiss law (χ = C / (T - θ)). The following table summarizes the key magnetic parameters for CsGd(SO₄)₂ and GdPO₄ from recent literature, which serve as valuable benchmarks.
| Compound | Molar Mass ( g/mol ) | Weiss Constant (θ) (K) | Effective Magnetic Moment (μ_eff) (μ_B) | Key Findings |
| CsGd(SO₄)₂ | 482.33 | -1.78 | 8.03 | Exhibits paramagnetic behavior with weak antiferromagnetic interactions. The isotropic spin-only nature of Gd(III) is preserved.[3] |
| GdPO₄ | 252.22 | Not explicitly stated, but exhibits ferromagnetic-paramagnetic phase transition | Not explicitly stated, but shows a giant magnetocaloric effect. | Demonstrates a significant magnetocaloric effect, making it a strong candidate for low-temperature magnetic refrigeration. |
Experimental Protocols
The determination of magnetic susceptibility is a cornerstone of characterizing paramagnetic materials. The Gouy balance method is a classic and effective technique for this purpose.[4][5][6][7]
Gouy Balance Method for Magnetic Susceptibility Measurement
The Gouy balance measures the apparent change in the mass of a sample when it is subjected to a magnetic field.[4][7] A paramagnetic sample will be drawn into the magnetic field, resulting in an apparent increase in mass, while a diamagnetic sample will be repelled, leading to an apparent decrease in mass.[4]
Apparatus:
-
Gouy Balance (analytical balance with a suspension system)
-
Electromagnet with a power supply
-
Sample tube (Gouy tube)
-
Calibrant with known magnetic susceptibility (e.g., HgCo(SCN)₄)
-
Digital Gaussmeter
Procedure:
-
Calibration: The magnetic field strength is measured at various currents using a digital Gaussmeter to establish a reproducible magnetic environment.[4]
-
Sample Preparation: The solid sample is finely powdered and packed uniformly into a cylindrical Gouy tube.
-
Measurement without Magnetic Field: The sample tube is suspended from the balance and its mass is recorded in the absence of a magnetic field.
-
Measurement with Magnetic Field: The electromagnet is turned on to the calibrated field strength, and the new mass of the sample is recorded.[7]
-
Calculation: The change in mass is used to calculate the magnetic susceptibility of the sample.
The workflow for this experimental procedure can be visualized as follows:
Logical Relationships in Magnetic Analysis
The magnetic properties of a material are intrinsically linked to its electronic structure. For gadolinium compounds, the magnetic behavior is dominated by the unpaired electrons in the 4f shell of the Gd(III) ion. The following diagram illustrates the logical flow from electronic structure to the observable magnetic properties.
References
- 1. Gadolinium - Wikipedia [en.wikipedia.org]
- 2. Magnetic Properties of Gadolinium Oxide: A Comprehensive Analysis [stanfordmaterials.com]
- 3. Single-Ion Behavior in New 2-D and 3-D Gadolinium 4f7 Materials: CsGd(SO4)2 and Cs[Gd(H2O)3(SO4)2]·H2O - PMC [pmc.ncbi.nlm.nih.gov]
- 4. holmarc.com [holmarc.com]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. scribd.com [scribd.com]
- 7. Gouy balance - Wikipedia [en.wikipedia.org]
A Researcher's Guide to the Synthesis of Rare-Earth Double Sulfates: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the synthesis of high-purity rare-earth double sulfates is a critical step for various applications. This guide provides a comparative analysis of common synthesis protocols, supported by experimental data, to aid in the selection and optimization of synthesis pathways.
The formation of rare-earth double sulfates, typically with alkali metals, is a widely used method for the separation and purification of rare-earth elements (REEs) from ore leachates and recycled materials.[1][2] The choice of synthesis protocol can significantly impact the yield, purity, and crystalline quality of the final product. This guide explores two primary methodologies: precipitation from aqueous solution and sulfuric acid baking of rare-earth concentrates.
Comparative Performance of Synthesis Protocols
The selection of a synthesis method is often a trade-off between yield, purity, and process complexity. The following table summarizes quantitative data from various studies on the synthesis of rare-earth double sulfates, offering a clear comparison of different approaches.
| Synthesis Protocol | Rare-Earth Source | Key Parameters | Precipitation Yield (%) | Product Purity (%) | Reference |
| Precipitation | Bastnasite Pre-concentrate | 1.25x stoichiometric Na2SO4, 50°C, 5 min | >90 (Total REEs) | >90 (Total Rare Earth Double Sulfate) | [2][3] |
| Precipitation | Spent Ni-MH Battery Leachate | Na:REE ratio of 3.2:1, 60°C | 99.2 (Total REEs) | High, but with potential for Ni and Al co-precipitation | [1] |
| Precipitation | Synthetic La solution | Na:La ratio of 3.0:1, 70°C | High | Not specified | [1] |
| Precipitation | Waste Nd-Fe-B Magnets | Na2SO4 amount of 1.3:1.0, 80°C, 1 h | 98.75 (Total REEs) | 98.04 (as RE oxides after conversion) | [4] |
| Sulfuric Acid Baking | Bastnasite Pre-concentrate | Acid baking followed by water leaching and precipitation | ~95 (Overall Recovery) | >90 (Total Rare Earth Double Sulfate) | [2] |
| Evaporation | Rare Earth Oxides in H2SO4 | Molar ratio Ag:Ln from 1:1 to 1:4, room temp. or water bath | Not specified | Forms fine monocrystals | [5] |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for the key synthesis protocols cited in this guide.
Protocol 1: Precipitation from Aqueous Solution
This method is widely employed for its relative simplicity and effectiveness in separating REEs.
1. Preparation of the Rare-Earth Solution:
-
For mineral concentrates, a leaching step is first required. For example, a bastnasite pre-concentrate can be treated with sulfuric acid, followed by water leaching to bring the rare-earth elements into solution.[2][3]
-
For synthetic solutions or leachates from recycled materials like Ni-MH batteries, the material is dissolved in a suitable acid (e.g., sulfuric acid) to achieve a desired concentration of rare-earth ions.[1]
2. Precipitation Step:
-
The rare-earth-containing solution is heated to a specific temperature, typically between 50°C and 80°C.[1][3][4]
-
A solution of a sulfate salt, most commonly sodium sulfate (Na₂SO₄), is added to the heated rare-earth solution.[1][3][4] The molar ratio of the precipitating agent to the rare-earth elements is a critical parameter, with ratios from 1.25 to over 3 being reported.[1][3][4]
-
The addition of the sulfate solution induces the precipitation of the rare-earth double sulfate. The reaction is often rapid, with significant precipitation occurring within minutes.[2]
3. Product Recovery and Washing:
-
The precipitate is separated from the solution by filtration.[1][5]
-
The filter cake is then washed, often with distilled water, to remove impurities. The temperature of the wash water can be adjusted to minimize the re-dissolution of the desired product.[1]
-
The washed product is dried in an oven at a suitable temperature (e.g., 90°C) to obtain the final rare-earth double sulfate powder.[1]
Protocol 2: Sulfuric Acid Baking
This method is particularly useful for processing rare-earth ores and concentrates.
1. Acid Baking:
-
The rare-earth concentrate (e.g., bastnasite) is mixed with concentrated sulfuric acid.[2][3]
-
The mixture is heated (baked) at a high temperature. This process converts the rare-earth minerals into water-soluble sulfates.
2. Leaching:
-
The baked material is leached with water to dissolve the rare-earth sulfates, leaving behind insoluble residues.[2][3]
3. Precipitation:
-
The resulting rare-earth sulfate solution is then treated as in Protocol 1, with the addition of a precipitating agent like sodium sulfate to form the double sulfate.[2][3]
Visualizing the Synthesis and Validation Workflow
To better understand the logical flow of synthesizing and cross-validating rare-earth double sulfates, the following diagram illustrates a generalized workflow.
Caption: Generalized workflow for synthesis and cross-validation.
This guide provides a foundational understanding of the common synthesis protocols for rare-earth double sulfates. For specific applications, further optimization of the reaction conditions, such as pH, temperature, and reagent concentrations, is recommended to achieve the desired product characteristics. The provided experimental data and protocols serve as a valuable starting point for researchers in this field.
References
analysis of free gadolinium ion release from different gadolinium compounds
An Analysis of Free Gadolinium Ion Release from Gadolinium-Based Contrast Agents
Gadolinium-based contrast agents (GBCAs) are essential for enhancing the quality of magnetic resonance imaging (MRI) and have been widely used in clinical practice for decades.[1][2] These agents consist of a central gadolinium ion (Gd3+), which is highly paramagnetic, chelated to an organic ligand.[3] The free Gd3+ ion is toxic, and therefore the stability of the chelate is crucial to prevent its release into the body.[4] Concerns have arisen regarding the long-term deposition of gadolinium in tissues such as the brain and bone, even in patients with normal renal function.[5][6] This deposition is linked to the dissociation of the GBCA, a process known as dechelation.[7]
The stability of a GBCA is determined by the chemical structure of its ligand, which can be classified as either linear (open-chain) or macrocyclic (cage-like).[8][9] Within these two classes, agents can be further categorized as ionic or non-ionic based on their net charge in solution.[10] Generally, macrocyclic agents exhibit greater stability and are less prone to releasing free gadolinium compared to linear agents.[10][11] This guide provides a comparative analysis of the stability of different GBCAs, supported by quantitative data and detailed experimental methodologies, to assist researchers and drug development professionals in understanding the factors that influence free gadolinium release.
Data Presentation: Comparative Stability of GBCAs
The stability of a GBCA is characterized by two key parameters: thermodynamic stability and kinetic stability.[12] Thermodynamic stability refers to the equilibrium state of the chelate, indicating the proportion that would be dissociated at equilibrium.[12] Kinetic stability, or inertness, refers to the rate at which this dissociation occurs.[12] For GBCAs, which are typically eliminated from the body relatively quickly in patients with normal renal function, kinetic stability is often considered the more clinically relevant parameter.[13]
The following table summarizes the structural classification and stability data for several commercially available GBCAs.
| GBCA (Generic Name) | Brand Name | Structure | Charge | Thermodynamic Stability (log Ktherm) | Kinetic Dissociation Half-life (t1/2) | In Vitro Gd3+ Release (in human serum at 37°C) | In Vivo Gd Retention (Relative) |
| Gadoterate meglumine | Dotarem® | Macrocyclic | Ionic | 25.6[14] | Very long (e.g., ~1 month at pH 1)[15] | No detectable release after 15 days[16][17] | Very Low |
| Gadobutrol | Gadavist® / Gadovist® | Macrocyclic | Non-ionic | 22.1 | High kinetic stability[18][19] | 0.12% after 15 days[17] | Low |
| Gadoteridol | ProHance® | Macrocyclic | Non-ionic | 23.8[20] | 3.9 hours[20] | 0.20% after 15 days[17] | Low[16] |
| Gadopentetate dimeglumine | Magnevist® | Linear | Ionic | 22.1 | Short | <2% release after 15 days[16] | High |
| Gadobenate dimeglumine | MultiHance® | Linear | Ionic | 22.6 | Short | N/A | High[21] |
| Gadodiamide | Omniscan® | Linear | Non-ionic | 16.9 | Very short (e.g., 35 seconds at pH 1)[15] | ~20% release after 15 days[16] | Very High[16] |
| Gadoversetamide | OptiMARK® | Linear | Non-ionic | 16.9 | Very short | ~20% release after 15 days[16] | Very High |
Note: Stability constants and dissociation rates can vary depending on the experimental conditions (e.g., pH, temperature). The data presented are for comparative purposes.
Experimental Protocols
The quantitative assessment of free gadolinium release and GBCA stability involves a variety of in vitro and in vivo experimental methods.
Measurement of Free Gadolinium Ions
A common method for quantifying free (unchelated) Gd3+ in a sample is through colorimetric assays.[22]
-
Principle: This technique uses a metallochromic indicator dye, such as Arsenazo III or Xylenol Orange, which changes color upon binding with metal ions.[23][24]
-
Protocol (using Arsenazo III):
-
A sample containing the GBCA is mixed with a buffered solution of Arsenazo III.
-
If free Gd3+ is present, it will form a complex with the dye, causing a shift in the solution's maximum absorption wavelength.[22]
-
The absorbance of the solution is measured using a UV-Vis spectrophotometer.[22]
-
The concentration of free Gd3+ is determined by comparing the absorbance to a standard calibration curve prepared with known concentrations of Gd3+.[23]
-
Assessment of Kinetic Stability: Transmetalation Assays
Transmetalation refers to the process where the gadolinium ion in a chelate is replaced by another metal ion. The rate of this reaction is a measure of the GBCA's kinetic inertness.[8] Endogenous ions like zinc (Zn2+), copper (Cu2+), and iron (Fe3+) can act as competing metals in vivo.[8][25]
-
Principle: A GBCA is incubated with a solution containing a competing metal ion. The rate at which Gd3+ is released from its ligand is monitored over time.
-
Protocol:
-
The GBCA of interest is incubated in a physiologically relevant medium (e.g., human blood plasma or a buffered solution at pH 7.4) at 37°C.[25]
-
A competing metal salt (e.g., zinc chloride) is added to the solution to initiate the transmetalation reaction.[8]
-
Aliquots of the reaction mixture are taken at various time points.
-
The different species in the aliquots (intact GBCA, free Gd3+, and the new metal-ligand complex) are separated using analytical techniques like High-Performance Liquid Chromatography (HPLC).[25][26]
-
The concentration of each species is quantified, often using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for its high sensitivity to gadolinium.[26]
-
The dissociation rate is calculated from the change in concentration of the intact GBCA over time.
-
In Vivo Gadolinium Deposition Studies
Animal models are used to assess the long-term retention of gadolinium in various tissues following GBCA administration.
-
Principle: A specific GBCA is administered to animals (typically rats), and after a predetermined period, the concentration of gadolinium in different organs is measured.[27]
-
Protocol:
-
Healthy rats are administered single or multiple doses of a GBCA intravenously.[21][27]
-
After a set period (ranging from days to weeks), the animals are euthanized.
-
Tissues of interest (e.g., brain, bone, kidney, skin) are harvested.[27]
-
The tissue samples are digested, typically using strong acids, to prepare them for analysis.
-
The total gadolinium content in the digested tissue is quantified with high precision using ICP-MS.[21]
-
The amount of retained gadolinium is then compared between different GBCAs to assess their relative in vivo stability.
-
Visualizations
The following diagrams illustrate the classification of GBCAs and a typical experimental workflow.
Caption: Classification of Gadolinium-Based Contrast Agents (GBCAs).
Caption: Experimental workflow for a transmetalation assay.
Conclusion
The stability of gadolinium-based contrast agents is a critical factor influencing their safety profile. Quantitative data consistently demonstrate that macrocyclic GBCAs are significantly more stable, both thermodynamically and kinetically, than their linear counterparts.[10][28] This higher stability translates to a lower propensity to release free, toxic gadolinium ions in vivo, resulting in less tissue retention.[16] Experimental protocols involving transmetalation assays and in vivo deposition studies are essential for rigorously evaluating the stability of existing and novel GBCAs. For researchers and drug development professionals, a thorough understanding of these principles and methodologies is paramount for the continued development of safer and more effective MRI contrast agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Gadolinium-Based Contrast Agent Use, Their Safety, and Practice Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gadolinium-based contrast agent toxicity: a review of known and proposed mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gadolinium - Wikipedia [en.wikipedia.org]
- 5. Gadolinium deposition and the potential for toxicological sequelae – A literature review of issues surrounding gadolinium‐based contrast agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.ajsrp.com [journals.ajsrp.com]
- 7. Dechelation (Transmetalation): Consequences and Safety Concerns With the Linear Gadolinium-Based Contrast Agents, In View of Recent Health Care Rulings by the EMA (Europe), FDA (United States), and PMDA (Japan) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical and biological consequences of transmetallation induced by contrast agents for magnetic resonance imaging: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mriquestions.com [mriquestions.com]
- 10. radiopaedia.org [radiopaedia.org]
- 11. appliedradiology.com [appliedradiology.com]
- 12. richardsemelka.com [richardsemelka.com]
- 13. How the Chemical Properties of GBCAs Influence Their Safety Profiles In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Gadolinium contrast agents- challenges and opportunities of a multidisciplinary approach: Literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biodistribution of gadolinium-based contrast agents, including gadolinium deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vitro and In Vivo Stability Assessment of the Novel, Macrocyclic Gadolinium-Based Contrast Agent Gadoquatrane - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Safety and Efficacy of Gadobutrol for Contrast-enhanced Magnetic Resonance Imaging of the Central Nervous System: Results from a Multicenter, Double-blind, Randomized, Comparator Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. nbinno.com [nbinno.com]
- 20. researchgate.net [researchgate.net]
- 21. Gadolinium Deposition in Brain: Current Scientific Evidence and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Detecting and measuring free gadolinium in nanoparticles for MRI imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Speciation of Gd-based MRI contrast agents and potential products of transmetalation with iron ions or parenteral iron supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Chromatographic Methods for the Quantification of Free and Chelated Gadolinium Species in MRI Contrast Agent Formulations | NIST [nist.gov]
- 27. Impact of chelation timing on gadolinium deposition in rats after contrast administration - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
validation of analytical techniques for gadolinium quantification in samples
A Comparative Guide to Analytical Techniques for Gadolinium Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of gadolinium in various samples is crucial for a range of applications, from assessing the biodistribution and clearance of gadolinium-based contrast agents (GBCAs) in preclinical and clinical studies to monitoring their potential environmental impact. This guide provides a comprehensive comparison of key analytical techniques used for gadolinium quantification, complete with experimental data, detailed protocols, and workflow diagrams to aid in selecting the most appropriate method for your research needs.
Introduction to Gadolinium Quantification
Gadolinium (Gd), a rare earth element, is widely used in GBCAs for magnetic resonance imaging (MRI) to enhance image contrast. While chelated gadolinium is generally considered safe for clinical use, concerns about the potential for in vivo dissociation and long-term retention of the free, toxic Gd(III) ion necessitate sensitive and accurate analytical methods for its quantification in biological and environmental matrices. The choice of analytical technique depends on factors such as the required sensitivity, the sample matrix, available instrumentation, and the need for speciation analysis (i.e., distinguishing between chelated and free gadolinium).
Comparison of Analytical Techniques
A variety of analytical techniques are available for the quantification of gadolinium. The table below summarizes the key performance characteristics of the most common methods.
| Technique | Principle | Common Sample Types | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Accuracy (% Recovery) | Precision (%RSD) |
| ICP-MS | Ionization of the sample in an argon plasma followed by mass-to-charge ratio separation and detection of ions. | Biological tissues, blood, urine, plasma, environmental waters | 0.04 µmol/kg (tissue)[1], ng/L range[2] | - | >0.999[3] | 92.5 - 107.5%[3] | <3% (within-run), <4.3% (between-run)[4] |
| XRF | Excitation of core electrons by X-rays, followed by detection of characteristic secondary X-rays emitted upon electron relaxation. | Urine, blood plasma, bone[5][6] | 80 µg/L (blood plasma), 100 µg/L (urine)[5][7] | 270 µg/L (blood plasma), 330 µg/L (urine)[5][7] | - | - | - |
| AAS | Measurement of the absorption of light by free atoms in the gaseous state. | Biological materials, water | 2060 pg[8] | - | - | 92.0 - 99.3%[8] | <10%[8] |
| Colorimetric | Formation of a colored complex with a chromogenic agent, with the color intensity proportional to the gadolinium concentration. | Aqueous solutions, serum | 0.74 µM[9][10] | 4.76 µM[9][10] | 0.974[11] | - | 1.3 - 3.6%[12] |
| Fluorescence | Measurement of the fluorescence emission of a complex formed between gadolinium and a fluorescent probe. | Aqueous solutions, blood, plasma | 0.43 nM (plasma), 3.02 nM (blood)[13] | - | - | - | - |
Experimental Protocols
Detailed methodologies for the principal analytical techniques are provided below.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Gadolinium in Biological Tissues
This protocol describes the general steps for quantifying total gadolinium in biological tissue samples.
a. Sample Preparation (Microwave Digestion) [1]
-
Weigh approximately 0.1-0.5 g of the tissue sample into a clean microwave digestion vessel.
-
Add 5 mL of concentrated nitric acid (HNO₃) to the vessel.
-
If a more aggressive digestion is required for fatty tissues, carefully add 1 mL of hydrogen peroxide (H₂O₂).
-
Seal the vessels and place them in the microwave digestion system.
-
Ramp the temperature to 160°C and hold for 20 minutes.[3]
-
Allow the vessels to cool to room temperature.
-
Quantitatively transfer the digested sample to a 50 mL volumetric flask and dilute to the mark with deionized water. The final acid concentration should be around 0.4% (w/w) nitric acid.[3]
b. ICP-MS Analysis [4]
-
Prepare a series of gadolinium calibration standards (e.g., 0, 1, 5, 10, 50, 100 µg/L) in a matrix matching the diluted samples (e.g., 0.4% nitric acid).
-
Use an internal standard (e.g., bismuth, rhodium) to correct for instrumental drift and matrix effects. Add the internal standard to all blanks, standards, and samples.
-
Set up the ICP-MS instrument parameters, including nebulizer gas flow, RF power, and detector settings, to optimize for gadolinium detection (m/z 157, 158).
-
Introduce the samples into the ICP-MS.
-
Construct a calibration curve by plotting the intensity of the gadolinium signal against the concentration of the standards.
-
Determine the concentration of gadolinium in the samples from the calibration curve.
Total Reflection X-Ray Fluorescence (TXRF) for Gadolinium in Urine and Blood Plasma
This protocol outlines a simple and rapid method for gadolinium quantification in liquid biological samples.[5][7]
a. Sample Preparation
-
Urine: No digestion is typically required. Centrifuge the urine sample to remove any particulate matter.
-
Blood Plasma: Separate plasma from whole blood by centrifugation. No further digestion is usually necessary.[7]
-
For both sample types, mix an aliquot of the sample 1:1 (v/v) with an internal standard solution (e.g., diluted gallium).[14]
b. TXRF Analysis [14]
-
Homogenize the sample/internal standard mixture.
-
Apply 5-10 µL of the mixture onto a siliconized quartz sample carrier.
-
Dry the sample carrier in an oven at 70°C.
-
Place the sample carrier into the TXRF spectrometer.
-
Acquire the X-ray spectrum for a set time (e.g., 1000 seconds) using appropriate excitation settings (e.g., 50 kV and 600 mA).
-
Process the spectrum to identify and quantify the gadolinium peak, using the internal standard for calibration.
Colorimetric Assay for Free Gadolinium Ions
This protocol describes a method for the detection of free gadolinium ions using a colorimetric agent, such as 4-(2-pyridylazo)-resorcinol (PAR) or a gold nanoparticle-based probe.[9][10][15]
a. Reagent Preparation
-
Prepare a stock solution of the colorimetric reagent (e.g., PAR in a suitable buffer like MES at pH 5.5).[15]
-
Prepare a series of gadolinium standards of known concentrations.
b. Colorimetric Measurement [15]
-
In a multi-well plate or cuvettes, add a fixed volume of the colorimetric reagent solution.
-
Add varying concentrations of the gadolinium standards and the unknown samples to the wells/cuvettes.
-
Allow the color to develop for a specified time.
-
Measure the absorbance at the wavelength of maximum absorbance for the gadolinium-reagent complex using a UV-Vis spectrophotometer.
-
Create a calibration curve by plotting absorbance against gadolinium concentration.
-
Determine the concentration of free gadolinium in the samples from the calibration curve.
Visualizing the Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflows for the described analytical techniques.
Caption: Workflow for Gadolinium Quantification by ICP-MS.
References
- 1. Gadolinium determination in tissue samples by inductively coupled plasma mass spectrometry and inductively coupled plasma atomic emission spectrometry in evaluation of the action of magnetic resonance imaging contrast agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of gadolinium MRI contrast agents in fresh and oceanic waters of Australia employing micro-solid phase extraction, HILIC-ICP-MS and bandpass mass filtering - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. A simple equation to correct for gadolinium interference on plasma selenium measurement using inductively coupled plasma mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Simple and rapid quantification of gadolinium in urine and blood plasma samples by means of total reflection X-ray fluorescence (TXRF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of gadolinium in biological materials using graphite furnace atomic absorption spectrometry with a tantalum boat after solvent extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Easy colorimetric detection of gadolinium ions based on gold nanoparticles: key role of phosphine-sulfonate ligands - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 11. Easy colorimetric detection of gadolinium ions based on gold nanoparticles: key role of phosphine-sulfonate ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Automated colorimetric gadolinium assay for verification of clearance and estimation of glomerular filtration rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rapid quantification of gadolinium: Transmetallation assay for measurements in blood and plasma - American Chemical Society [acs.digitellinc.com]
- 14. Gadolinium quantification by total-reflection X-ray fluorescence (TXRF) [bio-protocol.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Proper Disposal of Ammonium Gadolinium(3+) Disulphate: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Ammonium Gadolinium(3+) Disulphate, catering to researchers, scientists, and drug development professionals. Adherence to these procedures is crucial for ensuring laboratory safety and environmental compliance.
This compound, a compound utilized in specialized research applications, requires careful handling and disposal due to the presence of gadolinium, a rare-earth metal. While not classified as a hazardous waste by the U.S. Environmental Protection Agency (EPA), responsible disposal practices are necessary to minimize environmental impact. The recommended procedure involves the precipitation of gadolinium as an insoluble hydroxide, followed by the appropriate disposal of the resulting solid and liquid waste streams.
Key Safety Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for both gadolinium sulfate and ammonium sulfamate. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All procedures should be conducted in a well-ventilated area or a fume hood.
Quantitative Data on Gadolinium Hydroxide Precipitation
The cornerstone of the disposal process is the conversion of soluble gadolinium ions into insoluble gadolinium(III) hydroxide (Gd(OH)₃). The effectiveness of this precipitation is highly dependent on the pH of the solution.
| Property | Value | Source |
| Molar Mass of Gd(OH)₃ | 208.27 g/mol | [1] |
| Appearance of Gd(OH)₃ | White solid | [1] |
| Solubility of Gd(OH)₃ in Water | Insoluble | [1] |
| Recommended pH for Precipitation | > 8 (optimal around 10-11) | [2] |
Note: The optimal pH for precipitation should be confirmed with small-scale trials before treating the entire waste volume.
Experimental Protocol for Disposal
This protocol outlines the step-by-step methodology for the safe disposal of aqueous solutions containing this compound.
Materials:
-
Aqueous waste solution of this compound
-
Sodium hydroxide (NaOH) solution (1 M) or Ammonium hydroxide (NH₄OH) solution (concentrated)
-
pH meter or pH indicator strips
-
Stir plate and stir bar
-
Beaker or appropriate container for precipitation
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Separate, clearly labeled waste containers for solid and liquid waste
Procedure:
-
Preparation: Place the aqueous waste solution in a suitable beaker on a stir plate in a well-ventilated fume hood. Begin stirring the solution.
-
pH Adjustment: Slowly add the sodium hydroxide or ammonium hydroxide solution dropwise to the stirring waste solution.
-
Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter or pH strips.
-
Precipitation: Continue adding the base until the pH of the solution reaches and is maintained at a value between 10 and 11. A white precipitate of gadolinium(III) hydroxide will form.
-
Digestion: Allow the solution to stir for an additional 30 minutes to ensure complete precipitation. Turn off the stir plate and let the precipitate settle.
-
Separation: Separate the solid gadolinium(III) hydroxide from the liquid supernatant by filtration.
-
Solid Waste Disposal: The collected solid precipitate should be placed in a clearly labeled, sealed container. This should be disposed of as solid chemical waste through a licensed environmental waste disposal company.
-
Liquid Waste Disposal: The remaining liquid (supernatant) will contain ammonium sulfate and any residual trace amounts of gadolinium. This solution should be collected in a separate, labeled container. While the primary hazardous component (gadolinium) has been removed, it is recommended to dispose of this liquid waste through your institution's chemical waste program. Do not pour it down the drain without consulting your local environmental health and safety office.
Disposal Decision Pathway
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Regulatory Considerations
While there are no specific EPA regulations that categorize gadolinium compounds as hazardous waste, it is essential to comply with all local, state, and federal regulations for chemical waste disposal.[3][4] Some jurisdictions may have specific rules for the disposal of rare-earth elements. Always consult with your institution's environmental health and safety (EHS) department for guidance on proper waste management procedures. The processing of rare-earth minerals can result in Technologically Enhanced Naturally Occurring Radioactive Material (TENORM) wastes, though this is primarily a concern at the mining and extraction level.[4]
By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability in research and development.
References
Essential Safety & Operational Guide for Handling Ammonium Gadolinium(3+) Disulphate
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Ammonium Gadolinium(3+) Disulphate. It outlines personal protective equipment (PPE), procedural handling, storage, and disposal protocols to ensure laboratory safety and operational efficiency.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the required PPE, compiled from safety data sheets of its components, Gadolinium(III) Sulphate and Ammonium Sulfate.
| Protection Type | Specific Equipment | Standard/Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields | EN166 (EU) or NIOSH (US) approved | Protects against dust particles and potential splashes.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) | Inspect gloves prior to use for any signs of degradation. | Prevents direct skin contact with the compound.[1][2] |
| Lab coat or other protective clothing | Impervious clothing should be selected based on the concentration and amount of the substance handled.[1] | Provides a barrier against accidental spills and contamination of personal clothing. | |
| Respiratory Protection | NIOSH-approved dust respirator | Required when permissible exposure limits are exceeded or if dust formation is significant.[3][4] | Protects against inhalation of fine dust particles which may cause respiratory irritation.[1] |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood to minimize dust inhalation.[1]
-
Avoid Dust Formation: Take measures to prevent the generation of dust during handling, such as gentle scooping and avoiding agitation.[1][3][4]
-
Hygiene Practices: Wash hands thoroughly with soap and water after handling and before breaks or meals.[1] Do not eat, drink, or smoke in the work area.[4]
Storage:
-
Container: Store in a tightly closed, original container in a cool, dry place.[1]
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and finely powdered metals.[1][5] The substance is hygroscopic and sensitive to moisture.[1][2]
-
Environmental Precautions: Prevent the substance from entering drains or water courses.[1][3][4]
Spill and Disposal Plan
A clear and immediate plan for spills and waste disposal is essential for environmental protection and laboratory safety.
Spill Response:
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Wear appropriate PPE. For small spills, wipe up with an inert absorbent material. For larger spills, sweep or shovel the material into a suitable, labeled container for disposal, avoiding dust creation.[1][3]
-
Cleaning: Clean the spill area thoroughly to remove any residual contamination.[6]
-
Reporting: Report the spill according to your institution's safety protocols.
Waste Disposal:
-
Containers: Dispose of waste and residues in accordance with local, state, and federal regulations.[6] Use sealed, labeled containers.[6]
-
Method: Contact a licensed professional waste disposal service. Do not mix with other waste. Empty containers may retain product residue and should be handled as hazardous waste.[6]
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
